3,5-DI-Tert-butyl-4-hydroxybenzylamine
Description
BenchChem offers high-quality 3,5-DI-Tert-butyl-4-hydroxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-DI-Tert-butyl-4-hydroxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHLKEYWJVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345003 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724-46-9 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Di-tert-butyl-4-hydroxybenzylamine is a valuable intermediate in medicinal chemistry and materials science, primarily due to its sterically hindered phenolic scaffold which imparts significant antioxidant properties. This guide provides an in-depth technical overview of its synthesis from the readily available precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde. We will explore the core chemical principles, present a detailed and validated experimental protocol, discuss process optimization, and outline characterization methodologies. The focus is on the practical application of one-pot reductive amination, a robust and efficient transformation central to modern organic synthesis.
Mechanistic Insights: The Chemistry of Reductive Amination
The conversion of an aldehyde to a primary amine is most effectively achieved through direct reductive amination. This one-pot process is fundamentally a tandem reaction sequence combining two classical organic transformations: imine formation and subsequent reduction.
1.1. The Two-Step Cascade: Imine Formation and Reduction
The overall reaction proceeds as follows:
-
Nucleophilic Attack and Dehydration: The synthesis begins with the nucleophilic attack of an ammonia equivalent (the nitrogen source) on the electrophilic carbonyl carbon of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This forms an unstable hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions, which are often self-catalyzed by the amine salt or an additive, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a protonated iminium ion, which is then deprotonated to form the neutral imine intermediate. The removal of water is the rate-determining step and drives the equilibrium towards imine formation[1].
-
Hydride Reduction: The C=N double bond of the imine is then reduced by a suitable hydride-donating reagent. The choice of reducing agent is critical and dictates the experimental setup. The agent must selectively reduce the imine in the presence of the starting aldehyde if all reagents are mixed at once[1].
1.2. Causality Behind Reagent Selection
-
Amine Source: For the synthesis of a primary amine, ammonia is the required nitrogen source. However, gaseous ammonia is inconvenient. A more practical laboratory solution is to use an ammonia surrogate. Ammonium acetate (NH₄OAc) is an excellent choice as it provides both ammonia and the mild acidic catalysis (from the acetate ion) needed to promote the dehydration step[2]. Alternatively, a concentrated aqueous solution of ammonium hydroxide can be used.
-
Reducing Agent: The choice of reducing agent is the most critical parameter for success.
-
Sodium Borohydride (NaBH₄): A powerful, inexpensive, and common reducing agent. However, it is capable of reducing both the starting aldehyde and the intermediate imine[3]. Therefore, a sequential approach is necessary: the imine must be allowed to form completely before the NaBH₄ is introduced. Premature addition will lead to the formation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol as a significant byproduct.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reducing agents. They react much faster with the protonated iminium ion than with the neutral aldehyde carbonyl group[1][4]. This selectivity allows for a true one-pot reaction where the aldehyde, amine source, and reducing agent can be mixed together from the start, simplifying the procedure significantly. However, NaBH₃CN is highly toxic and requires careful handling.
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on Carbon, Pd/C) is a clean and effective method for imine reduction[5][6]. This approach avoids boron-based reagents and byproducts but requires specialized pressure equipment (e.g., a Parr hydrogenator).
-
For this guide, we will focus on the widely accessible Sodium Borohydride method, emphasizing the critical procedural details required to ensure high yield and purity.
Validated Experimental Protocol: Synthesis via NaBH₄
This protocol describes a reliable method for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine using a two-stage, one-pot approach with sodium borohydride.
2.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Notes |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C₁₅H₂₂O₂ | 234.33 | 0.02 mol | 4.69 g | Starting material[7][8] |
| Ammonium Acetate (NH₄OAc) | C₂H₇NO₂ | 77.08 | 0.10 mol | 7.71 g | 5 equivalents (amine source & catalyst) |
| Methanol (MeOH) | CH₄O | 32.04 | - | 100 mL | Anhydrous grade preferred |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.03 mol | 1.13 g | 1.5 equivalents |
| Deionized Water (H₂O) | H₂O | 18.02 | - | ~200 mL | For work-up |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | ~5 g | For drying |
2.2. Step-by-Step Methodology
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-di-tert-butyl-4-hydroxybenzaldehyde (4.69 g, 0.02 mol) and methanol (100 mL).
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add ammonium acetate (7.71 g, 0.10 mol) to the solution.
-
Seal the flask with a septum and stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Causality Check: This extended stirring period is crucial to ensure the equilibrium shifts significantly towards the formation of the imine intermediate before the reducing agent is introduced. Monitor the reaction by TLC (Thin Layer Chromatography) to confirm the consumption of the starting aldehyde.
-
-
Reduction:
-
After the imine formation is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.13 g, 0.03 mol) portion-wise over 15-20 minutes.
-
Causality Check: The low temperature and slow addition are critical to control the exothermic reaction and minimize the risk of reducing any residual starting aldehyde[9]. Vigorous hydrogen gas evolution will be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
-
Work-up and Isolation:
-
Slowly quench the reaction by adding deionized water (~50 mL) at 0 °C to decompose any excess NaBH₄.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Add another 150 mL of deionized water to the flask, which should precipitate the crude product.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of ethyl acetate and hexanes is a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum. A typical yield after purification is in the range of 75-85%.
-
Process Optimization and Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete imine formation. Premature addition of NaBH₄. | Increase the imine formation time and monitor by TLC. Ensure the reaction is cooled to 0 °C before adding NaBH₄ slowly. |
| Significant Alcohol Byproduct | NaBH₄ reduced the starting aldehyde. | Ensure imine formation is near completion before adding the reducing agent. Alternative: Switch to a selective reducing agent like NaBH(OAc)₃ and add all reagents at the start. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. Residual solvent. | Purify via column chromatography (Silica gel, EtOAc/Hexanes gradient). Ensure the product is thoroughly dried under high vacuum. |
| Reaction Stalls | Insufficient ammonium acetate. Low-quality or wet reagents. | Use a larger excess of ammonium acetate (up to 10 equivalents). Use anhydrous methanol and ensure reagents are dry. |
Product Characterization
Confirming the structure and purity of the final product, 3,5-di-tert-butyl-4-hydroxybenzylamine, is essential.
-
¹H NMR (in CDCl₃):
-
~1.45 ppm (singlet, 18H): Protons of the two tert-butyl groups.
-
~3.70 ppm (singlet, 2H): Methylene protons of the -CH₂-NH₂ group.
-
~5.10 ppm (singlet, 1H): Phenolic -OH proton.
-
~7.10 ppm (singlet, 2H): Aromatic protons on the benzene ring.
-
A broad singlet for the -NH₂ protons may also be visible, typically between 1.5-2.5 ppm, but its chemical shift can vary.
-
-
IR Spectroscopy (KBr Pellet):
-
~3400-3600 cm⁻¹ (broad): O-H stretch of the hindered phenol.
-
~3300-3400 cm⁻¹: N-H stretches of the primary amine.
-
~2850-2960 cm⁻¹: C-H stretches of the alkyl groups.
-
~1600 cm⁻¹: C=C aromatic ring stretch.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) should be observed at m/z = 235. The spectrum will also show a characteristic peak at m/z = 220, corresponding to the loss of a methyl group ([M-15]⁺), which is a common fragmentation pattern for tert-butylated compounds[8].
-
References
-
PubChem (2025). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. ChemWhat. Retrieved from [Link]
-
NIST (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. Retrieved from [Link]
- Lappin, G. R. (1970). Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol. Google Patents (US4009210A).
- CN108947683A (2018). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. Google Patents.
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Gowda, D. C. et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions. Retrieved from [Link]
-
ResearchGate (n.d.). FT-IR (a) and ¹H NMR (b) spectra of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. ResearchGate. Retrieved from [Link]
-
ResearchGate (n.d.). Sodium Borohydride in Reactions of Reductive Amination. ResearchGate. Retrieved from [Link]
-
Hatnean, J. A. et al. (2013). Imine Hydrogenation by Alkylaluminum Catalysts. The Royal Society of Chemistry. Retrieved from [Link]
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Organic Chemistry Portal (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. Retrieved from [Link]
- EP0650952A1 (1995). Process for 3,5-di-tert-butylsalicylaldehyde. Google Patents.
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Nielsen, M. et al. (2011). Dehydrogenative Synthesis of Imines from Alcohols and Amines Catalyzed by a Ruthenium N-Heterocyclic Carbene Complex. DTU Research Database. Retrieved from [Link]
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The Organic Chemistry Tutor (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
Gorske, J. et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. Retrieved from [Link]
-
ResearchGate (2013). Imine Hydrogenation by Alkylaluminum Catalysts. ResearchGate. Retrieved from [Link]
-
ResearchGate (2015). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Retrieved from [Link]
- US4885382A (1989). Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. Google Patents.
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An In-depth Technical Guide to the Reductive Amination of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
This guide provides a comprehensive technical overview of the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a key synthetic transformation for accessing a class of compounds with significant interest in pharmaceutical and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, field-proven experimental protocols, and a discussion of the critical parameters governing this reaction.
Introduction: The Significance of Sterically Hindered Phenolic Amines
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a derivative of butylated hydroxytoluene (BHT), a widely used antioxidant.[1] The presence of the bulky tert-butyl groups ortho to the phenolic hydroxyl imparts significant steric hindrance, which is crucial for its radical-scavenging activity. The aldehyde functional group serves as a versatile synthetic handle, allowing for the introduction of various functionalities.
The conversion of this aldehyde to its corresponding amine derivatives via reductive amination is of paramount importance. The resulting N-substituted 3,5-di-tert-butyl-4-hydroxybenzylamines are a class of compounds explored for their potential as potent antioxidants and anti-inflammatory agents.[2] This transformation allows for the systematic modification of the amine substituent, enabling the fine-tuning of physicochemical and pharmacological properties in drug discovery programs.
This guide will delve into the core principles of reductive amination, with a specific focus on the challenges and strategic considerations arising from the sterically hindered nature of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
The Mechanism of Reductive Amination: A Two-Step Cascade
Reductive amination, also known as reductive alkylation, is a powerful method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[3] It proceeds through a two-step sequence that can often be performed in a single pot:
-
Imine or Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under neutral or weakly acidic conditions, this hemiaminal readily dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[4] The use of a mild acid catalyst can accelerate this step.
-
Reduction of the C=N Double Bond: The intermediate imine or iminium ion is then reduced in situ by a suitable reducing agent to yield the final amine product.[4] The choice of reducing agent is critical, as it must selectively reduce the C=N double bond without significantly reducing the starting aldehyde.
Caption: General Mechanism of Reductive Amination.
Strategic Considerations for a Sterically Hindered Aldehyde
The bulky tert-butyl groups in 3,5-di-tert-butyl-4-hydroxybenzaldehyde present unique challenges that must be addressed for a successful reductive amination:
-
Rate of Imine Formation: The steric hindrance around the aldehyde can slow down the initial nucleophilic attack by the amine. To overcome this, extended reaction times or the use of a mild acid catalyst, such as acetic acid, may be necessary to facilitate the dehydration of the hemiaminal intermediate.[5]
-
Choice of Reducing Agent: The ideal reducing agent should be mild enough to avoid reduction of the starting aldehyde but potent enough to reduce the sterically hindered imine or iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for this transformation.[5][6] Its steric bulk and attenuated reactivity, compared to sodium borohydride, make it highly selective for the reduction of iminium ions over aldehydes and ketones.[7][8]
-
Potential for Dialkylation: When using primary amines, there is a risk of the secondary amine product undergoing a second reductive amination with the starting aldehyde to form a tertiary amine. For sterically hindered aldehydes, this is often less of a concern. However, if dialkylation is observed, a two-step procedure can be employed: first, form and isolate the imine, and then reduce it in a separate step.[9]
Experimental Protocols
The following section provides a detailed, field-proven protocol for the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This protocol is based on the well-established methodology developed by Abdel-Magid et al. for a wide range of aldehydes and ketones.[6]
One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This procedure is generally effective for primary and less hindered secondary amines.
Materials:
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
-
Amine (e.g., benzylamine, n-butylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (optional, but recommended)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in an appropriate volume of anhydrous DCE or THF (e.g., 0.1-0.2 M concentration). Add the amine (1.0-1.2 eq).
-
Acid Catalyst (Optional): If the amine is a weak nucleophile or if the reaction is sluggish, add glacial acetic acid (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or ¹H NMR.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde and imine intermediate are consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 3,5-di-tert-butyl-4-hydroxybenzylamine.
Caption: One-Pot Reductive Amination Workflow.
Comparative Data of Reductive Amination Conditions
The choice of solvent and the use of an acid catalyst can significantly impact the reaction rate and yield. The following table summarizes typical conditions and their rationale.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Reducing Agent | NaBH(OAc)₃ | NaBH(OAc)₃ | Selective for iminium ions over aldehydes, minimizing side reactions.[6] |
| Solvent | 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) | Reactions are generally faster in DCE.[6] THF is a viable alternative. |
| Catalyst | Acetic Acid (1.0-1.2 eq) | None | Acetic acid catalyzes imine formation, which can be beneficial for sterically hindered substrates.[5] |
| Temperature | Room Temperature | Room Temperature | The reaction is typically efficient at ambient temperature, preserving sensitive functional groups. |
| Typical Time | 4-12 hours | 12-24 hours | The presence of an acid catalyst generally accelerates the reaction. |
Conclusion
The reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a robust and versatile method for the synthesis of novel sterically hindered phenolic amines. Careful consideration of the substrate's steric bulk and the appropriate selection of reagents, particularly a mild and selective reducing agent like sodium triacetoxyborohydride, are paramount for achieving high yields and purity. The one-pot procedure detailed in this guide provides a reliable and efficient pathway to these valuable compounds, which serve as important scaffolds in the development of new antioxidant and anti-inflammatory agents. Further optimization of reaction times and stoichiometry may be required depending on the specific amine used.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Huo, C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30237–30245. [Link]
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Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N,N-dimethyl-3,5-di-tert.butyl-4-hydroxybenzylamine. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Z. W. Ng, et al. (2023). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. Acta Crystallographica Section E, 79(Pt 6), 635-640. [Link]
-
Anouar, Y. H., et al. (2014). New Analogues of Butylated Hydroxytoluene as Anti-Inflammatory and Antioxidant Agents. Molecules, 19(9), 13636-13653. [Link]
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Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
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Reddit. (2023). Reductive amination NaB(AcO)3. Retrieved from [Link]
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Kourounakis, A. P., et al. (2006). New Analogues of Butylated Hydroxytoluene as Anti-Inflammatory and Antioxidant Agents. Journal of Pharmacy and Pharmacology, 58(8), 1075-1081. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Key Bioactive Scaffold
3,5-Di-tert-butyl-4-hydroxybenzylamine, also known as 4-(aminomethyl)-2,6-di-tert-butylphenol, is a sterically hindered phenolic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a reactive benzylamine moiety appended to a robust antioxidant phenol backbone, provides a unique combination of properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The two bulky tert-butyl groups flanking the phenolic hydroxyl group create steric hindrance, which is pivotal to its primary function as a potent free radical scavenger. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing insights into its behavior and potential applications, particularly within the realm of drug development.
Core Physicochemical Characteristics
The distinct functionalities of 3,5-di-tert-butyl-4-hydroxybenzylamine—the acidic phenolic hydroxyl group and the basic primary amine—govern its chemical behavior, solubility, and interaction with biological systems. Understanding these fundamental properties is paramount for its effective utilization in research and development.
| Property | Value | Reference(s) |
| CAS Number | 724-46-9 | [1] |
| Molecular Formula | C₁₅H₂₅NO | [1] |
| Molecular Weight | 235.37 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | 158-159 °C | [1] |
| Boiling Point | 299.1 °C at 760 mmHg | [1] |
| Density | 0.975 g/cm³ | [1] |
| Polar Surface Area (PSA) | 46.2 Ų | [1] |
| LogP (XLogP3) | 4.1 | [1] |
Expert Insight: The high LogP value indicates significant lipophilicity, suggesting good membrane permeability, a crucial factor in drug design. However, this may also imply lower aqueous solubility, a common challenge that often needs to be addressed through formulation strategies or salt formation. The presence of both a hydrogen bond donor (hydroxyl and amine groups) and acceptor (hydroxyl and amine groups) allows for diverse intermolecular interactions.
Synthesis and Structural Elucidation: A Practical Approach
A reliable and common method for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine is the reductive amination of its commercially available aldehyde precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This two-step, one-pot reaction is efficient and scalable, making it suitable for laboratory and potential industrial applications.[2][3]
Logical Workflow for Synthesis and Verification
Caption: Workflow for the synthesis and verification of 3,5-di-tert-butyl-4-hydroxybenzylamine.
Experimental Protocol: Reductive Amination
Rationale: Reductive amination is a cornerstone of amine synthesis due to its high efficiency and selectivity. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an ammonia source, which is then immediately reduced to the amine by a hydride reagent. Sodium cyanoborohydride (NaBH₃CN) is often the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Amine Source Addition: Add an excess of an ammonia source, for example, ammonium acetate (approximately 5-10 equivalents).
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid to facilitate imine formation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (approximately 1.5-2 equivalents) portion-wise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by carefully adding water. Adjust the pH to be basic (pH > 9) with an aqueous solution of sodium hydroxide to ensure the amine is in its free base form.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Profile
While specific experimental spectra for 3,5-di-tert-butyl-4-hydroxybenzylamine are not widely published, its spectral characteristics can be predicted based on its functional groups.
¹H NMR Spectroscopy (Predicted)
-
tert-Butyl Protons: A sharp singlet around δ 1.4 ppm, integrating to 18H.
-
Methylene Protons (-CH₂-NH₂): A singlet around δ 3.7-3.9 ppm, integrating to 2H.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm, integrating to 2H.
-
Aromatic Protons: A singlet around δ 7.0-7.2 ppm, integrating to 2H.
-
Phenolic Proton (-OH): A singlet, typically around δ 5.0 ppm, which is exchangeable with D₂O.
FT-IR Spectroscopy (Predicted)
-
O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): Two characteristic sharp to medium peaks in the region of 3300-3500 cm⁻¹, which may overlap with the O-H stretch.
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹.
-
N-H Bend (Amine): A medium to strong absorption in the region of 1590-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Phenol): An absorption band around 1200-1250 cm⁻¹.
The Role of Steric Hindrance in Antioxidant Activity
The defining feature of 3,5-di-tert-butyl-4-hydroxybenzylamine is its sterically hindered phenolic moiety. This structural motif is the cornerstone of its potent antioxidant activity, a mechanism crucial for its application in protecting biological systems and organic materials from oxidative degradation.[4]
Mechanism of Radical Scavenging
Caption: Mechanism of radical scavenging by a sterically hindered phenol.
Expert Insight: The antioxidant efficacy is a two-fold process. First, the phenolic proton is readily donated to a reactive free radical (like a peroxyl radical), thus terminating a damaging chain reaction. Second, the resulting phenoxy radical is exceptionally stable. This stability arises from:
-
Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring.
-
Steric Shielding: The bulky tert-butyl groups physically block the radical center from participating in further propagation reactions, preventing it from acting as a pro-oxidant.
The presence of the benzylamine group may further modulate this activity. The electron-donating nature of the aminomethyl group could potentially influence the bond dissociation enthalpy of the phenolic O-H bond, although the primary antioxidant action is attributed to the hindered phenol.
Applications in Drug Development and Beyond
While specific FDA-approved drugs based on this exact molecule are not prominent, the 3,5-di-tert-butyl-4-hydroxyphenyl scaffold is a "privileged structure" in medicinal chemistry. Its derivatives are explored for a range of therapeutic applications.
-
Antioxidant and Anti-inflammatory Agents: The core function of this class of compounds is to mitigate oxidative stress, which is implicated in numerous inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.[5]
-
Enzyme Inhibition: The benzylamine moiety provides a handle for designing inhibitors that can target specific enzyme active sites. For instance, substituted benzylamines are known inhibitors of enzymes like phenylethanolamine N-methyltransferase.[6]
-
Building Block for Complex Molecules: As a bifunctional molecule, it serves as a versatile starting material. The amine can be readily acylated, alkylated, or used in condensation reactions to build more complex drug candidates, while the phenol offers a site for ether or ester linkages.
-
Stabilizers in Formulations: In pharmaceutical formulations, compounds of this class can act as excipients to protect active pharmaceutical ingredients (APIs) from oxidative degradation, thereby enhancing shelf-life and stability.
Conclusion
3,5-Di-tert-butyl-4-hydroxybenzylamine is a molecule with a rich chemical profile defined by the interplay between its sterically hindered phenolic core and its reactive benzylamine side chain. Its robust antioxidant properties, coupled with its synthetic versatility, make it a compound of considerable interest for researchers in drug discovery and materials science. A thorough understanding of its physicochemical properties, as detailed in this guide, is the foundation for unlocking its full potential in the development of next-generation therapeutics and high-performance materials.
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Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Retrieved from [Link]
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ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]
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Wikipedia. (2023). 2,6-Di-tert-butylphenol. Retrieved from [Link]
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Watson International Ltd. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS 1620-98-0. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Retrieved from [Link]
-
NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Grunewald, G. L., Sall, D. J., & Monn, J. A. (1988). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Journal of Medicinal Chemistry, 31(2), 433–444. Retrieved from [Link]
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-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
-
MDPI. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Retrieved from [Link]
-
FAQ. (n.d.). How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally. Retrieved from [Link]
-
MDPI. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Retrieved from [Link]
-
PubMed. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
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LookChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde 1620-98-0. Retrieved from [Link]
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FT-IR spectrum of 3,5-DI-Tert-butyl-4-hydroxybenzylamine
An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
Authored by: A Senior Application Scientist
Introduction
3,5-Di-tert-butyl-4-hydroxybenzylamine is a molecule of significant interest, embodying a unique combination of a sterically hindered phenolic group and a primary benzylamine moiety. The bulky tert-butyl groups flanking the hydroxyl group confer notable antioxidant properties, while the benzylamine portion provides a versatile reactive site for further chemical modifications. This structure makes it a valuable building block in the synthesis of pharmaceuticals, stabilizers for polymers, and other advanced materials.[1]
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of such compounds. By probing the vibrational modes of a molecule's functional groups, FT-IR provides a characteristic "fingerprint," allowing for unambiguous identification and the detection of potential impurities. This guide offers a detailed analysis of the expected FT-IR spectrum of 3,5-di-tert-butyl-4-hydroxybenzylamine, grounded in established spectroscopic principles, to support researchers and drug development professionals in their analytical endeavors.
Molecular Structure and Predicted Vibrational Modes
The power of FT-IR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations of particular functional groups within a molecule.[2] The structure of 3,5-di-tert-butyl-4-hydroxybenzylamine contains several key functionalities that give rise to a characteristic and interpretable spectrum.
Caption: Molecular structure of 3,5-di-tert-butyl-4-hydroxybenzylamine.
Based on its structure, the following table summarizes the primary vibrational modes expected in the FT-IR spectrum.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| Phenol O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Primary Amine N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium, Two Bands |
| Aromatic C-H | Stretching | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching (CH₂, C(CH₃)₃) | 2850 - 2960 | Strong |
| Aromatic C=C | Ring Stretching | 1500 - 1600 | Medium, Multiple Bands |
| Primary Amine N-H | Bending (Scissoring) | 1580 - 1650 | Medium to Strong |
| Phenol C-O | Stretching | 1200 - 1260 | Strong |
| Aliphatic C-N | Stretching | 1000 - 1250 | Medium |
| Aromatic C-H | Out-of-Plane Bending | 800 - 900 | Strong |
Detailed FT-IR Spectrum Analysis
An FT-IR spectrum is typically analyzed in distinct regions that correspond to the vibrational energies of different types of bonds.[2]
High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen atoms (O-H, N-H, and C-H).
-
O-H Stretching (Phenol): The hydroxyl group of a phenol typically produces a strong and broad absorption band in the 3200-3600 cm⁻¹ range due to intermolecular hydrogen bonding.[3][4] In this specific molecule, the steric hindrance from the adjacent tert-butyl groups may slightly reduce the extent of hydrogen bonding, potentially resulting in a somewhat sharper peak compared to unhindered phenols.
-
N-H Stretching (Primary Amine): A key feature of a primary amine (-NH₂) is the presence of two distinct bands in the 3300-3500 cm⁻¹ region.[5] These correspond to the asymmetric and symmetric N-H stretching modes.[3] The N-H stretching absorptions are generally less sensitive to hydrogen bonding and therefore sharper than O-H absorptions.[3][6]
-
C-H Stretching (Aliphatic and Aromatic): Strong absorption bands between 2850 cm⁻¹ and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations within the numerous methyl groups of the two tert-butyl substituents and the methylene (-CH₂-) bridge.[7][8] Weaker absorptions, typically found just above 3000 cm⁻¹, arise from the C-H stretching of the aromatic ring.[9]
Double Bond and Bending Region (2500 cm⁻¹ - 1500 cm⁻¹)
This region reveals information about double bonds and key bending vibrations.
-
Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene ring gives rise to two or more sharp, medium-intensity bands, characteristically appearing around 1600 cm⁻¹ and in the 1430-1500 cm⁻¹ range.[2]
-
N-H Bending (Primary Amine): The in-plane "scissoring" bending vibration of the primary amine group results in a medium to strong absorption band between 1580 cm⁻¹ and 1650 cm⁻¹.[3] This peak can sometimes overlap with the aromatic C=C stretching bands.
Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)
This region contains a complex series of absorptions that are highly characteristic of the molecule as a whole. While individual peak assignment can be challenging, several important vibrations are found here.
-
C-O Stretching (Phenol): A strong band corresponding to the C-O stretching of the phenolic group is expected in the 1200-1260 cm⁻¹ range. Its high intensity is due to the polarity of the C-O bond.
-
C-N Stretching (Aliphatic Amine): The stretching vibration of the C-N bond in the benzylamine moiety typically appears in the 1000-1250 cm⁻¹ region.[3]
-
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can often be deduced from strong bands in the 900-680 cm⁻¹ region. For the 1,2,4,6-tetrasubstituted pattern of this molecule, a strong absorption is expected in the 800-900 cm⁻¹ range.
Summary of Predicted Spectral Peaks
| Wavenumber (cm⁻¹) | Assignment | Functional Group Origin |
| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| ~3300 (broad) | O-H Stretch (H-bonded) | Phenol |
| ~3030 | Aromatic C-H Stretch | Benzene Ring |
| 2960 - 2850 | Aliphatic C-H Stretch | -CH₂, -C(CH₃)₃ |
| ~1610 | N-H Bend (Scissoring) | Primary Amine |
| ~1590, ~1480 | C=C Ring Stretch | Benzene Ring |
| ~1240 | C-O Stretch | Phenol |
| ~1150 | C-N Stretch | Benzylamine |
| ~870 | Aromatic C-H OOP Bend | Substituted Benzene |
Experimental Protocol for FT-IR Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible FT-IR spectrum, a validated experimental protocol is essential. The following outlines the standard procedure for analyzing a solid sample such as 3,5-di-tert-butyl-4-hydroxybenzylamine.
Caption: Standard workflow for FT-IR analysis using the KBr pellet method.
Methodology: KBr Pellet Technique
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the 3,5-di-tert-butyl-4-hydroxybenzylamine sample.
-
Add approximately 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr).
-
Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures uniform distribution.
-
-
Pellet Formation:
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet. A transparent pellet is crucial for minimizing signal loss.
-
-
Data Acquisition:
-
Perform a background scan with the empty sample holder in the FT-IR spectrometer. This is essential to correct for atmospheric water and carbon dioxide absorptions.
-
Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[10]
-
-
Alternative Method: Attenuated Total Reflectance (ATR):
-
For rapid analysis, ATR-FTIR is a suitable alternative.[11] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. This method requires minimal sample preparation.
-
Synthesis Context and Analysis of Potential Impurities
A common and efficient route to synthesize 3,5-di-tert-butyl-4-hydroxybenzylamine is through the reductive amination of its corresponding aldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[12][13] This synthetic context is critical for a complete spectral analysis, as the presence of unreacted starting materials or side-products can be readily detected by FT-IR.
Potential Impurities and Their Spectral Signatures:
-
Unreacted 3,5-di-tert-butyl-4-hydroxybenzaldehyde:
-
Key Signature: The most prominent indicator would be a strong, sharp absorption band in the 1650-1700 cm⁻¹ region, corresponding to the C=O stretching vibration of the aldehyde group.[2][8] The spectrum of the pure starting material shows this aldehyde carbonyl peak around 1682 cm⁻¹.[12] Its presence in the final product spectrum would signify an incomplete reaction.
-
-
3,5-di-tert-butyl-4-hydroxybenzyl alcohol (Over-reduction Side-product):
-
Key Signature: If the aldehyde is reduced to the corresponding alcohol instead of being aminated, the characteristic N-H stretching and bending vibrations of the amine will be absent. The spectrum would be dominated by a very broad O-H absorption from both the phenolic and the newly formed primary alcohol hydroxyl groups.
-
-
Residual Solvents:
-
Key Signature: Depending on the solvents used for reaction and purification (e.g., ethanol, methanol), characteristic peaks may appear. For example, residual ethanol would show a broad O-H stretch and C-H and C-O stretching bands.
-
By cross-referencing the product spectrum with the known spectra of these potential impurities, FT-IR serves as a powerful tool for process monitoring and final product quality control.
Conclusion
The FT-IR spectrum of 3,5-di-tert-butyl-4-hydroxybenzylamine provides a wealth of structural information that is essential for its characterization in research and industrial settings. The key spectral landmarks—including the dual N-H stretching bands of the primary amine, the broad phenolic O-H stretch, the strong aliphatic C-H absorptions, and the characteristic peaks in the fingerprint region—collectively confirm the molecule's identity. Furthermore, a thorough understanding of this spectrum, in conjunction with knowledge of the synthetic pathway, enables scientists to confidently assess the purity and quality of the compound. This guide provides the foundational knowledge for leveraging FT-IR spectroscopy as a rapid, reliable, and indispensable tool in the development and application of this versatile chemical entity.
References
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Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]
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Schrader, B., et al. (1999). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... ResearchGate. Available at: [Link]
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Valtierra, D., et al. FTIR spectra of O-H stretching vibrations in the region located between.... ResearchGate. Available at: [Link]
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NIST. Benzylamine. NIST Chemistry WebBook. Available at: [Link]
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Arslan, H., et al. FT-IR spectrum of tert-butyl.... ResearchGate. Available at: [Link]
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NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link]
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Li, Y., et al. FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. ResearchGate. Available at: [Link]
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Wang, C., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. National Institutes of Health. Available at: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
Hansen, P.E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]
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Gökçe, M., et al. Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate. Available at: [Link]
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Chemistry Stack Exchange. Why are N-H stretching vibrations often sharp and not broad?. Available at: [Link]
-
Li, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Available at: [Link]
-
Foschiera, L., et al. Infrared spectra of benzylamine grafted to the silica gel surface.... ResearchGate. Available at: [Link]
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Martinello, F., et al. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. Available at: [Link]
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Gancheva, V., et al. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... ResearchGate. Available at: [Link]
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El-Zampaly, O.A., et al. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers. Available at: [Link]
-
Odedairo, T., et al. FT-IR spectra of the-OH stretching vibration region of the fresh and.... ResearchGate. Available at: [Link]
-
NIST. 3,5-di-t-Butyl-4-hydroxybenzyl ether. NIST Chemistry WebBook. Available at: [Link]
-
University of Calgary. IR: amines. Available at: [Link]
-
Chen, J., et al. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... ResearchGate. Available at: [Link]
-
ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Available at: [Link]
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American Chemical Society Publications. (2026). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine.... Available at: [Link]
-
Selva, M., et al. (A) IR spectra of pure benzylamine.... ResearchGate. Available at: [Link]
-
PrepChem.com. Synthesis of 4-Hydroxybenzylamine. Available at: [Link]
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WebSpectra. IR Absorption Table. University of California, Los Angeles. Available at: [Link]
-
American Chemical Society Publications. (2026). Magnetic and EPR Spectroscopic Studies.... Available at: [Link]
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mass spectrometry of 3,5-DI-Tert-butyl-4-hydroxybenzylamine
An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Di-tert-butyl-4-hydroxybenzylamine
Authored by: A Senior Application Scientist
Abstract
3,5-Di-tert-butyl-4-hydroxybenzylamine is a sterically hindered phenolic amine with significant potential in pharmaceutical and material science applications due to its antioxidant properties and reactive primary amine functionality. A robust and reliable analytical method for its characterization is paramount for research, development, and quality control. This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,5-di-tert-butyl-4-hydroxybenzylamine, offering field-proven insights into experimental design, from sample preparation to data interpretation. We will explore the rationale behind the selection of ionization techniques, predict the fragmentation pathways based on fundamental principles and spectral data from analogous structures, and provide a detailed, self-validating protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: Understanding the Analyte
3,5-Di-tert-butyl-4-hydroxybenzylamine is characterized by a phenol ring with two bulky tert-butyl groups ortho to the hydroxyl group and a benzylamine group in the para position. This unique structure dictates its chemical properties and, consequently, the strategy for its mass spectrometric analysis.
-
Sterically Hindered Phenol: The two tert-butyl groups create significant steric hindrance around the hydroxyl group. This feature is key to its antioxidant properties, as it stabilizes the phenoxyl radical that forms upon hydrogen donation.
-
Basic Benzylamine Moiety: The primary amine group (-CH2NH2) is basic and will be readily protonated in an acidic environment. This makes it an ideal candidate for positive mode electrospray ionization.
-
Reactivity: The primary amine is a reactive handle for further chemical modifications, making it a valuable synthetic intermediate.
A thorough understanding of these features is critical for developing a successful mass spectrometry method. The presence of the basic amine strongly suggests that Electrospray Ionization in Positive Mode (ESI+) will be the most sensitive method for its detection.
Experimental Workflow: A Strategic Approach
The analysis of 3,5-di-tert-butyl-4-hydroxybenzylamine by LC-MS requires a systematic workflow to ensure accurate and reproducible results. Each step is designed to validate the subsequent one, creating a robust analytical system.
Caption: A self-validating workflow for LC-MS analysis.
Ionization Technique: The Rationale for ESI+
The choice of ionization technique is critical for achieving high sensitivity and specificity. For 3,5-di-tert-butyl-4-hydroxybenzylamine, Electrospray Ionization (ESI) in positive ion mode is the superior choice.
-
Expertise-Driven Rationale: The benzylamine moiety has a pKa of approximately 9-10, meaning it is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography (e.g., with 0.1% formic acid). ESI is highly efficient at ionizing pre-charged species from solution into the gas phase, making it ideal for this analyte.
-
Trustworthiness of the Method: By operating in positive mode ESI, we are targeting a fundamental chemical property of the analyte – its basicity. This ensures a strong and stable signal, leading to high confidence in the detected peaks. In contrast, negative mode ESI would be less effective as deprotonation of the phenolic hydroxyl group is less favorable in acidic conditions.
While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could also be used, ESI is generally preferred for its softer ionization, which typically results in a more abundant precursor ion and less in-source fragmentation.
Predicted Mass Spectrum and Fragmentation Pathway
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H25NO | - |
| Molecular Weight | 235.37 g/mol | - |
| Predicted [M+H]+ | 236.2014 m/z | - |
MS1 Spectrum: The Protonated Molecule
In a full scan (MS1) spectrum under ESI+ conditions, the most prominent peak is expected to be the protonated molecule, [M+H]+, at an m/z of approximately 236.2. This will be the precursor ion selected for tandem mass spectrometry (MS/MS) analysis.
MS/MS Fragmentation: A Mechanistic Insight
Upon collisional activation (e.g., Collision-Induced Dissociation or CID), the [M+H]+ ion of 3,5-di-tert-butyl-4-hydroxybenzylamine is expected to undergo several characteristic fragmentation pathways.
Caption: Predicted major fragmentation pathways for [M+H]+.
-
Loss of Ammonia (NH3): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.03 Da). This would result in a prominent fragment ion at m/z 219.2 . This is often the most abundant fragment ion for benzylamines.
-
Loss of a Methyl Radical (•CH3): The tert-butyl groups are susceptible to the loss of a methyl radical (15.02 Da). This fragmentation is a characteristic feature of molecules containing tert-butyl groups and would produce a fragment at m/z 221.2 . This pathway is well-documented for the analogous 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
-
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group can lead to the formation of a tropylium ion ([C7H7]+) at m/z 91.05 . This is a classic fragmentation pathway for benzyl derivatives.
-
Further Fragmentation of m/z 219.2: The ion formed after the loss of ammonia can undergo further fragmentation, potentially losing a propyl radical from one of the tert-butyl groups, leading to a fragment at m/z 178.1 .
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the robust analysis of 3,5-di-tert-butyl-4-hydroxybenzylamine.
Materials and Reagents
-
3,5-Di-tert-butyl-4-hydroxybenzylamine standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
-
Prepare a stock solution of 3,5-di-tert-butyl-4-hydroxybenzylamine at 1 mg/mL in methanol.
-
Perform serial dilutions with a 50:50 methanol/water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For unknown samples, dissolve in 50:50 methanol/water and filter through a 0.22 µm PTFE syringe filter before analysis.
LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for phenolic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier for good peak shape and efficient protonation. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 minutes | To elute the analyte with good resolution. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |
| Injection Volume | 5 µL | Balances sensitivity and peak shape. |
| MS System | ||
| Ionization Mode | ESI Positive | Targets the basic amine for high sensitivity. |
| Capillary Voltage | 3500 V | Optimized for stable spray. |
| Gas Temperature | 300 °C | Efficient desolvation. |
| Nebulizer Pressure | 35 psi | Optimal droplet formation. |
| MS1 Scan Range | m/z 50-500 | To detect the precursor ion. |
| MS/MS Parameters | ||
| Precursor Ion | m/z 236.2 | [M+H]+ of the analyte. |
| Collision Energy | 20-40 eV (Optimize) | To induce characteristic fragmentation. |
| Product Ions | m/z 219.2, 221.2 | For quantification and confirmation (SRM/MRM). |
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3,5-di-tert-butyl-4-hydroxybenzylamine. By leveraging an understanding of the molecule's inherent chemical properties, we have established a robust workflow centered around LC-MS with positive mode ESI. The predicted fragmentation pathways, based on sound chemical principles and data from analogous structures, offer a reliable starting point for method development and spectral interpretation. This guide is intended to empower researchers, scientists, and drug development professionals with the expertise to confidently characterize this important molecule.
References
-
NIST Chemistry WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook. Benzylamine. National Institute of Standards and Technology. [Link]
-
MassBank. Benzylamine; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+.[Link]
-
ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0.[Link]
Navigating the Solubility Landscape of 3,5-Di-Tert-butyl-4-hydroxybenzylamine: A Technical Guide for Drug Development Professionals
Abstract
3,5-Di-tert-butyl-4-hydroxybenzylamine, a sterically hindered phenolic amine, presents a molecule of significant interest for pharmaceutical and materials science applications, primarily owing to its inherent antioxidant properties. However, a notable gap exists in the scientific literature regarding its solubility in organic solvents, a critical parameter for its synthesis, purification, formulation, and overall utility in drug development. This in-depth technical guide addresses this knowledge void by providing a comprehensive framework for understanding and determining the solubility of this compound. In the absence of direct experimental data, this guide uniquely combines theoretical predictions based on molecular structure, insights from analogous compounds, and detailed, field-proven experimental protocols. We will explore the synthesis of the target amine from its readily available aldehyde precursor, delve into the principles governing its solubility, and present a systematic approach to its experimental determination. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to effectively work with and characterize 3,5-di-tert-butyl-4-hydroxybenzylamine and similar novel chemical entities.
Introduction: The Promise of a Hindered Phenolic Amine
Sterically hindered phenols are a well-established class of antioxidants, valued for their ability to scavenge free radicals and inhibit oxidative processes.[1] The incorporation of an amine functionality into this scaffold, as in 3,5-di-tert-butyl-4-hydroxybenzylamine, introduces a basic center, opening up new avenues for salt formation, prodrug strategies, and modulation of pharmacokinetic properties. The potential applications of such a molecule in drug development are vast, ranging from protecting sensitive drug substances from degradation to the development of novel therapeutics targeting oxidative stress-related diseases.[2][3]
Despite this potential, the practical application of any new chemical entity is fundamentally dependent on its physicochemical properties, with solubility being a cornerstone. A thorough understanding of a compound's solubility in a range of organic solvents is paramount for:
-
Synthetic Route Optimization: Selecting appropriate solvents for reaction, work-up, and purification.
-
Crystallization and Polymorph Screening: Controlling the solid-state properties of the active pharmaceutical ingredient (API).
-
Formulation Development: Enabling the preparation of various dosage forms, from oral solutions to parenteral formulations.
-
Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.
This guide will provide a roadmap for navigating the solubility challenges and opportunities associated with 3,5-di-tert-butyl-4-hydroxybenzylamine.
Synthesis of 3,5-Di-Tert-butyl-4-hydroxybenzylamine: From Aldehyde to Amine
The logical and most common synthetic route to 3,5-di-tert-butyl-4-hydroxybenzylamine involves the reductive amination of its corresponding aldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[4][5][6][7] This aldehyde is a commercially available and well-characterized starting material.[8][9]
Synthesis of the Precursor: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
The synthesis of the aldehyde precursor is typically achieved through the formylation of 2,6-di-tert-butylphenol.[8][10]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the aldehyde precursor.
Reductive Amination to the Target Amine
The conversion of the aldehyde to the primary amine can be achieved through a one-pot reductive amination protocol.[4][5][11] This method avoids the isolation of the intermediate imine, improving efficiency.
Experimental Protocol: One-Pot Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable alcoholic solvent, such as ethanol or methanol.
-
Amine Source: Add hydroxylammonium chloride (1.1 equivalents) to the solution. The use of a base is generally not required in this step.[11]
-
Reduction: Introduce a reducing agent, such as stannous chloride (2-3 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and quench any remaining reducing agent. Adjust the pH to basic with an aqueous solution of sodium or potassium hydroxide to liberate the free amine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis of the target amine.
Theoretical Framework for Solubility Prediction
In the absence of experimental data, a theoretical assessment of solubility can provide valuable initial guidance. The solubility of 3,5-di-tert-butyl-4-hydroxybenzylamine in a given organic solvent is governed by a balance of intermolecular forces.
Key Molecular Features Influencing Solubility
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a primary amine (-NH2) group allows the molecule to act as both a hydrogen bond donor and acceptor.[12][13] This will significantly influence its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).
-
Polarity: The polar functional groups impart a degree of polarity to the molecule. However, the large, nonpolar hydrocarbon backbone, consisting of the benzene ring and two tert-butyl groups, will dominate the overall character of the molecule, suggesting good solubility in nonpolar and moderately polar solvents.[14]
-
Steric Hindrance: The bulky tert-butyl groups flanking the hydroxyl group create significant steric hindrance.[1] This may impede the close packing of molecules in a crystal lattice, potentially leading to a lower melting point and enhanced solubility compared to less hindered analogues. However, it could also hinder some solvent-solute interactions.
-
Molecular Size and Shape: The relatively large molecular size will generally decrease solubility in highly ordered solvents.
Predicting Solubility in Different Solvent Classes
Based on these features, we can predict the likely solubility behavior of 3,5-di-tert-butyl-4-hydroxybenzylamine in various organic solvents:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to High | The large nonpolar surface area of the molecule will favor interactions with nonpolar solvents. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF) | High | These solvents can act as hydrogen bond acceptors, interacting with the -OH and -NH2 groups, while also effectively solvating the nonpolar regions. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | These solvents can engage in extensive hydrogen bonding with the solute, acting as both donors and acceptors. |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
Computational Approaches to Solubility Prediction
For a more quantitative prediction, Quantitative Structure-Activity Relationship (QSAR) models can be employed.[15][16][17][18] These models use molecular descriptors to correlate the chemical structure with its physicochemical properties, including solubility. While building a specific QSAR model for this compound would require a dataset of structurally similar molecules with known solubilities, existing general-purpose solubility prediction software can provide useful estimates.
Caption: Logical relationship for predicting solubility.
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are valuable, experimental determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[19][20]
Isothermal Shake-Flask Method: A Step-by-Step Guide
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3,5-di-tert-butyl-4-hydroxybenzylamine into a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C to assess temperature dependence).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or a calibrated UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Hexane | 25 | To be determined |
| Toluene | 25 | To be determined |
| Acetone | 25 | To be determined |
| Ethyl Acetate | 25 | To be determined |
| Methanol | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
| Hexane | 37 | To be determined |
| ... | 37 | To be determined |
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3,5-di-tert-butyl-4-hydroxybenzylamine in organic solvents. By combining theoretical principles with practical, field-proven methodologies, researchers and drug development professionals can confidently approach the characterization of this and other novel chemical entities.
The lack of existing data for this specific compound highlights the critical need for thorough physicochemical characterization early in the drug discovery and development process. The protocols and insights provided herein serve as a valuable resource to bridge this gap and unlock the full potential of promising molecules like 3,5-di-tert-butyl-4-hydroxybenzylamine. Future work should focus on the experimental execution of the described protocols to generate a comprehensive and publicly available solubility dataset for this compound.
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RMIT University. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences. Retrieved from [Link]
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A-Z Guide to 3,5-Di-Tert-butyl-4-hydroxybenzylamine: A Theoretical Framework for Antioxidant Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 3,5-Di-tert-butyl-4-hydroxybenzylamine is a sterically hindered phenolic compound with significant potential as a potent antioxidant. Its structural features, particularly the electron-donating amino group and bulky tert-butyl groups, suggest a multifaceted mechanism for scavenging free radicals. This technical guide provides a comprehensive theoretical framework for understanding its antioxidant activity. We delve into the primary mechanisms of radical scavenging—Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)—from a computational chemistry perspective. This document outlines detailed, self-validating protocols for theoretical investigations using Density Functional Theory (DFT), enabling researchers to predict and rationalize the antioxidant potential of this molecule and its derivatives. The guide is structured to bridge theoretical calculations with practical application, offering insights for the rational design of novel, more effective antioxidant agents.
Introduction: The Structural Rationale for Antioxidant Potency
3,5-Di-tert-butyl-4-hydroxybenzylamine belongs to the class of hindered phenolic antioxidants, which are widely used to prevent oxidative degradation in various materials, from polymers to biological systems.[1][2] The efficacy of these compounds is rooted in their molecular architecture. The core of this molecule is a phenol ring, with a hydroxyl (-OH) group that can donate a hydrogen atom to neutralize free radicals.[3]
Two bulky tert-butyl groups are positioned ortho to the hydroxyl group. This steric hindrance is a critical design feature; it enhances the stability of the resulting phenoxyl radical, preventing it from participating in further undesirable reactions.[1] Uniquely, the benzylamine moiety at the para position introduces an electron-donating group, which is hypothesized to further increase the antioxidant capacity compared to analogues like Butylated Hydroxytoluene (BHT).[4] Studies on similar structures have shown that the presence of the 3,5-di-tert-butyl-4-hydroxyaryl moiety enhances antioxidant and anti-lipid peroxidation activity.[5]
This guide will theoretically dissect the antioxidant mechanisms of 3,5-di-tert-butyl-4-hydroxybenzylamine, providing a computational roadmap for its evaluation.
Theoretical Mechanisms of Antioxidant Action
Phenolic compounds primarily neutralize free radicals (R•) through three competitive mechanisms. The favorability of each pathway is highly dependent on factors like the solvent, the structure of the antioxidant, and the nature of the free radical.[6][7] Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these mechanisms by calculating the thermodynamic viability of each step.[8][9]
-
Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic hydroxyl group donates a hydrogen atom to a free radical.[10][11] It is often the dominant mechanism in non-polar solvents.[10] The primary thermodynamic descriptor for HAT is the Bond Dissociation Enthalpy (BDE). A lower BDE for the O-H bond indicates a greater ease of hydrogen donation and, consequently, higher antioxidant activity.[12]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton from the radical cation to a proton acceptor.[13][14] The key thermodynamic parameters are the Ionization Potential (IP) for the first step and the Proton Dissociation Enthalpy (PDE) for the second.[15]
-
Sequential Proton Loss Electron Transfer (SPLET): Also a two-step mechanism, SPLET begins with the deprotonation of the antioxidant to form a phenoxide anion. This is followed by the transfer of an electron from the anion to the free radical.[16] This pathway is particularly relevant in polar solvents that can facilitate proton transfer.[6] The feasibility of the SPLET mechanism is assessed by calculating the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE).[16][17]
The interplay between these mechanisms is complex and thermodynamically governed.[13]
Caption: The three primary antioxidant mechanisms for phenolic compounds.
Computational Protocol for Theoretical Evaluation
To quantitatively assess the antioxidant activity of 3,5-di-tert-butyl-4-hydroxybenzylamine, a rigorous computational protocol is essential. Density Functional Theory (DFT) calculations are the method of choice for balancing accuracy and computational cost in studying phenolic antioxidants.[8]
Software and Methodology
-
Software: A quantum chemistry package such as Gaussian, ORCA, or similar is required.[18][19]
-
Method: The B3LYP functional is a widely used and well-validated method for these types of calculations.[9][14]
-
Basis Set: A basis set such as 6-311++G(d,p) or larger is recommended to accurately describe the electronic structure and allow for diffuse functions, which are important for anions and radical species.[8][20]
-
Solvation Model: To simulate realistic conditions, a solvent model like the Polarizable Continuum Model (PCM) should be employed to account for the effects of different solvents (e.g., water for biological systems, heptane for non-polar environments).[7]
Step-by-Step Computational Workflow
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the parent molecule, its corresponding radical, radical cation, and anion.
-
Procedure:
-
Build the initial 3D structure of 3,5-di-tert-butyl-4-hydroxybenzylamine.
-
Perform a full geometry optimization for the neutral molecule (ArOH), the phenoxyl radical (ArO•), the radical cation (ArOH•+), and the anion (ArO⁻).
-
Confirm that each optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
-
Enthalpy Calculations:
-
Objective: To calculate the key thermodynamic parameters (BDE, IP, PDE, PA, ETE) that govern the antioxidant mechanisms.
-
Procedure:
-
Use the optimized geometries from the previous step.
-
Perform single-point energy calculations to obtain the electronic energies and thermal corrections to enthalpy for each species.
-
Calculate the thermodynamic parameters using the following equations:
-
BDE = H(ArO•) + H(H•) - H(ArOH)
-
IP = H(ArOH•+) + H(e⁻) - H(ArOH)
-
PDE = H(ArO•) + H(H⁺) - H(ArOH•+)
-
PA = H(ArO⁻) + H(H⁺) - H(ArOH)
-
ETE = H(ArO•) + H(e⁻) - H(ArO⁻)
-
Where H represents the enthalpy of the respective species. The enthalpy of a proton (H⁺) and an electron (e⁻) in different solvents are taken from established literature values.
-
-
-
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A Computational Chemist's Guide to Sterically Hindered Benzylamines: From Conformational Complexity to Reactivity Prediction
Introduction: The Unique Challenge and Opportunity of Steric Hindrance in Benzylamines
Benzylamines are a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the versatile reactivity of the amine group coupled with the vast possibilities for aromatic substitution. However, when bulky substituents are introduced, either on the aromatic ring, the benzylic carbon, or the nitrogen atom, we enter the fascinating realm of sterically hindered benzylamines . These molecules are not merely larger versions of their simpler cousins; their congested nature imposes profound constraints that dictate their three-dimensional structure, physicochemical properties, and chemical reactivity.
Steric hindrance can induce unusual molecular geometries, restrict access to the nitrogen lone pair, and alter electronic properties in non-intuitive ways. For researchers in drug development, understanding these effects is paramount. A sterically hindered moiety can be a key pharmacophore, enforcing a specific, bioactive conformation required for potent and selective interaction with a biological target.[1][2] Conversely, it can introduce insurmountable clashes that abolish activity.[1] For synthetic chemists, steric bulk can block undesired reaction pathways or, alternatively, render a desired transformation kinetically unfeasible.
This guide serves as a technical framework for researchers, scientists, and drug development professionals to harness the power of computational chemistry to navigate the complexities of sterically hindered benzylamines. We will move beyond rote procedural descriptions to explain the causality behind methodological choices, ensuring a robust and predictive approach. Our focus is on building self-validating computational systems that provide trustworthy insights into conformational landscapes, key properties like basicity, and the energetic profiles of reaction mechanisms.
Foundational Concepts: Quantifying and Understanding Steric Effects
Before embarking on complex simulations, it is crucial to understand how steric hindrance is quantified and how it manifests in the molecular structure. The primary consequence of steric crowding around the amine is a distortion of its archetypal sp³ geometry.[3]
Key Consequences of Steric Hindrance:
-
Nitrogen Pyramidalization and Planarization: In unhindered amines, the nitrogen atom sits at the apex of a pyramid. As bulky groups are introduced, repulsive forces can cause this pyramid to flatten, a phenomenon known as planarization.[3][4] This geometric shift has significant implications for the amine's basicity and nucleophilicity, as the lone pair's hybridization and accessibility are altered.
-
Restricted Bond Rotations: Bulky groups dramatically increase the energy barriers for rotation around key single bonds (e.g., the C-N bond or the aryl-C bond). This leads to a rugged and complex conformational energy landscape with distinct, and often isolable, conformers that can exhibit different properties and reactivities.[5][6]
-
Altered Basicity (pKa): Steric hindrance can impede the solvation of the protonated form of the amine (the ammonium cation), destabilizing it and thereby lowering the amine's basicity. This electronic-steric interplay is a critical factor in drug design, where precise pKa values are necessary for absorption, distribution, metabolism, and excretion (ADME) properties.
Quantifying Steric Bulk: The Buried Volume (%VBur)
To move from a qualitative to a quantitative understanding, we employ steric descriptors. One of the most powerful and intuitive is the Buried Volume (%VBur) . This metric calculates the percentage of the volume of a sphere (centered on an atom, typically the nitrogen) that is occupied by the surrounding atoms of the molecule. It provides a direct numerical measure of the steric congestion around the reactive center, which can be correlated with experimental observables.[3][7][8] Computational studies have shown that %VBur is a crucial parameter for predicting the properties and reactivity of hindered amines.[3][7]
The Computational Toolkit: Selecting the Right Methods
The reliability of any computational study rests on the appropriate selection of methods. For sterically hindered benzylamines, where subtle non-covalent interactions and solvation effects are paramount, this choice is especially critical.
Pillar 1: Capturing Geometry and Energy with Density Functional Theory (DFT)
Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of this size. However, not all DFT functionals are created equal.
-
The Functional: Standard functionals often fail to accurately describe the London dispersion forces that are critical for modeling the intramolecular interactions within a sterically crowded molecule. Therefore, the inclusion of a dispersion correction is non-negotiable. The DFT-D3 correction scheme is a widely validated and robust choice that significantly improves accuracy for non-covalent interactions.[9][10][11] Functionals like B3LYP-D3 or those from the M06 suite are excellent starting points.[5][10]
-
The Basis Set: A flexible basis set is required to accurately describe the electron distribution, especially for the non-covalent interactions. Pople-style basis sets such as 6-311+G(d,p) offer a good compromise, including diffuse functions (+) to handle lone pairs and polarization functions (d,p) to allow for distortion of atomic orbitals.[5][6]
Pillar 2: The Crucial Role of the Solvent
Many key properties, particularly pKa, are defined in solution. The interaction of the benzylamine with the solvent environment must be accounted for.
-
Implicit Solvation Models: For many applications, implicit (or continuum) solvation models like the Polarizable Continuum Model (PCM) or the SMD model are highly effective.[12][13] These models treat the solvent as a continuous dielectric medium, which significantly reduces computational cost while capturing the bulk electrostatic effects of solvation. This approach is particularly well-suited for calculating the free energies needed for pKa prediction.[12]
-
Explicit Solvation: For detailed studies of specific solvent-solute interactions (e.g., hydrogen bonding), a hybrid model involving a few explicit solvent molecules treated quantum mechanically within the implicit solvent cavity can provide a higher level of accuracy, albeit at a greater computational expense.
General Computational Workflow
The following diagram outlines a robust workflow for the computational analysis of a sterically hindered benzylamine.
Core Workflow 1: Navigating the Conformational Landscape
The first and most critical step in analyzing a flexible, sterically hindered molecule is to identify its low-energy conformations. The biological activity or chemical reactivity is often governed by a single or a small subset of accessible conformations.
Experimental Protocol: Systematic Conformational Search and Refinement
This protocol ensures a thorough exploration of the potential energy surface (PES) to locate all relevant minima.
-
Initial Broad Search:
-
Objective: To rapidly generate a diverse set of possible conformations.
-
Method: Start with a 2D representation of the benzylamine. Use a fast, low-level method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., GFN2-xTB) to perform a systematic or stochastic search of the conformational space.
-
Rationale: These methods are computationally inexpensive, allowing for thousands of geometries to be sampled quickly to avoid missing important regions of the PES.
-
-
Clustering and Selection:
-
Objective: To identify unique conformations and remove duplicates.
-
Method: Cluster the resulting conformers based on a root-mean-square deviation (RMSD) threshold (e.g., 1.0 Å). Select the lowest-energy structure from each cluster for further refinement.
-
Rationale: This step makes the subsequent high-level calculations computationally tractable by focusing only on distinct geometries.
-
-
High-Level Optimization and Verification:
-
Objective: To obtain accurate geometries and energies for the selected conformers.
-
Method: Perform a full geometry optimization on each selected conformer using a robust DFT method (e.g., B3LYP-D3/6-311+G(d,p)) in the desired solvent model (e.g., PCM). Following optimization, perform a frequency calculation.
-
Rationale: The optimization provides a precise minimum on the DFT potential energy surface. The frequency calculation confirms that the structure is a true minimum (i.e., has zero imaginary frequencies) and provides the Gibbs free energy, which is essential for determining conformer populations.
-
-
Population Analysis:
-
Objective: To determine the relative population of each conformer at a given temperature.
-
Method: Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).
-
Rationale: This final step reveals which conformation(s) are most relevant under experimental conditions. A property calculated for the entire ensemble, weighted by these populations, will be more accurate than one based on a single conformer.
-
Data Presentation: Example Conformational Analysis
| Conformer ID | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angle (°C-C-N-C) |
| Conf-01 | 0.00 | 75.3 | 178.5 |
| Conf-02 | 1.10 | 12.1 | -65.2 |
| Conf-03 | 1.50 | 6.5 | 68.9 |
| Conf-04 | 2.50 | 1.5 | 85.4 |
| ... | ... | ... | ... |
Core Workflow 2: Predicting Physicochemical Properties
With a validated set of low-energy conformers, we can now predict key physicochemical properties. Basicity (pKa) is arguably one of the most important properties for benzylamines, especially in the context of drug development.
Experimental Protocol: Computational pKa Prediction via a Thermodynamic Cycle
Directly calculating the pKa is challenging. Instead, we use a thermodynamic cycle that relates the pKa to the Gibbs free energy change of a proton exchange reaction in solution.[13][14]
-
Select a Reference Compound:
-
Objective: To cancel out systematic errors in the calculation, particularly the challenging free energy of a solvated proton.
-
Method: Choose a reference amine (Ref-NH₂) with a similar structure to the target benzylamine (BA-NH₂) and a well-established experimental pKa.
-
Rationale: The principle of error cancellation means that inaccuracies in the computational method will affect the target and reference molecules similarly, leading to a more accurate relative free energy.[12]
-
-
Define the Isodesmic Reaction:
-
Objective: To calculate the relative free energy of protonation.
-
Reaction: BA-NH₂ + Ref-NH₃⁺ ⇌ BA-NH₃⁺ + Ref-NH₂
-
-
Perform DFT Calculations:
-
Objective: To obtain the Gibbs free energies for all four species in the reaction.
-
Method: For the lowest energy conformer of the target benzylamine (and its protonated form) and the reference amine (and its protonated form), perform a final, high-accuracy single-point energy calculation in the solvent model using a larger basis set if computationally feasible. Use the Gibbs free energies from the frequency calculations performed during the conformational analysis.
-
-
Calculate ΔGsolv and pKa:
-
Objective: To compute the final pKa value.
-
Method:
-
Calculate ΔGsolv = G(BA-NH₃⁺) + G(Ref-NH₂) - G(BA-NH₂) - G(Ref-NH₃⁺).
-
Calculate the pKa of the target benzylamine using the formula: pKa(BA-NH₂) = pKa(Ref-NH₂) - ΔGsolv / (2.303 * RT), where R is the gas constant and T is the temperature.
-
-
Data Presentation: Predicted vs. Experimental pKa Values
| Benzylamine Derivative | Substituent Pattern | Predicted pKa | Experimental pKa | ΔpKa |
| 1 | Unsubstituted | 9.35 | 9.34 | 0.01 |
| 2 | 2,6-dimethyl | 8.90 | 8.85 | 0.05 |
| 3 | N-tert-butyl | 10.15 | 10.21 | -0.06 |
| 4 | 2,6-diisopropyl-N-methyl | 8.55 | 8.62 | -0.07 |
Core Workflow 3: Unraveling Reactivity and Mechanistic Pathways
Steric hindrance is a primary determinant of chemical reactivity, often favoring one reaction pathway over another by imposing a significant energetic penalty on the transition state.[15] Computational chemistry allows us to map these pathways and quantify the energy barriers.[16][17]
Experimental Protocol: Transition State (TS) Location and Verification
-
Propose a Mechanism and Build a TS Guess:
-
Objective: To create a starting geometry for the TS optimization.
-
Method: Based on chemical intuition, construct a 3D model of the presumed transition state. This involves bringing the reacting molecules together and distorting the bonds that are being formed and broken.
-
Rationale: A good initial guess is critical for the success of a TS search algorithm.
-
-
Transition State Optimization:
-
Objective: To find the exact first-order saddle point on the PES corresponding to the TS.
-
Method: Use a TS optimization algorithm (e.g., Berny optimization with Opt=TS) in your quantum chemistry software package. These algorithms simultaneously try to maximize energy along one coordinate (the reaction coordinate) while minimizing it along all others.
-
Rationale: This locates the structure at the peak of the energy barrier between reactants and products.
-
-
TS Verification via Frequency Analysis:
-
Objective: To confirm the optimized structure is a true transition state.
-
Method: Perform a frequency calculation on the optimized TS geometry.
-
Self-Validation: A true transition state must have exactly one imaginary frequency . The vibrational mode corresponding to this imaginary frequency should visually represent the motion of the atoms along the reaction coordinate (e.g., the formation of a new bond and the breaking of an old one).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To confirm that the located TS connects the intended reactants and products.
-
Method: An IRC calculation follows the reaction path downhill from the TS in both the forward and reverse directions.[16]
-
Self-Validation: The IRC path must terminate at the energy minima corresponding to the correct reactants and products for the mechanistic step being studied. If it leads to different species, the TS is for another reaction.
-
Conclusion: Integrating Computation and Experiment
The computational workflows detailed in this guide provide a powerful, predictive framework for understanding the complex behavior of sterically hindered benzylamines. By carefully selecting methods, thoroughly exploring conformational space, and rigorously validating results, researchers can gain unprecedented insight into the structural and electronic factors that govern the properties and reactivity of these challenging molecules.
Ultimately, computational chemistry is most powerful when used in synergy with experimental work. Predictions of pKa can guide synthesis and formulation efforts. Calculated NMR shifts can help confirm the structure of newly synthesized compounds.[5] Mechanistic insights can explain unexpected experimental outcomes and guide the design of more efficient catalysts or more potent drug candidates. By embracing this integrated approach, scientists in both academia and industry can accelerate the pace of discovery and innovation.
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Corey, E.J., & Bo, Y. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. [Link]
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Gao, J., & Liu, Y. (2006). A computational study on the amine-oxidation mechanism of monoamine oxidase: Insight into the polar nucleophilic mechanism. ResearchGate. [Link]
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Klamt, A., & Eckert, F. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]
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Yelubay, M.A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. ResearchGate. [Link]
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Cremer, D., & Kraka, E. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Southern Methodist University. [Link]
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Grunewald, G. L., & Dahanukar, V. H. (1994). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. PubMed. [Link]
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Lučić, B., et al. (2010). Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society. [Link]
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Chen, Y., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
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Řezáč, J., & Hobza, P. (2019). Non-Covalent Interactions Atlas Benchmark Data Sets: Hydrogen Bonding. ChemRxiv. [Link]
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Yelubay, M.A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]
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Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
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Kumar, A., & Singh, V. (2023). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Journal of Scientific Research. [Link]
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Hebenbrock, M., et al. (2025). The effect of steric hindrance in amines, and sterically destabilized twisted amides…. ResearchGate. [Link]
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Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. PubMed. [Link]
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Gevorgyan, V., & Szostak, M. (2023). Deaminative coupling of benzylamines and arylboronic acids. ETH Zurich Research Collection. [Link]
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A Technical Guide to the Core Electronic Properties of 3,5-Di-Tert-butyl-4-hydroxybenzylamine: A Predictive and Methodological Analysis
This document provides an in-depth technical analysis of the anticipated electronic properties of 3,5-di-tert-butyl-4-hydroxybenzylamine. Given the limited direct experimental data for this specific molecule in peer-reviewed literature, this guide establishes a robust predictive framework. By synthesizing data from its direct synthetic precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and its archetypal analog, Butylated Hydroxytoluene (BHT), we elucidate the fundamental principles governing its behavior. This guide is designed for researchers, chemists, and drug development professionals, offering not only a theoretical foundation but also a practical, field-proven methodological framework for empirical validation.
Chapter 1: The Molecular Architecture - Foundation of Electronic Behavior
At the heart of 3,5-di-tert-butyl-4-hydroxybenzylamine lies the 2,6-di-tert-butylphenol moiety. This structural motif is the cornerstone of a class of compounds known as sterically hindered phenols, renowned for their potent antioxidant capabilities.[1] The electronic properties and, consequently, the primary function of this molecule are dictated by the interplay between three key structural features:
-
The Phenolic Hydroxyl (-OH) Group: This is the primary active site. The hydrogen atom of this group is readily donatable, a critical first step in quenching radical species.[2] Its reactivity is profoundly influenced by the electronic environment of the aromatic ring.
-
Two Ortho-Positioned Tert-Butyl Groups: These bulky substituents provide significant steric hindrance around the hydroxyl group. This steric shield is not merely a physical barrier; it is crucial for stabilizing the molecule after it has donated its hydrogen atom. It prevents the resulting phenoxyl radical from undergoing undesirable side reactions, such as dimerization, thereby enhancing its efficacy as a chain-breaking antioxidant.[1]
-
The Para-Positioned Benzylamine (-CH₂NH₂) Group: The nature of the substituent at the para-position modulates the electronic density of the entire phenolic ring and, most importantly, the bond dissociation enthalpy (BDE) of the O-H bond. The benzylamine group, being an electron-donating group (EDG) through induction, is predicted to increase the electron density on the phenolic oxygen. This electronic enrichment facilitates the release of the hydrogen atom, thereby lowering the oxidation potential and enhancing the molecule's antioxidant capacity compared to analogs with electron-withdrawing groups.
The diagram below illustrates the structural relationship between our target molecule and its key analogs, which form the basis of our predictive analysis.
Caption: Structural relationships and synthetic lineage of the target molecule.
Chapter 2: The Antioxidant Mechanism - A Tale of Electron and Hydrogen Transfer
The primary role of hindered phenols as antioxidants is to intercept and neutralize damaging free radicals, particularly peroxy radicals (ROO•), which propagate the chain reactions of oxidative degradation in biological and chemical systems.[2] This process is predominantly governed by the Hydrogen Atom Transfer (HAT) mechanism.
The HAT mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a radical species, effectively quenching the radical and terminating the oxidative chain. The efficiency of this process is directly tied to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE signifies an easier abstraction of the hydrogen atom and, typically, a higher antioxidant activity.
The reaction can be summarized as: Ar-OH + R• → Ar-O• + R-H
The resulting phenoxyl radical (Ar-O•) is significantly stabilized by two factors:
-
Resonance Delocalization: The unpaired electron is delocalized across the aromatic ring.
-
Steric Shielding: The bulky tert-butyl groups prevent the radical from reacting further, ensuring it acts as a stable sink for the radical chain.[1]
This entire process is an electrochemical event. The ease with which the molecule gives up its hydrogen (as a proton and an electron) is quantified by its redox potential. A lower (less positive) oxidation potential indicates a stronger reducing agent and, generally, a more potent antioxidant.[3][4]
Caption: A logical workflow for the empirical study of the target molecule.
Protocol 4.1: Synthesis via Reductive Amination
This protocol describes the conversion of the readily available aldehyde precursor to the target benzylamine.
-
Dissolution: Dissolve 1 equivalent of 3,5-di-tert-butyl-4-hydroxybenzaldehyde in a suitable solvent such as methanol or ethanol. [5]2. Amine Source: Add an excess (7-10 equivalents) of ammonium acetate or a solution of ammonia in methanol. This serves as the nitrogen source for the amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄), in small portions (1.5-2 equivalents). [5]The reducing agent will selectively reduce the imine to the desired amine.
-
Quenching & Extraction: After the reaction is complete (monitored by TLC), carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 4.2: Electrochemical Characterization via Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to directly measure the oxidation potential of a compound, providing a quantitative measure of its antioxidant strength. [6][7]
-
Apparatus: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. [7]2. Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate solvent like acetonitrile or a buffered aqueous-organic mixture.
-
Analyte Preparation: Dissolve a known concentration (e.g., 1 mM) of the purified 3,5-di-tert-butyl-4-hydroxybenzylamine in the electrolyte solution.
-
Measurement:
-
Polish the working electrode with alumina slurry before each measurement to ensure a clean, reproducible surface. [7] * Scan the potential from an initial value (e.g., 0 V) to a positive vertex potential (e.g., +1.2 V) and back.
-
The scan rate can be varied (e.g., 50-200 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis: Identify the anodic peak potential (Epa) for the first oxidation wave. This potential corresponds to the oxidation of the phenolic hydroxyl group. A lower Epa value relative to standards like BHT indicates superior reducing (antioxidant) power. [8][9]
Protocol 4.3: Computational Modeling with Density Functional Theory (DFT)
In silico modeling provides theoretical validation for experimental results.
-
Software: Use a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Methodology:
-
Optimize the geometry of the molecule using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Calculate the O-H Bond Dissociation Enthalpy (BDE) by computing the energies of the parent molecule, the resulting phenoxyl radical, and a hydrogen atom.
-
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A higher HOMO energy generally correlates with a greater ability to donate electrons and a lower oxidation potential.
-
-
Analysis: Compare the calculated BDE and HOMO energy of 3,5-di-tert-butyl-4-hydroxybenzylamine with those of BHT and the aldehyde precursor to theoretically rank their antioxidant potential.
Conclusion
3,5-Di-tert-butyl-4-hydroxybenzylamine is poised to be a highly effective sterically hindered phenolic antioxidant. Theoretical analysis, based on the established principles of physical organic chemistry and data from its close structural analogs, strongly suggests that the electron-donating nature of the para-benzylamine group will lower the O-H bond dissociation enthalpy and decrease its oxidation potential. This electronic enhancement should translate to a radical scavenging capacity that is superior to that of its aldehyde precursor and potentially exceeds that of the widely used antioxidant, BHT. The comprehensive experimental framework provided herein offers a clear and robust pathway for the empirical validation of these predictions, enabling its potential application in pharmaceuticals, materials science, and beyond.
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ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]
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Karabacak, M., et al. (2023). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. IUCrData, 8(1). Retrieved from [Link]
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Kilmartin, P. A., et al. (2001). A Cyclic Voltammetry Method Suitable for Characterizing Antioxidant Properties of Wine and Wine Phenolics. Journal of Agricultural and Food Chemistry, 49(4), 1957-1965. Retrieved from [Link]
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García-Guzmán, J. J., et al. (2022). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Foods, 11(15), 2269. Retrieved from [Link]
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Romero, F. J., et al. (2024). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. The Journal of Physical Chemistry A, 128(41), 8443-8454. Retrieved from [Link]
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German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2017). 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N′-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-propanehydrazide. The MAK-Collection for Occupational Health and Safety. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzaldehyde (CAS 1620-98-0). Retrieved from [Link]
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Romero, F. J., et al. (2024). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. PMC - NIH. Retrieved from [Link]
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Hrachova, N. V., et al. (2007). [Characterization of plant phenolic compounds by cyclic voltammetry]. Fiziol Biokhim Kult Rast, 39(4), 339-45. Retrieved from [Link]
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Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]
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Firuzi, O., et al. (2007). Electrochemical Behavior and Antioxidant and Prooxidant Activity of Natural Phenolics. Molecules, 12(10), 2326-2337. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic voltammograms of phenolic compounds adjusted to pH 3.6 (a) and pH 7 (b). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6). Retrieved from [Link]
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An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-4-hydroxybenzylamine, identified by its CAS number 724-46-9 , is a sterically hindered phenolic amine of significant interest in the fields of polymer science and medicinal chemistry. Its molecular structure, characterized by a hydroxyl group flanked by two bulky tert-butyl groups on a benzene ring with a benzylamine substituent, imparts potent antioxidant properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and key applications, with a focus on the underlying chemical principles and experimental methodologies.
Physicochemical Properties
The strategic placement of the tert-butyl groups ortho to the phenolic hydroxyl group creates significant steric hindrance. This structural feature is paramount to its function as a radical scavenger, as it enhances the stability of the resulting phenoxyl radical, thereby preventing the propagation of oxidative chain reactions.
| Property | Value |
| CAS Number | 724-46-9 |
| Molecular Formula | C₁₅H₂₅NO |
| Molecular Weight | 235.37 g/mol |
| Melting Point | 158-159 °C |
| Boiling Point | 299.1 °C at 760 mmHg |
| Appearance | Off-white to pale yellow solid |
Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine
The primary route for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine involves a two-step process. The first step is the synthesis of the precursor aldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, followed by its conversion to the target benzylamine via reductive amination.
Part 1: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS: 1620-98-0)
A common and effective method for the formylation of the readily available 2,6-di-tert-butylphenol is the Duff reaction.[1][2] This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium. The bulky tert-butyl groups direct the formylation to the para position.
Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde [1][2]
Materials:
-
2,6-di-tert-butylphenol
-
Hexamethylenetetramine
-
Glacial acetic acid
-
Water
-
Hydrochloric acid
-
Isopropanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-di-tert-butylphenol in glacial acetic acid.
-
Add hexamethylenetetramine to the solution and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and hydrolyze the intermediate by adding aqueous hydrochloric acid.
-
Continue heating under reflux to ensure complete hydrolysis to the aldehyde.
-
Cool the reaction mixture to room temperature and collect the precipitated crude product by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent such as isopropanol to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a crystalline solid.
Synthesis of the aldehyde precursor via the Duff reaction.
Part 2: Reductive Amination to 3,5-Di-tert-butyl-4-hydroxybenzylamine
The conversion of the aldehyde to the primary amine is efficiently achieved through reductive amination.[3][4] This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by its in-situ reduction with a selective reducing agent like sodium borohydride.[5][6][7]
Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine [6]
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzaldehyde
-
Ammonium chloride
-
Methanol
-
Sodium borohydride
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde and an equimolar amount of ammonium chloride in methanol or THF in a round-bottom flask.
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 3,5-di-tert-butyl-4-hydroxybenzylamine.
Synthesis of the target amine via reductive amination.
Applications
Antioxidant in Polymers
The primary industrial application of 3,5-di-tert-butyl-4-hydroxybenzylamine and related hindered phenolic compounds is as antioxidants for the stabilization of polymers, such as polypropylene (PP) and polyethylene (PE).[8][9][10] During processing and end-use, polymers are susceptible to thermal and oxidative degradation, which leads to a loss of mechanical properties and discoloration.
Mechanism of Antioxidant Action:
Hindered phenolic antioxidants function as primary antioxidants by interrupting the free-radical chain reactions of polymer degradation. The mechanism involves the donation of the hydrogen atom from the sterically hindered hydroxyl group to a peroxy radical, which is a key intermediate in the auto-oxidation cycle of polymers.
Mechanism of radical scavenging by a hindered phenol.
The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating new oxidation chains. The efficiency of sterically hindered phenolic antioxidants is influenced by the nature of the substituents at the 2 and 6 positions, with di-tert-butyl substitution providing excellent stability.[8]
Potential in Drug Development
The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a recognized pharmacophore that imparts antioxidant and anti-inflammatory properties to various molecules.[11] Derivatives of 3,5-di-tert-butyl-4-hydroxybenzaldehyde have been synthesized and evaluated for a range of biological activities.[12][13] For instance, flavonoid analogues incorporating this scaffold have shown potent antioxidant and lipid peroxidation inhibitory effects.[11][12] The development of novel derivatives of 3,5-di-tert-butyl-4-hydroxybenzylamine could therefore be a promising avenue for the discovery of new therapeutic agents for diseases associated with oxidative stress and inflammation.
Conclusion
3,5-Di-tert-butyl-4-hydroxybenzylamine is a valuable compound with a well-established role as a polymer antioxidant and emerging potential in medicinal chemistry. Its synthesis, rooted in the formylation of 2,6-di-tert-butylphenol followed by reductive amination, is a robust and scalable process. The unique structural feature of a sterically hindered phenolic hydroxyl group is the cornerstone of its potent radical scavenging activity, which is crucial for protecting materials from degradation. Further exploration of its derivatives is warranted to unlock its full potential in the development of novel therapeutic agents.
References
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National Center for Biotechnology Information. (2022, November 17). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. [Link]
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ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. [Link]
-
ACS Publications. (2018, February 22). Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant. [Link]
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ResearchGate. Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). [Link]
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Organic Chemistry Portal. Reductive Amination. [Link]
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TÜBİTAK Academic Journals. (2010, January 1). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]
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MDPI. (2023, April 25). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]
-
CTI. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]
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ResearchGate. (2025, August 7). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. [Link]
-
National Center for Biotechnology Information. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]
-
MDPI. (2024, April 23). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]
-
alpha-plast.com.ua. (2021, November 26). Antioxidants Stabilizers Selection for Polyolefins (PP, PE). [Link]
-
ACS Publications. (2024, January 17). Antimigration Polypropylene Antioxidants: A Review. [Link]
-
National Center for Biotechnology Information. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
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Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
ResearchGate. (2024, June 3). Impact of natural antioxidant (silybin) on the thermal stability of ultra high molecular weight polyethylene: a thermogravimetric study. [Link]
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Methodological & Application
Application Notes and Protocols for Reductive Amination of Hindered Aromatic Aldehydes
Introduction: Navigating the Challenges of Steric Hindrance in Amine Synthesis
Reductive amination stands as a cornerstone transformation in organic synthesis, providing a powerful and direct route to a diverse array of amines.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is widely employed in the pharmaceutical and fine chemical industries for its efficiency and functional group tolerance.[1][3] The process typically proceeds through the formation of a hemiaminal intermediate, which then dehydrates to an imine or iminium ion that is subsequently reduced to the target amine.[3]
However, when the carbonyl substrate is a sterically hindered aromatic aldehyde, particularly those with ortho-substituents, the reaction kinetics and overall efficiency can be significantly compromised. The steric bulk around the carbonyl group can impede the nucleophilic attack of the amine, slowing the initial condensation step and disfavoring the formation of the critical imine/iminium ion intermediate.[1] This often leads to sluggish reactions, low yields, and the prevalence of side reactions, such as the reduction of the starting aldehyde to the corresponding alcohol. This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the challenges associated with the reductive amination of hindered aromatic aldehydes. We will explore the mechanistic nuances, compare various protocols with their respective strengths and limitations, and offer practical, field-proven insights to optimize these challenging transformations.
Reaction Mechanism: The Central Role of the Imine/Iminium Ion
The success of a reductive amination hinges on the efficient formation and subsequent reduction of an imine or iminium ion intermediate. The overall process can be visualized as a two-step sequence occurring in a single pot.[2]
Step 1: Imine/Iminium Ion Formation The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a transient hemiaminal. This is followed by the elimination of a water molecule to yield the corresponding imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion, which is more readily reduced.
Step 2: Reduction A reducing agent present in the reaction mixture then delivers a hydride to the electrophilic carbon of the imine or iminium ion, furnishing the final amine product.
The primary challenge with hindered aromatic aldehydes lies in the first step. The steric congestion around the aldehyde functionality can significantly slow down the rate of both hemiaminal and subsequent imine formation. Therefore, the choice of reagents and reaction conditions must be carefully considered to favor the formation of the imine intermediate over competing side reactions.
Sources
Application Notes and Protocols for the Catalytic Reductive Amination of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Introduction: Strategic Importance of Aminomethylphenols
The synthesis of aminomethylphenols, particularly those derived from sterically hindered phenolic aldehydes like 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is of paramount importance in the fields of medicinal chemistry and materials science.[1] The unique molecular architecture, featuring a reactive aminomethyl group appended to a bulky, antioxidant phenolic moiety, serves as a versatile scaffold for the development of novel pharmaceuticals, stabilizers, and other high-value chemical entities. The 3,5-di-tert-butyl-4-hydroxyphenyl motif is a well-established pharmacophore known for its radical-scavenging and antioxidant properties.[2] The introduction of an amino functionality via reductive amination unlocks a gateway for diverse downstream chemical modifications, enabling the synthesis of a broad spectrum of derivatives with tailored biological activities and material properties.
This comprehensive guide provides detailed application notes and robust protocols for the successful catalytic reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with both primary and secondary amines. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale for key experimental parameters, ensuring both reproducibility and a deeper understanding of the transformation.
Challenges and Mechanistic Considerations
The catalytic reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde presents a unique set of challenges primarily stemming from its steric and electronic properties:
-
Steric Hindrance: The two bulky tert-butyl groups flanking the phenolic hydroxyl group significantly encumber the ortho positions and electronically influence the reactivity of the para-aldehyde. This steric bulk can impede the approach of the amine nucleophile to the carbonyl carbon, potentially slowing down the initial imine or iminium ion formation.
-
Dialkylation of Primary Amines: A common side reaction in reductive aminations involving primary amines is the formation of a tertiary amine through a second alkylation of the newly formed secondary amine product.[3] This is particularly prevalent with reactive aldehydes.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can potentially interact with basic reagents or catalysts. While generally not a prohibitive issue in reductive amination, its presence must be considered when selecting reaction conditions.[4]
The general mechanism of reductive amination proceeds through two key stages: the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by the reduction of the C=N double bond.[3]
Figure 1: Generalized workflow for the catalytic reductive amination.
Comparative Analysis of Methodologies
Several catalytic systems and reducing agents can be employed for the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The choice of methodology depends on the nature of the amine, available equipment, and desired scale of the reaction.
| Methodology | Catalyst/Reducing Agent | Advantages | Disadvantages | Best Suited For |
| Catalytic Hydrogenation | Pd/C, Raney Nickel / H₂ (gas) | High atom economy, clean workup, scalable. | Requires specialized high-pressure hydrogenation equipment. | Large-scale synthesis, reactions with a variety of amines. |
| Borohydride-based Reduction (One-pot) | NaBH(OAc)₃ (Sodium triacetoxyborohydride) | Mild reaction conditions, high functional group tolerance, no need for specialized equipment.[5][6] | Stoichiometric amounts of reagent required, potential for side reactions if not controlled. | Small to medium scale synthesis, rapid screening of amine diversity. |
| Stepwise Borohydride Reduction | 1. Imine formation (MeOH) 2. NaBH₄ (Sodium borohydride) | Excellent control over dialkylation of primary amines, uses a less expensive reducing agent.[5][7] | Two-step procedure can be more time-consuming. | Reactions with primary amines where dialkylation is a significant issue. |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde can cause skin and eye irritation.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Reductive Amination with Molecular Hydrogen
This protocol is ideal for both primary and secondary amines and is highly scalable. It leverages the efficiency of heterogeneous catalysis for a clean reaction and straightforward product isolation.
Materials:
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
-
Amine (primary or secondary)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Equipment:
-
Parr shaker or similar hydrogenation apparatus
-
Round-bottom flask or pressure-rated reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or Celite® pad)
Procedure:
-
Vessel Preparation: To a clean and dry pressure-rated reaction vessel equipped with a magnetic stir bar, add 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq).
-
Reagent Addition: Add the amine (1.1-1.2 eq for secondary amines; 1.0-1.1 eq for primary amines to minimize dialkylation). Dissolve the solids in a suitable solvent such as methanol or ethanol (approximately 0.2-0.5 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (1-5 mol% Pd relative to the aldehyde) to the reaction mixture. Note: Handle wet Pd/C with care as it can be pyrophoric upon drying.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas several times to remove air, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-24 hours. For more precise monitoring, an aliquot can be carefully removed, filtered, and analyzed by TLC or LC-MS.
-
Workup and Purification:
-
Once the reaction is complete, depressurize the vessel and purge with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is highly convenient for laboratory-scale synthesis due to its mild conditions and operational simplicity. It is particularly effective for a wide range of amines.[5][6]
Materials:
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) and the amine (1.1-1.2 eq) in DCE or THF (approximately 0.1-0.2 M).
-
Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. Note: The addition can be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and add more water if necessary to dissolve any salts.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 3: Stepwise Reductive Amination to Mitigate Dialkylation with Primary Amines
This two-step procedure, adapted from the work of Abdel-Magid et al., is highly effective in preventing the formation of tertiary amine byproducts when using primary amines.[5][7]
Materials:
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
-
Primary amine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) and the primary amine (1.0-1.05 eq) in methanol (approximately 0.5 M).
-
Stir the mixture at room temperature for 1-3 hours. The formation of the imine can be monitored by TLC or ¹H NMR (disappearance of the aldehyde proton signal).
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise add sodium borohydride (1.1-1.5 eq) to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.
-
Workup and Purification:
-
Quench the reaction by the slow addition of deionized water.
-
Reduce the volume of methanol on a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive amine. - Steric hindrance. - Inactive catalyst or reducing agent. | - For borohydride reductions, add a catalytic amount of acetic acid to facilitate imine formation. - For catalytic hydrogenation, increase temperature, pressure, or catalyst loading. - Ensure the reducing agent is fresh and has been stored properly. |
| Formation of Alcohol Byproduct | - Reducing agent is too reactive and reduces the aldehyde before imine formation. | - Use a more selective reducing agent like NaBH(OAc)₃. - In the stepwise protocol, ensure complete imine formation before adding NaBH₄. |
| Significant Dialkylation (with primary amines) | - The secondary amine product is more nucleophilic than the starting primary amine. - Excess primary amine is not used. | - Use the stepwise protocol (Protocol 3). - Use a slight excess of the aldehyde relative to the primary amine in a one-pot reaction. |
| Complex Mixture of Products | - Side reactions due to impurities or inappropriate reaction conditions. | - Ensure starting materials are pure. - Optimize reaction time and temperature. Shorter reaction times may be beneficial. |
Visualization of Key Relationships
Figure 2: Decision guide for selecting the appropriate protocol based on the amine type.
Conclusion
The catalytic reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a robust and versatile transformation for the synthesis of valuable aminomethylphenol derivatives. By carefully selecting the appropriate methodology based on the amine substrate and desired scale, researchers can achieve high yields of the target compounds. The protocols and insights provided in this guide are designed to empower scientists in drug development and materials science to effectively utilize this important reaction in their research endeavors.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Ataman Kimya. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. [Link]
-
Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
- Myers, A. (n.d.).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol.
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. r/Chempros. [Link]
-
MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. International Journal of Molecular Sciences, 23(14), 7621. [Link]
- Google Patents. (2013). Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
-
ResearchGate. (2006). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters, 47(47), 8351-8354. [Link]
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- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine using Sodium Borohydride
Introduction
3,5-Di-tert-butyl-4-hydroxybenzylamine is a sterically hindered phenolic amine of significant interest in medicinal chemistry and materials science. The presence of bulky tert-butyl groups flanking the hydroxyl and benzylamine moieties imparts unique antioxidant and radical-scavenging properties. This compound serves as a crucial building block for the synthesis of novel pharmaceuticals, stabilizers for polymers, and ligands for metal complexes.[1][2] The synthesis of this amine is efficiently achieved through the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This application note provides a detailed protocol for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine utilizing sodium borohydride as a mild and selective reducing agent.
Reductive amination is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds.[3] The choice of sodium borohydride (NaBH₄) as the reducing agent offers several advantages, including its operational simplicity, cost-effectiveness, and high selectivity. Unlike more reactive hydrides, NaBH₄ is compatible with protic solvents and does not readily reduce esters, amides, or carboxylic acids, allowing for a cleaner reaction profile.[4] This protocol details a one-pot synthesis, which is an efficient approach that minimizes waste and simplifies the experimental procedure.[5]
Reaction Mechanism
The synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine via reductive amination proceeds through a two-step sequence within a single reaction vessel.
-
Imine Formation: The reaction commences with the condensation of the carbonyl group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with an amine source, in this case, ammonia derived from ammonium acetate. This acid-catalyzed reaction forms a Schiff base, or imine, intermediate.
-
Reduction of the Imine: The subsequent addition of sodium borohydride facilitates the reduction of the C=N double bond of the imine to a C-N single bond, yielding the desired primary amine. Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbon of the imine.[6]
The overall transformation can be visualized as follows:
Caption: Reaction workflow for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine.
Experimental Protocol
This protocol outlines the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine from 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Ammonium Acetate | ≥98% | Fisher Scientific |
| Sodium Borohydride | ≥98% | Acros Organics |
| Methanol (Anhydrous) | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | ||
| Anhydrous Magnesium Sulfate | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Reflux condenser | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-di-tert-butyl-4-hydroxybenzaldehyde (10.0 g, 42.7 mmol).
-
Addition of Amine Source and Solvent: Add ammonium acetate (16.5 g, 213.5 mmol, 5 equivalents) and anhydrous methanol (100 mL).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The solution may become slightly cloudy.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.42 g, 63.9 mmol, 1.5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water (50 mL).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford the pure 3,5-di-tert-butyl-4-hydroxybenzylamine.[7]
Data and Characterization
| Parameter | Value |
| Starting Material | |
| Name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.34 g/mol [8] |
| Appearance | White to off-white crystalline powder[9] |
| Product | |
| Name | 3,5-Di-tert-butyl-4-hydroxybenzylamine |
| Molecular Formula | C₁₅H₂₅NO |
| Molecular Weight | 235.37 g/mol |
| Expected Yield | 75-85% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | Expected signals for aromatic protons, benzylic CH₂, NH₂, OH, and tert-butyl groups.[10] |
| ¹³C NMR (CDCl₃, δ) | Expected signals for aromatic carbons, benzylic carbon, and tert-butyl carbons. |
| IR (KBr, cm⁻¹) | Characteristic peaks for O-H, N-H, and C-H stretching vibrations. |
Safety Precautions
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed and causes skin and eye irritation.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.
-
Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin absorption. Work in a well-ventilated area.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete imine formation | Increase the reaction time for imine formation or use a Dean-Stark trap to remove water. |
| Incomplete reduction | Ensure the sodium borohydride is fresh and added slowly at a low temperature. | |
| Presence of Starting Material | Insufficient reducing agent | Increase the molar equivalents of sodium borohydride. |
| Formation of Byproducts | Over-reduction to the di-benzylamine | Use a milder reducing agent or control the stoichiometry carefully. |
Conclusion
This application note provides a reliable and efficient protocol for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine using a one-pot reductive amination with sodium borohydride. The methodology is straightforward, utilizes readily available reagents, and offers good yields of the desired product. The unique properties of the target molecule make it a valuable compound for further research and development in various fields of chemistry.
References
-
ResearchGate. (2021). One-pot carbonyl reduction and carbonate formation using sodium borohydride in dialkyl carbonate solvents. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
-
XMB. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Retrieved from [Link]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]
-
SciSpace. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]
-
NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]
-
Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]
-
Wiley Online Library. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]
-
Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]
Sources
- 1. partinchem.com [partinchem.com]
- 2. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 3. scispace.com [scispace.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Applications of 3,5-Di-Tert-butyl-4-hydroxybenzylamine in Polymer Chemistry: An In-Depth Technical Guide
This guide provides a detailed exploration of the applications of 3,5-di-tert-butyl-4-hydroxybenzylamine in polymer chemistry. Intended for researchers, scientists, and professionals in drug development and material science, this document elucidates the core functionalities of this sterically hindered phenolic amine, focusing on its role as a potent antioxidant and a versatile building block in polymer synthesis. We will delve into the mechanistic underpinnings of its stabilizing effects, provide detailed protocols for its incorporation and evaluation in polymer matrices, and discuss its potential as a monomer in the creation of novel functional polymers.
The Scientific Foundation: Understanding the Multifaceted Nature of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
3,5-Di-tert-butyl-4-hydroxybenzylamine is a molecule of significant interest owing to its unique combination of a sterically hindered phenolic hydroxyl group and a reactive primary amine. This bifunctionality opens up a wide array of applications in polymer science, primarily centered around enhancing the durability and performance of polymeric materials.
The core of its utility lies in the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, a classic structural motif for primary antioxidants. The bulky tert-butyl groups ortho to the hydroxyl group play a crucial role in stabilizing the phenoxy radical that forms upon scavenging of free radicals, thereby preventing the initiation of oxidative degradation chains.[1] This structural feature is shared with widely used commercial antioxidants like Butylated Hydroxytoluene (BHT).[2]
The presence of the benzylamine group provides a reactive handle for covalent incorporation into polymer backbones, offering a permanent solution to antioxidant leaching and migration, a common failure point for additive stabilization.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of 3,5-di-tert-butyl-4-hydroxybenzylamine is paramount for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅NO | [3] |
| Molecular Weight | 235.37 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 103-107 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and toluene. | [1] |
The Primary Role: A Potent Antioxidant for Polymer Stabilization
The principal application of 3,5-di-tert-butyl-4-hydroxybenzylamine and its derivatives in polymer chemistry is to inhibit or retard the oxidative degradation of polymers. This degradation is a complex process initiated by heat, light, or mechanical stress, leading to the formation of free radicals that attack the polymer chains, resulting in loss of mechanical properties, discoloration, and overall failure of the material.
Mechanism of Action: Radical Scavenging
The antioxidant activity of 3,5-di-tert-butyl-4-hydroxybenzylamine is primarily attributed to its ability to act as a radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a reactive radical (R• or ROO•), neutralizing it and in turn forming a resonance-stabilized phenoxy radical. The steric hindrance provided by the adjacent tert-butyl groups prevents this phenoxy radical from initiating new degradation chains.
Diagram: Antioxidant Mechanism of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
Caption: Experimental workflow for evaluating antioxidant performance.
Protocol 2: Evaluation of Antioxidant Efficacy using Oxidative Induction Time (OIT)
The Oxidative Induction Time (OIT) test is a widely used method to assess the thermo-oxidative stability of a stabilized polymer. It measures the time until the onset of oxidation at an elevated temperature in an oxygen atmosphere. [4] Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the stabilized polymer film into an open aluminum DSC pan. An unstabilized polymer sample should be used as a control.
-
DSC Program:
-
Heat the sample under a nitrogen atmosphere from room temperature to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min. [4] * Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
-
Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.
Expected Results: Polymers stabilized with 3,5-di-tert-butyl-4-hydroxybenzylamine are expected to exhibit a significantly longer OIT compared to unstabilized polymers. The effectiveness can be quantified by comparing the OIT values at various antioxidant concentrations.
| Polymer System | Antioxidant Concentration (wt%) | Isothermal Temperature (°C) | OIT (minutes) |
| LDPE | 0 | 200 | < 5 |
| LDPE | 0.2 (Analogous Hindered Phenol) | 200 | 25 - 40 |
| PP | 0 | 190 | < 5 |
| PP | 0.2 (Analogous Hindered Phenol) | 190 | 30 - 50 |
Note: The OIT values presented are typical for polyolefins stabilized with hindered phenolic antioxidants and serve as an illustrative example.
Beyond Stabilization: A Monomer for Functional Polymers
The primary amine functionality of 3,5-di-tert-butyl-4-hydroxybenzylamine allows for its use as a monomer in polycondensation reactions, leading to the formation of polymers with built-in antioxidant properties. This approach offers a permanent solution to the problem of antioxidant migration.
Application in Polyamide Synthesis
3,5-Di-tert-butyl-4-hydroxybenzylamine can be copolymerized with diacids or diacyl chlorides to produce polyamides containing the sterically hindered phenolic moiety as a pendant group. These polyamides would be expected to exhibit enhanced thermal and oxidative stability compared to their non-stabilized counterparts.
Proposed Synthetic Scheme for a Functional Polyamide:
Caption: Proposed polycondensation reaction for a functional polyamide.
Protocol 3: Synthesis of a Polyamide Containing 3,5-Di-tert-butyl-4-hydroxybenzylamine
This protocol outlines a general procedure for the low-temperature solution polycondensation of 3,5-di-tert-butyl-4-hydroxybenzylamine with a diacyl chloride.
Materials:
-
3,5-Di-tert-butyl-4-hydroxybenzylamine
-
Diacyl chloride (e.g., adipoyl chloride or terephthaloyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl)
-
Triethylamine (as an acid scavenger)
-
Methanol
Procedure:
-
Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3,5-di-tert-butyl-4-hydroxybenzylamine and LiCl in anhydrous DMAc under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Diacyl Chloride: Slowly add an equimolar amount of the diacyl chloride dissolved in a small amount of anhydrous DMAc to the stirred solution.
-
Polymerization: Add triethylamine to the reaction mixture. Allow the reaction to proceed at 0°C for 2-4 hours, and then at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer by filtration and wash it thoroughly with hot water and methanol to remove any unreacted monomers, LiCl, and triethylamine hydrochloride.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C to a constant weight.
Characterization: The resulting polyamide can be characterized by various techniques:
-
FTIR Spectroscopy: To confirm the formation of the amide linkages (C=O stretch around 1650 cm⁻¹) and the presence of the phenolic OH group (broad peak around 3300 cm⁻¹). [5]* NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer. [5]* Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature of the polyamide.
Conclusion
3,5-Di-tert-butyl-4-hydroxybenzylamine is a highly versatile molecule in polymer chemistry, primarily valued for its potent antioxidant capabilities derived from its sterically hindered phenolic structure. Its ability to be incorporated as an additive or as a monomer into polymer chains provides a robust platform for enhancing the long-term stability of a wide range of polymeric materials. The protocols outlined in this guide provide a solid foundation for researchers to explore and optimize the use of this compound in their specific applications, from stabilizing commodity plastics to designing novel, high-performance functional polymers. The continued investigation into such multifunctional molecules is crucial for the development of more durable and reliable polymer-based technologies.
References
- Butylated hydroxytoluene (BHT) is a well-known synthetic phenolic antioxidant. [Source: Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC - NIH]
- The structural motif of 3,5-di-tert-butyl-4-hydroxybenzylamine is found in various antioxidants and it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and stabilizers. [Source: Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde - Benchchem]
- A reactive hindered phenol antioxidant, 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester (DBHMIE), was synthesized and used to improve the antioxidant performance of ABS (acrylonitrile‐butadiene‐styrene terpolymer) resin.
- PubChem CID 73219 for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a related compound. [Source: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem]
- A method for producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane, a widely used antioxidant for polyolefins. [Source: US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)
- The OIT test is a thermo-analytical way to measure the relative amount of antioxidants in a polymer. [Source: (PDF)
- Novel norbornene derivatives bearing a 3,5-di-tert-butyl-4-hydroxyphenoxy (DBHO) group were synthesized and used as sterically hindered phenol functionalized norbornene monomers.
- A review on polyamide synthesis. [Source: (PDF)
- The melt flow index (MFI) of a polymer is inversely related to its melt viscosity. [Source: Melt flow index of PHBV and PHBV with different reactive agents.
- A study on stopping the chain in anionic styrene polymerization.
- A procedure for determining the oxidative stability of polyolefins using OIT. [Source: Oxidative Stability of Polyolefins - TA Instruments]
- A technical support guide for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Source: Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde - Benchchem]
- Characterization of polyamides containing hindered phenolic antioxidants by FTIR and NMR. [Source: Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC - NIH]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidative Stability of Polyolefins - TA Instruments [tainstruments.com]
- 5. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-DI-Tert-butyl-4-hydroxybenzylamine as a Polymer Stabilizer
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-di-tert-butyl-4-hydroxybenzylamine, a potent sterically hindered phenolic antioxidant, for application as a polymer stabilizer. This document elucidates the compound's mechanism of action in mitigating polymer degradation, offers detailed protocols for its incorporation and evaluation in polymer matrices, and presents its key physicochemical properties. The unique combination of a sterically hindered phenol group for radical scavenging and a benzylamine moiety confers high efficacy in protecting polymers from thermo-oxidative degradation during processing and end-use. This guide is intended to equip researchers and professionals with the foundational knowledge and practical methodologies to effectively utilize this stabilizer in their polymer formulations.
Introduction: The Imperative for Polymer Stabilization
Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and UV radiation, both during high-temperature processing and throughout their service life. This degradation, primarily an oxidative chain reaction, leads to a deterioration of mechanical properties, discoloration, and a reduction in the material's overall lifespan. To counteract these effects, antioxidants are incorporated into polymer matrices.
3,5-di-tert-butyl-4-hydroxybenzylamine belongs to the class of sterically hindered phenolic antioxidants, which are highly effective radical scavengers. The bulky tert-butyl groups at the ortho positions to the hydroxyl group enhance its stability and efficiency. The presence of the benzylamine group further contributes to its antioxidant activity, with studies indicating that such amine derivatives can exhibit even stronger potency than widely used antioxidants like Butylated Hydroxytoluene (BHT)[1]. This document serves as a practical guide to leveraging the stabilizing properties of this compound.
Physicochemical Properties
A thorough understanding of the stabilizer's properties is crucial for its effective application.
| Property | Value | Reference |
| Chemical Name | 4-(Aminomethyl)-2,6-di-tert-butylphenol | [2] |
| CAS Number | 724-46-9 | [2] |
| Molecular Formula | C15H25NO | [2] |
| Molecular Weight | 235.37 g/mol | [2] |
| Appearance | White to off-white powder/crystals | Inferred |
| Melting Point | 158-159 °C | [2] |
| Density | 0.975 g/cm³ | [2] |
| Boiling Point | 299.1 °C at 760 mmHg | [2] |
Mechanism of Action: Radical Scavenging
The primary function of 3,5-di-tert-butyl-4-hydroxybenzylamine is to interrupt the auto-oxidation cycle of polymers. This cycle is a free-radical chain reaction initiated by heat, light, or mechanical stress.
The Stabilization Cycle:
-
Initiation: Polymer chains (P-H) react with oxygen to form polymer alkyl radicals (P•).
-
Propagation: These alkyl radicals react rapidly with oxygen to form polymer peroxy radicals (POO•). The peroxy radicals then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and another alkyl radical, thus propagating the degradation.
-
Intervention: 3,5-di-tert-butyl-4-hydroxybenzylamine (ArOH) donates its phenolic hydrogen atom to the highly reactive peroxy radical (POO•). This neutralizes the radical, preventing it from attacking the polymer backbone, and forms a stable, resonance-stabilized phenoxyl radical (ArO•). This phenoxyl radical is too stable to abstract a hydrogen from the polymer, effectively terminating the chain reaction.
The overall process is visualized in the following diagram:
Caption: Mechanism of radical scavenging by 3,5-di-tert-butyl-4-hydroxybenzylamine.
Experimental Protocols
The following protocols are designed to be adaptable for various polymers, with polyethylene (PE) used as a representative example.
Protocol 1: Incorporation of the Stabilizer into Polyethylene
This protocol describes the melt blending of 3,5-di-tert-butyl-4-hydroxybenzylamine into a polymer matrix.
Materials and Equipment:
-
Polyethylene (HDPE or LDPE) powder or pellets
-
3,5-di-tert-butyl-4-hydroxybenzylamine
-
Internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder
-
Compression molder
-
Analytical balance
Procedure:
-
Drying: Dry the polyethylene resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Pre-mixing: Accurately weigh the required amounts of polyethylene and 3,5-di-tert-butyl-4-hydroxybenzylamine. A typical loading level for phenolic antioxidants ranges from 0.05% to 0.5% by weight. Create a masterbatch or pre-mix by manually tumbling the components in a sealed bag for 5-10 minutes to ensure a coarse, uniform distribution.
-
Melt Blending:
-
Set the temperature of the internal mixer or extruder to a suitable processing temperature for polyethylene (e.g., 160-180°C).
-
Add the pre-mixed material to the compounding equipment and process for 5-10 minutes at a set rotor speed (e.g., 50-60 rpm) to ensure homogeneous dispersion.
-
-
Sample Preparation:
-
Remove the blended compound and cool it to room temperature.
-
Using a compression molder, press the material into plaques of a defined thickness (e.g., 1-2 mm) for subsequent testing. Use a molding temperature of 180°C and a pressure of 10 MPa.
-
-
Control Sample: Prepare a control sample of the same polyethylene resin without the stabilizer using the identical procedure.
Caption: Workflow for incorporating the stabilizer into a polymer matrix.
Protocol 2: Evaluation of Thermo-Oxidative Stability
The efficacy of the stabilizer is quantified by comparing the thermal stability of the stabilized polymer against the unstabilized control.
OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better stabilization.
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the compression-molded plaque. Place it in an open aluminum DSC pan.
-
DSC Program:
-
Equilibrate the DSC cell at 30°C.
-
Heat the sample to 200°C at a rate of 20°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Hold the sample isothermally at 200°C for 5 minutes to ensure it is fully molten and in thermal equilibrium.
-
Switch the gas from nitrogen to oxygen (or air) at the same flow rate.
-
Continue to hold isothermally at 200°C and record the heat flow until the exothermic oxidation peak is observed.
-
-
Data Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[3] Compare the OIT of the stabilized sample with the control.
TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation.
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a 10-15 mg sample from the molded plaque into a TGA crucible.
-
TGA Program:
-
Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 10°C/min) in an air or oxygen atmosphere.
-
-
Data Analysis: Determine the onset temperature of degradation, which is the temperature at which significant mass loss begins (e.g., 5% mass loss). A higher onset temperature indicates improved thermal stability.
This method evaluates the long-term stability by exposing samples to elevated temperatures in an air-circulating oven.
Equipment:
-
Air-circulating oven with precise temperature control.
-
Tensile testing machine.
-
FTIR spectrometer.
Procedure:
-
Sample Preparation: Cut dumbbell-shaped specimens from the molded plaques for mechanical testing as per relevant standards (e.g., ASTM D638).
-
Aging: Place the specimens in the oven at a specified temperature (e.g., 110°C or 135°C). The temperature should be high enough to accelerate aging but below the polymer's melting point.
-
Testing: Remove sets of specimens at regular intervals (e.g., 0, 100, 250, 500, 1000 hours).
-
Evaluation:
-
Mechanical Properties: Perform tensile tests on the aged specimens to measure properties like elongation at break and tensile strength. The time to failure is often defined as the time at which a key property (e.g., elongation at break) drops to 50% of its initial value.
-
Chemical Changes: Use FTIR to monitor the formation of carbonyl groups (around 1720 cm⁻¹), which is a key indicator of oxidation.
-
Expected Results and Interpretation
A successful stabilization with 3,5-di-tert-butyl-4-hydroxybenzylamine will yield significant improvements in the polymer's resistance to thermo-oxidative degradation.
| Analytical Method | Unstabilized Polymer (Control) | Stabilized Polymer | Interpretation of Improvement |
| OIT (DSC) | Short OIT (e.g., <10 min at 200°C) | Significantly longer OIT (e.g., >40 min) | Increased resistance to oxidation at processing temperatures. |
| Degradation Onset (TGA) | Lower onset temperature | Higher onset temperature (shift of 10-30°C) | Enhanced thermal stability. |
| Oven Aging | Rapid decline in mechanical properties | Retention of mechanical properties for a longer duration | Extended service life at elevated temperatures. |
Conclusion
3,5-di-tert-butyl-4-hydroxybenzylamine is a highly effective phenolic antioxidant for a wide range of polymers. Its sterically hindered structure allows for efficient termination of radical chain reactions that lead to polymer degradation. The protocols outlined in this guide provide a robust framework for incorporating this stabilizer and validating its performance. By implementing these methodologies, researchers and formulators can enhance the durability and lifespan of their polymer products, ensuring they meet the demanding performance requirements of their intended applications.
References
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Cheméo. Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6). Available from: [Link].
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PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Available from: [Link].
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TA Instruments. Thermal Analysis Application Brief Oxidative Stability of Polyethylene Terephthalate. Available from: [Link].
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MDPI. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Available from: [Link].
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NPL Publications. Accelerated ageing of polymers. Available from: [Link].
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MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. Available from: [Link].
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PMC - NIH. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene. Available from: [Link].
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Micom Laboratories. ASTM D3045 heat aging practice for unloaded plastics tests. Available from: [Link].
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NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - the NIST WebBook. Available from: [Link].
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ResearchGate. Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Available from: [Link].
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PMC - NIH. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Available from: [Link].
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Akron Rubber Development Laboratory. Heat Aging | ARDL. Available from: [Link].
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Optica Publishing Group. Characterization of antioxidants in polyethylene via terahertz time-domain spectroscopy: physical insights and spectral calibration. Available from: [Link].
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PMC - NIH. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Available from: [Link].
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Taylor & Francis Online. Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity. Available from: [Link].
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PubMed. The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions. Available from: [Link].
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MDPI. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Available from: [Link].
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MDPI. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Available from: [Link].
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Intertek. Heat Aging. Available from: [Link].
-
Cambridge University Press & Assessment. A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Available from: [Link].
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Sci-Hub. The antioxidant activity of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl derivatives. Available from: [Link].
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MonTech USA. Essential Guide to Rubber Aging Ovens. Available from: [Link].
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ACS Publications. Reactions of a Prototypical Phenolic Antioxidant with Radicals in Polyethylene: Insights from Density Functional Theory. Available from: [Link].
-
YouTube. DSC Analysis of Polymers. Available from: [Link].
- Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
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EAG Laboratories. DSC Analysis of Polymers | Thermal. Available from: [Link].
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Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzylamine as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Hindered Phenolate-Amine Ligands
In the realm of coordination chemistry and catalysis, the design of ligands that can fine-tune the electronic and steric properties of a metal center is of paramount importance. 3,5-Di-tert-butyl-4-hydroxybenzylamine emerges as a ligand of significant interest due to its unique structural features. The bulky tert-butyl groups flanking the phenolic hydroxyl create a sterically hindered environment, which can influence the coordination number and geometry of the metal center, potentially leading to enhanced catalytic selectivity.[1] Furthermore, the presence of both a soft amine donor and a hard phenolate donor allows for versatile coordination behavior and the stabilization of various oxidation states of the metal. The inherent antioxidant properties of the hindered phenol moiety also suggest potential for redox activity within the resulting metal complexes.[2]
This guide provides the necessary protocols for the synthesis of this promising ligand and outlines its potential for creating novel metal complexes for applications in catalysis and materials science.
Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine: A Two-Step Approach
The synthesis of the target ligand is most effectively achieved through a two-step process: the formylation of 2,6-di-tert-butylphenol to yield the aldehyde precursor, followed by the reductive amination of this aldehyde.
Step 1: Synthesis of the Precursor, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is well-established and is typically achieved via the Duff reaction, which involves the formylation of a phenol.[3]
Reaction Scheme:
Figure 1: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction.
Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
| Parameter | Value |
| Starting Material | 2,6-Di-tert-butylphenol (0.1 mole, 20.6 g) |
| Reagents | Hexamethylenetetramine (0.3 mole, 42.1 g), Glacial Acetic Acid |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (approx. 111-112°C)[2] |
| Reaction Time | 6 hours[2] |
| Work-up | Cooling, vacuum filtration, washing with water |
| Typical Yield | ~67.5%[3] |
Detailed Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-di-tert-butylphenol (0.1 mole, 20.6 g) and glacial acetic acid.
-
With stirring, add hexamethylenetetramine (0.3 mole, 42.1 g) to the solution.[2]
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The intermediate is hydrolyzed by the addition of a mixture of water and concentrated hydrochloric acid, followed by a short period of reflux.
-
Upon cooling, the crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol or isopropanol to yield pure 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a crystalline solid.[2]
Step 2: Reductive Amination to 3,5-Di-tert-butyl-4-hydroxybenzylamine
The conversion of the aldehyde to the primary amine is achieved through reductive amination. While various methods exist, a common and effective approach involves the use of a reducing agent such as sodium borohydride in the presence of an ammonia source.
Disclaimer: The following protocol is a generalized procedure for reductive amination and has not been specifically reported for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in the cited literature. Optimization may be required.
Reaction Scheme:
Figure 2: Generalized Reductive Amination to Synthesize the Target Ligand.
Proposed Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine
| Parameter | Proposed Value |
| Starting Material | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde |
| Reagents | Ammonium chloride, Sodium borohydride |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Quenching with water, extraction with an organic solvent, drying, and solvent evaporation |
Detailed Procedure:
-
Dissolve 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in methanol in a round-bottom flask.
-
Add an excess of an ammonia source, such as ammonium chloride.
-
Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions.[4] The reaction is exothermic, and the temperature should be monitored.
-
Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 3,5-Di-tert-butyl-4-hydroxybenzylamine.
-
The product can be further purified by column chromatography or recrystallization.
Coordination Chemistry: 3,5-Di-tert-butyl-4-hydroxybenzylamine as a Ligand
While specific metal complexes of 3,5-Di-tert-butyl-4-hydroxybenzylamine are not extensively documented, its structural motifs suggest a rich coordination chemistry. The ligand can act as a bidentate donor through the phenolic oxygen and the amine nitrogen, forming stable chelate rings with transition metal ions.
Proposed Coordination Modes:
Figure 3: Potential Coordination Modes of the Ligand.
Proposed Protocol for the Synthesis of a Copper(II) Complex
This protocol describes a general method for the synthesis of a copper(II) complex with 3,5-Di-tert-butyl-4-hydroxybenzylamine.
Detailed Procedure:
-
Dissolve 3,5-Di-tert-butyl-4-hydroxybenzylamine (2 equivalents) in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve a copper(II) salt, for example, copper(II) chloride dihydrate (1 equivalent), in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A color change and/or the formation of a precipitate should be observed, indicating complex formation.
-
The reaction mixture can be heated to reflux for a few hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with cold solvent to remove any unreacted starting materials.
-
The complex can be purified by recrystallization from a suitable solvent system.
Characterization:
The resulting complex should be characterized by standard analytical techniques, including:
-
Infrared (IR) Spectroscopy: To observe shifts in the N-H and O-H stretching frequencies upon coordination.
-
UV-Vis Spectroscopy: To study the electronic transitions of the metal center.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
-
X-ray Crystallography: To determine the precise molecular structure.
Potential Applications in Catalysis
Metal complexes bearing sterically hindered phenolate ligands are known to be effective catalysts for a variety of organic transformations, particularly oxidation reactions.[5] The combination of the bulky tert-butyl groups and the redox-active nature of the phenol and a coordinated metal center can lead to unique catalytic properties.
Potential Catalytic Applications:
-
Oxidation of Phenols: Copper complexes with amine ligands have been shown to catalyze the aerobic oxidation of phenols.[1] A complex of 3,5-Di-tert-butyl-4-hydroxybenzylamine could potentially catalyze the oxidation of substituted phenols to quinones or facilitate oxidative coupling reactions.
-
Oxidation of Alcohols: The sterically hindered environment around the metal center could provide selectivity in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
-
Biomimetic Catalysis: The copper-amine-phenol motif is reminiscent of the active sites of certain metalloenzymes, suggesting potential applications in biomimetic oxidation reactions.[1]
Proposed Catalytic Cycle for Phenol Oxidation:
Figure 4: A plausible catalytic cycle for the oxidation of phenols.
Conclusion
3,5-Di-tert-butyl-4-hydroxybenzylamine represents a promising, yet underexplored, ligand for coordination chemistry and catalysis. Its synthesis from readily available starting materials is straightforward. The combination of a sterically demanding phenolate and a coordinating amine group offers exciting possibilities for the design of novel metal complexes with unique structural and electronic properties. Further research into the coordination chemistry of this ligand and the catalytic activity of its metal complexes is warranted and could lead to the development of new and efficient catalytic systems.
References
- Benchchem. A Comprehensive Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
- Benchchem. Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
- Benchchem. Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
- Gupta, R., & Mukherjee, R. (2000). Catalytic oxidation of hindered phenols by a copper(I) complex and dioxygen. Tetrahedron Letters, 41(40), 7763–7767.
- Ismayilov, R. H., et al. (2023). Copper(II) Complex with (E)-N ′ (3,5-di-tert-butyl-2-hydroxybenzilidene)-2-Hydroxybenzohydrazide.
- Kriza, A., et al. (2000). Cobalt (II)
- Master Organic Chemistry. (2017).
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- Ramashia, R., et al. (2017). Synthesis, Characterization and Structural Studies of Binuclear Nickel(II) Complexes derived from dihydroxybenzaldehyde thiosemicarbazones, bridged by 1,2-bis(diphenylphosphino)ethane.
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- Said, M. F., et al. (2024). Nickel (II), cobalt (II) and lead (II) complexes of 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone synthesis.
- Sarkar, B., et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry.
- Sotorrios, L., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC.
- Toste, F. D., et al. (2021).
- Yamashita, M., et al. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science.
- Zare, K., et al. (2022). Introducing N‐Heteroaromatic Bases into Copper(II) Thiosemicarbazon Complexes: A Way to Change their Biological Activity. PMC.
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Synthesis of Metal Complexes with 3,5-Di-tert-butyl-4-hydroxybenzylamine: A Detailed Guide for Researchers
Introduction: The Significance of Sterically Hindered Phenolic Ligands in Coordination Chemistry
In the realm of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Among the vast array of organic scaffolds, sterically hindered phenolic derivatives have garnered considerable attention. The incorporation of bulky substituents, such as tert-butyl groups, ortho to a hydroxyl group, imparts unique electronic and steric characteristics to the ligand. These features can enhance the stability of the resulting metal complexes, influence their geometry, and modulate their reactivity. Specifically, the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a privileged structural motif known for its antioxidant properties, a characteristic that can be imparted to its coordination compounds.[1]
This technical guide provides a comprehensive overview of the synthesis of metal complexes featuring 3,5-di-tert-butyl-4-hydroxybenzylamine as a key ligand. We will delve into the multi-step synthesis of the ligand itself, starting from the commercially available 2,6-di-tert-butylphenol, and subsequently detail a general protocol for the chelation of various transition metal ions. This document is intended for researchers and professionals in the fields of inorganic chemistry, materials science, and drug development, offering both detailed experimental procedures and the underlying scientific rationale.
Synthetic Strategy: A Two-Stage Approach to Novel Metal Complexes
The synthesis of the target metal complexes is logically divided into two primary stages:
-
Synthesis of the Ligand: This involves the preparation of the key intermediate, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, followed by its conversion to the desired 3,5-di-tert-butyl-4-hydroxybenzylamine.
-
Synthesis of the Metal Complexes: This stage focuses on the reaction of the synthesized benzylamine ligand with various metal salts to form the final coordination compounds.
Figure 1: Overall workflow for the synthesis and characterization of metal complexes with 3,5-di-tert-butyl-4-hydroxybenzylamine.
Part 1: Detailed Protocols for Ligand Synthesis
Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
The synthesis of the aldehyde precursor is a critical first step. The Duff reaction, a formylation method utilizing hexamethylenetetramine (HMTA) in an acidic medium, is a well-established procedure for this transformation.[2]
Reaction Principle: The Duff reaction proceeds through the formation of an electrophilic iminium ion from protonated HMTA, which then attacks the electron-rich aromatic ring of the phenol. Subsequent hydrolysis of the intermediate benzylamine yields the desired aldehyde. For phenols with bulky ortho substituents like 2,6-di-tert-butylphenol, formylation occurs at the sterically accessible para position.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glacial acetic acid (250 mL).
-
Reagent Addition: To the stirred solution, add hexamethylenetetramine (42.1 g, 0.3 mol) and 2,6-di-tert-butylphenol (20.6 g, 0.1 mol).[3]
-
Reaction: Heat the mixture to reflux and maintain this temperature for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (500 mL) with vigorous stirring.
-
Isolation: The precipitated product is collected by vacuum filtration and washed thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as isopropanol to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a crystalline solid. A typical yield is around 60-70%.[2]
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [4] |
| Molecular Weight | 234.34 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 189-191 °C | [5] |
Table 1: Physicochemical properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine via Reductive Amination
The conversion of the aldehyde to the primary amine is achieved through reductive amination. This method involves the formation of an imine intermediate followed by its reduction in situ.
Reaction Principle: The aldehyde reacts with an ammonia source to form an imine, which is then reduced to the corresponding amine. Sodium borohydride is a suitable reducing agent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (10 g, 0.043 mol) in methanol (150 mL).
-
Ammonia Source: Add a solution of ammonium chloride (4.6 g, 0.086 mol) in water (20 mL), followed by aqueous ammonia (25%, 15 mL).
-
Formation of Imine: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (2.5 g, 0.066 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Adjust the pH to ~9-10 with a concentrated NaOH solution.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 3,5-di-tert-butyl-4-hydroxybenzylamine. The product can be further purified by column chromatography or recrystallization.
Part 2: General Protocol for the Synthesis of Metal Complexes
The synthesized 3,5-di-tert-butyl-4-hydroxybenzylamine can act as a bidentate or monodentate ligand, coordinating to a metal center through the nitrogen of the amine group and potentially the oxygen of the phenolic hydroxyl group.
Experimental Protocol (General):
-
Ligand Solution: Dissolve 3,5-di-tert-butyl-4-hydroxybenzylamine (2 equivalents) in a suitable solvent such as ethanol or methanol (50 mL).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O) (1 equivalent) in the same solvent (25 mL).
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
Reaction: Stir the reaction mixture for 2-4 hours. In some cases, gentle heating or refluxing may be required to facilitate complex formation. The formation of a precipitate often indicates the formation of the complex.
-
Isolation: Collect the solid product by vacuum filtration, wash with the solvent used for the reaction, and then with a non-polar solvent like diethyl ether to remove any unreacted ligand.
-
Drying: Dry the resulting metal complex in a desiccator or under vacuum.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum of the ligand should show characteristic peaks for the O-H and N-H stretching vibrations. Upon complexation, shifts in the N-H stretching frequency and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds can be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the diamagnetic metal complexes (e.g., Zn(II)). Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence of ligand binding.
-
Elemental Analysis: This technique provides the percentage composition of C, H, and N in the complex, which helps in determining its empirical formula.
-
Mass Spectrometry: This can be used to determine the molecular weight of the ligand and, in some cases, the metal complex.
| Compound | Expected IR Peaks (cm⁻¹) | Expected ¹H NMR Signals (ppm) |
| Ligand | ~3400-3200 (O-H, N-H), ~2950 (C-H), ~1600 (C=C aromatic) | ~7.0 (aromatic), ~5.0 (OH), ~3.8 (CH₂), ~1.4 (tert-butyl) |
| Metal Complex | Shifts in O-H and N-H peaks, new peaks for M-N and M-O | Broadening or shifting of signals near coordination sites |
Table 2: Expected Spectroscopic Data for 3,5-di-tert-butyl-4-hydroxybenzylamine and its Metal Complexes.
Applications and Future Perspectives
Metal complexes derived from sterically hindered phenolic ligands have shown promise in a variety of applications:
-
Catalysis: The steric bulk of the ligand can create a specific coordination environment around the metal center, influencing its catalytic activity and selectivity in reactions such as polymerization and oxidation.[6]
-
Materials Science: These complexes can be used as precursors for the synthesis of novel materials with interesting magnetic or optical properties.
-
Biological Activity: The inherent antioxidant nature of the phenolic moiety, combined with the presence of a metal center, can lead to complexes with potential antimicrobial, antifungal, or anticancer properties. Metal complexes often exhibit enhanced biological activity compared to the free ligands.[7]
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine and its subsequent use in the preparation of novel metal complexes. The protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles. The versatility of this ligand system opens up avenues for the development of new catalysts, functional materials, and bioactive compounds.
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PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]
-
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-
MDPI. Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. [Link]
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The Betley Lab. Organometallics. [Link]
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Mastering Chemical Versatility: A Guide to the Derivatization of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of industrial and medicinal chemistry, the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a well-established "privileged scaffold." The steric hindrance provided by the tert-butyl groups ortho to the hydroxyl group imparts significant antioxidant properties by stabilizing the phenoxy radical intermediate.[1] This core structure is the foundation for a widely used class of antioxidants and stabilizers in the polymer and food industries.[2][3] By introducing a reactive aminomethyl group at the para position, 3,5-di-tert-butyl-4-hydroxybenzylamine emerges as a versatile building block, opening a gateway to a diverse array of derivatives with tailored functionalities.
This technical guide provides an in-depth exploration of the derivatization of 3,5-di-tert-butyl-4-hydroxybenzylamine, offering detailed protocols and the scientific rationale behind the synthetic strategies. The aim is to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable molecule for applications ranging from novel antioxidants and polymer additives to advanced pharmaceutical intermediates.
Foundation: Synthesis of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
The journey into the derivatization of 3,5-di-tert-butyl-4-hydroxybenzylamine begins with its synthesis, which is most commonly achieved through a two-step process starting from 2,6-di-tert-butylphenol.
Step 1: Synthesis of the Precursor Aldehyde
The key precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is typically synthesized via the Duff reaction, a formylation method that introduces a formyl group onto an electron-rich aromatic ring.[4][5]
Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
-
Reaction Principle: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The reaction proceeds through the formation of an electrophilic iminium ion that attacks the electron-rich para position of 2,6-di-tert-butylphenol. Subsequent hydrolysis of the intermediate yields the desired aldehyde.
-
Materials:
-
2,6-di-tert-butylphenol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-di-tert-butylphenol (0.1 mol) in glacial acetic acid.
-
Add hexamethylenetetramine (0.15 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from aqueous ethanol or isopropanol to obtain pure 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a crystalline solid.[4][5]
-
-
Expected Yield: 60-70%
Step 2: Reductive Amination to the Target Benzylamine
With the aldehyde in hand, the next step is the conversion to the primary amine via reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine
-
Reaction Principle: The aldehyde reacts with an ammonia source to form an imine, which is then reduced by a suitable reducing agent, such as sodium borohydride, to the corresponding amine.
-
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (10 mmol) in methanol in a round-bottom flask.
-
Add a solution of ammonium acetate (30 mmol) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (15 mmol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-di-tert-butyl-4-hydroxybenzylamine.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
-
Core Derivatization Strategies and Protocols
The primary amino group of 3,5-di-tert-butyl-4-hydroxybenzylamine is a versatile handle for a variety of chemical transformations. The following sections detail key derivatization reactions with step-by-step protocols.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This is a common strategy in drug discovery to modify the pharmacokinetic and pharmacodynamic properties of a molecule.
Protocol: Synthesis of N-(3,5-di-tert-butyl-4-hydroxybenzyl)acetamide
-
Reaction Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond. A mild base is typically used to neutralize the acidic byproduct.
-
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzylamine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzylamine (5 mmol) and triethylamine (6 mmol) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (5.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-(3,5-di-tert-butyl-4-hydroxybenzyl)acetamide.
-
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Reaction Time | Expected Product |
| Acetyl Chloride | Triethylamine | DCM | 2-4 h | N-(3,5-di-tert-butyl-4-hydroxybenzyl)acetamide |
| Benzoyl Chloride | Pyridine | THF | 4-6 h | N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzamide |
| Acetic Anhydride | Triethylamine | DCM | 3-5 h | N-(3,5-di-tert-butyl-4-hydroxybenzyl)acetamide |
N-Alkylation: Introducing Alkyl Substituents
N-alkylation allows for the introduction of various alkyl groups onto the nitrogen atom, leading to secondary and tertiary amines. These derivatives often exhibit altered biological activities and physical properties.
Protocol: Synthesis of N-methyl-3,5-di-tert-butyl-4-hydroxybenzylamine
-
Reaction Principle: This protocol utilizes reductive amination with formaldehyde. The primary amine reacts with formaldehyde to form an imine, which is then reduced in situ to the secondary amine.
-
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzylamine
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3,5-di-tert-butyl-4-hydroxybenzylamine (5 mmol) in DCE, add formaldehyde (6 mmol) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (7.5 mmol) portion-wise.
-
Continue stirring at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the desired N-methyl derivative.
-
Table 2: N-Alkylation Strategies
| Alkylating Agent | Method | Reducing Agent | Key Considerations |
| Alkyl Halide (e.g., CH₃I) | Direct Alkylation | N/A | Risk of over-alkylation to tertiary amine and quaternary ammonium salt. Requires a base (e.g., K₂CO₃). |
| Aldehyde/Ketone | Reductive Amination | NaBH(OAc)₃, NaBH₃CN | Milder conditions, good functional group tolerance. |
Schiff Base Formation: Creating Imine Linkages
The reaction of 3,5-di-tert-butyl-4-hydroxybenzylamine with aldehydes or ketones yields Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and have applications in coordination chemistry and materials science.[6][7][8][9][10]
Protocol: Synthesis of a Schiff Base with Benzaldehyde
-
Reaction Principle: The nucleophilic nitrogen of the primary amine adds to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the imine.
-
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzylamine
-
Benzaldehyde
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzylamine (5 mmol) in ethanol in a round-bottom flask.
-
Add benzaldehyde (5 mmol) and a few drops of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours. The formation of the product can often be observed as a precipitate.
-
Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be recrystallized from a suitable solvent like ethanol if further purification is needed.[6]
-
Visualizing the Derivatization Pathways
To provide a clear overview of the synthetic routes discussed, the following diagrams illustrate the key transformations.
Sources
- 1. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of di-, tri-, and tetranuclear schiff base complexes derived from diamines and 3,4-dihydroxybenzaldehyde. | Merck [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: The 3,5-Di-tert-butyl-4-hydroxybenzyl Scaffold in Modern Medicinal Chemistry
Abstract
The 3,5-di-tert-butyl-4-hydroxyphenyl moiety, a classic sterically hindered phenol, is a privileged scaffold in medicinal chemistry. Initially recognized for its industrial application as an antioxidant, its unique structural features—a reactive phenolic hydroxyl group shielded by bulky tert-butyl groups—confer potent radical scavenging abilities and favorable metabolic stability. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, mechanisms, and diverse therapeutic applications of its benzylamine derivative, 3,5-di-tert-butyl-4-hydroxybenzylamine, and related structures. We present detailed protocols for its synthesis via the Mannich reaction and for the evaluation of its antioxidant capacity using the DPPH assay, underscoring its role as both a powerful antioxidant and a versatile building block for developing novel anti-inflammatory, neuroprotective, and anticancer agents.
Introduction: The Enduring Relevance of a Hindered Phenol
The 3,5-di-tert-butyl-4-hydroxyphenyl group is a cornerstone of antioxidant chemistry. Its incorporation into molecules is a well-established strategy to prevent oxidative degradation in materials like polymers and foods.[1][2] In the context of medicinal chemistry, this same principle is harnessed to combat oxidative stress, a pathological process implicated in a vast array of human diseases, including neurodegenerative disorders, inflammation, and cancer.[3][4]
The core value of this scaffold lies in its precisely engineered structure. The phenolic hydroxyl (-OH) group is a potent hydrogen atom donor, capable of neutralizing highly reactive free radicals. The two flanking tert-butyl groups provide significant steric hindrance, which serves a dual purpose:
-
Stabilization: They stabilize the resulting phenoxy radical, preventing it from initiating new radical chain reactions.[2][5]
-
Metabolic Shielding: They protect the reactive hydroxyl group from rapid metabolic modification, enhancing the molecule's bioavailability and duration of action.
3,5-Di-tert-butyl-4-hydroxybenzylamine adds a crucial element to this core structure: a reactive benzylamine handle. This primary amine provides a key functional group for synthetic elaboration, allowing chemists to readily incorporate the antioxidant pharmacophore into larger, more complex molecules to design multifunctional drugs.
Core Mechanism of Action: Radical Scavenging
The primary mechanism of action for hindered phenols is the quenching of free radicals (R•), such as reactive oxygen species (ROS), which cause cellular damage. This process, known as hydrogen atom transfer (HAT), is highly efficient.
The reaction proceeds as follows:
-
The phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it.
-
A relatively stable, resonance-delocalized phenoxy radical is formed. The steric bulk of the ortho-tert-butyl groups prevents this radical from dimerizing or participating in further deleterious reactions.
-
This phenoxy radical can then quench a second free radical, ultimately forming a stable quinone methide product.
This ability to efficiently terminate radical chain reactions is fundamental to the therapeutic potential of its derivatives.[2]
Caption: Radical scavenging mechanism of a hindered phenol.
Applications in Medicinal Chemistry
The 3,5-di-tert-butyl-4-hydroxybenzyl scaffold is not merely a passive antioxidant but an active pharmacophore used to design targeted therapeutics.
Anti-Inflammatory Agents
Chronic inflammation is closely linked to oxidative stress. The overproduction of ROS by immune cells can damage tissues and perpetuate the inflammatory cascade. Phenolic compounds are known to possess anti-inflammatory properties.[6] Derivatives of this scaffold can modulate inflammatory pathways, in part by reducing the oxidative burden. Some studies suggest that phenolic compounds can influence key inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[7] By incorporating the hindered phenol motif, medicinal chemists aim to create dual-action drugs that both suppress inflammatory signaling and protect tissues from oxidative damage.[8]
Neuroprotective Agents
The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. Oxidative stress is a key pathological feature of neurodegenerative diseases like Alzheimer's and Parkinson's.[4] Polyphenolic compounds that can cross the blood-brain barrier are of significant interest for neuroprotection.[9][10] The lipophilic nature of the tert-butyl groups on the 3,5-di-tert-butyl-4-hydroxybenzyl scaffold can facilitate this passage. Once in the central nervous system, its derivatives can protect neurons from ROS-induced apoptosis and dysfunction, potentially slowing disease progression.[3][11]
Anticancer Agents
The role of ROS in cancer is complex, but it is known to contribute to DNA damage and genomic instability. Furthermore, some cancer cells exhibit altered redox states, creating opportunities for targeted therapies. The 3,5-di-tert-butyl-4-hydroxyphenyl moiety has been incorporated into various molecular frameworks, such as chalcones and flavanones, to develop compounds with cytotoxicity against cancer cell lines.[8][12] Additionally, derivatives have been designed as "mitocans"—compounds that selectively target mitochondria in cancer cells, inducing apoptosis.[13]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine via Mannich Reaction
The Mannich reaction is a classic and efficient method for the aminomethylation of acidic protons, in this case, the proton at the para-position of the phenol.[14] This protocol describes a one-pot synthesis.
Principle: This reaction involves the amino methylation of an acidic proton located on a carbon atom, ortho to the hydroxyl group of 2,6-di-tert-butylphenol. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and a secondary amine (like dimethylamine), which is then attacked by the electron-rich phenol ring.[15]
Materials:
-
2,6-Di-tert-butylphenol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol (95%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,6-di-tert-butylphenol (e.g., 0.1 mol) in ethanol (100 mL).
-
Reagent Addition: While stirring, add dimethylamine solution (0.12 mol) followed by the dropwise addition of formaldehyde solution (0.15 mol).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours.[15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 100 mL of water and 100 mL of dichloromethane.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification & Characterization (Self-Validation): The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The final product's identity and purity should be confirmed by NMR spectroscopy, Mass Spectrometry, and melting point determination.
Caption: General workflow for synthesis and validation.
Protocol 2: In Vitro Antioxidant Activity via DPPH Radical Scavenging Assay
This protocol provides a reliable method to determine the radical scavenging ability of the synthesized compound.[16]
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[17][18] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade to yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity.[19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., 3,5-di-tert-butyl-4-hydroxybenzylamine)
-
Positive control (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene - BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL). Prepare the same concentrations for the positive control.
-
Assay Protocol (in a 96-well plate):
-
Blank: Add 200 µL of methanol to a well.
-
Control (Negative): Add 100 µL of the DPPH solution and 100 µL of methanol.
-
Test Sample: Add 100 µL of the DPPH solution and 100 µL of each sample dilution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[17]
-
Calculation of Scavenging Activity:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[19]
-
Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound.
-
-
IC50 Determination (Self-Validation): Plot the % inhibition against the concentration of the test compound. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[20] A lower IC50 value indicates a higher antioxidant activity.[21][22]
Data Presentation: Comparative Antioxidant Activity
The efficacy of novel compounds is best understood through comparison with established standards. The table below presents hypothetical IC50 values to illustrate how data from the DPPH assay would be presented.
| Compound | Class | DPPH Scavenging IC50 (µM) |
| Butylated Hydroxytoluene (BHT) | Standard Hindered Phenol | 18.5 |
| Ascorbic Acid (Vitamin C) | Standard Natural Antioxidant | 25.2 |
| Trolox | Standard Vitamin E Analog | 12.1 |
| 3,5-Di-tert-butyl-4-hydroxybenzylamine | Test Compound | 15.8 |
Note: IC50 values are concentration-dependent and can vary based on specific assay conditions. The values presented are for illustrative purposes.
Conclusion and Future Outlook
The 3,5-di-tert-butyl-4-hydroxybenzylamine scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its inherent, potent antioxidant activity provides a strong foundation for developing drugs that can mitigate the damage caused by oxidative stress. The presence of the benzylamine functional group offers a strategic point for synthetic diversification, enabling the creation of novel conjugates and complex molecules designed to interact with specific biological targets. Future research will likely focus on conjugating this scaffold to targeting moieties to deliver its protective effects to specific tissues or cell types, such as mitochondria, further enhancing its therapeutic potential in treating a wide range of oxidative stress-related diseases.
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- 3,5-Di-tert-butyl-4-hydroxybenzoic acid 98 1421-49-4, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/143472]
- New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation, MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/107]
- The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6, ResearchGate. [URL: https://www.researchgate.net/publication/376189918_The_antioxidant_mechanism_of_hindered_phenolic_antioxidants_bonded_with_para_bridge_groups_in_PA6]
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS 1620-98-0, Watson International. [URL: https://www.watson-int.com/3-5-di-tert-butyl-4-hydroxybenzaldehyde-cas-1620-98-0/]
Sources
- 1. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
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- 8. mdpi.com [mdpi.com]
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- 10. Polyphenols and Neurodegenerative Diseases: Potential Effects and Mechanisms of Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revroum.lew.ro [revroum.lew.ro]
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- 16. researchgate.net [researchgate.net]
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- 19. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Reductive Amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde
Welcome to the dedicated technical support guide for troubleshooting the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet common, synthetic transformation. Our goal is to provide you with the in-depth, field-proven insights necessary to diagnose and resolve issues of low yield, empowering you to achieve your desired synthetic outcomes with confidence.
Introduction: The Challenge of Steric Hindrance
The reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde presents a classic case of steric hindrance impacting reaction efficiency. The bulky tert-butyl groups flanking the formyl group significantly impede the approach of the amine nucleophile and the subsequent reduction of the imine intermediate. This guide will walk you through a systematic approach to overcoming these steric challenges and optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding this reaction:
-
Q: Why is my reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde resulting in a low yield of the desired amine?
-
A: Low yields in this specific reaction are most commonly attributed to steric hindrance from the two tert-butyl groups. This hindrance can slow down the initial imine formation and/or the subsequent reduction step. Inefficient imine formation can lead to the accumulation of starting materials, while a slow reduction can result in the hydrolysis of the imine back to the aldehyde.
-
-
Q: I am observing a significant amount of unreacted aldehyde in my final reaction mixture. What is the likely cause?
-
A: The presence of unreacted aldehyde strongly suggests that the initial imine formation is the rate-limiting step. The steric bulk of the aldehyde is likely preventing the amine from attacking the carbonyl carbon efficiently. Addressing this will involve optimizing conditions to favor imine formation.
-
-
Q: My reaction seems to produce several byproducts. What are the most common side reactions?
-
A: Common side reactions include the formation of a secondary amine from the reaction of the product amine with another molecule of the aldehyde, and the potential for over-reduction of the aldehyde to the corresponding alcohol, depending on the reducing agent used.
-
In-Depth Troubleshooting Guide
Part 1: Diagnosing the Core Issue
The first step in effective troubleshooting is to understand the potential failure points in the reaction pathway. The reductive amination proceeds in two main stages: the formation of an iminium ion (or a neutral imine), followed by its reduction.
Figure 1: A simplified workflow illustrating the key steps and potential pitfalls in the reductive amination of a sterically hindered aldehyde.
Part 2: Systematic Troubleshooting and Optimization
We will now explore the critical experimental parameters and provide actionable steps to enhance your reaction yield.
The quality and ratio of your starting materials are fundamental to the success of the reaction.
-
Protocol for Reagent Verification:
-
Aldehyde Purity: Confirm the purity of the 3,5-di-tert-butyl-4-hydroxybenzaldehyde using ¹H NMR or GC-MS. The presence of the corresponding carboxylic acid (3,5-di-tert-butyl-4-hydroxybenzoic acid) is a common impurity that can interfere with the reaction.
-
Amine Purity: Ensure the amine is free of moisture and other impurities. If it is a salt (e.g., hydrochloride), it must be neutralized with a suitable base before the reaction.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the amine (1.1-1.2 equivalents) can help drive the equilibrium towards imine formation.
-
The formation of the imine is a reversible reaction that produces water. The choice of solvent and control of pH are critical for shifting the equilibrium towards the product.
-
Solvent Selection:
-
A solvent that allows for the azeotropic removal of water, such as toluene or benzene, can be highly effective. This is typically done using a Dean-Stark apparatus.
-
If azeotropic removal is not feasible, the use of a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can be employed.
-
-
pH Control:
-
The optimal pH for imine formation is typically between 4 and 5. At lower pH values, the amine becomes protonated and non-nucleophilic. At higher pH values, the carbonyl group is not sufficiently activated by protonation.
-
Experimental Protocol for pH Optimization:
-
Set up a series of small-scale reactions in parallel.
-
Use a non-interfering buffer system or add a catalytic amount of a weak acid, such as acetic acid.
-
Monitor the formation of the imine by TLC or LC-MS at different pH values to determine the optimum.
-
-
For sterically hindered imines, the choice of reducing agent is paramount. The ideal reagent should be powerful enough to reduce the imine but not so reactive that it reduces the starting aldehyde.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Mild, inexpensive, and readily available. | Often too weak for sterically hindered imines. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the aldehyde. Effective at acidic pH. | Toxic (releases HCN at low pH). |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective, and does not require acidic conditions. Often the reagent of choice for hindered systems. | Can be more expensive. |
| Catalytic Hydrogenation (H₂, Pd/C) | Clean, high-yielding. | Requires specialized equipment (hydrogenator). May not be suitable for all substrates. |
-
Recommended Protocol for Reducing Agent Screening:
-
Begin with sodium triacetoxyborohydride (STAB) as it is often the most effective for this type of transformation.
-
In a round-bottom flask, dissolve the 3,5-di-tert-butyl-4-hydroxybenzaldehyde and the amine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add 1.2-1.5 equivalents of STAB in portions over 15-20 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial.
-
Concluding Remarks
Overcoming the low yield in the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a matter of systematic optimization. By carefully considering the purity of your reagents, the reaction conditions that favor imine formation, and, most importantly, the selection of an appropriate reducing agent, you can significantly improve the efficiency of this transformation. We recommend starting with sodium triacetoxyborohydride (STAB) as your reducing agent of choice and meticulously controlling the reaction parameters.
References
optimizing reaction conditions for hindered benzylamine synthesis
Welcome to the Technical Support Center for Hindered Benzylamine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with synthesizing sterically encumbered benzylamines. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these demanding reactions effectively.
Introduction: The Challenge of Steric Hindrance
Sterically hindered benzylamines are crucial building blocks in pharmaceuticals and advanced materials. However, their synthesis is notoriously difficult. The bulky substituents that impart desirable properties also impede the very bond-forming reactions needed to create them. Low reactivity, poor yields, and unwanted side reactions are common hurdles. This guide provides a structured approach to overcoming these obstacles, focusing on the two primary synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination.
Section 1: Troubleshooting Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability.[1] The reaction proceeds via the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[1][2] However, when one or both coupling partners are sterically hindered, the formation of the C=N bond becomes the rate-limiting and often failing step.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reductive amination yield is extremely low or fails completely with my hindered ketone/amine. What is the primary cause?
A1: The most common failure point is the inability to form the crucial imine/iminium ion intermediate.
-
Mechanistic Insight: Steric bulk around the carbonyl carbon and/or the amine nitrogen physically obstructs the nucleophilic attack of the amine. This raises the activation energy for the initial hemiaminal formation and its subsequent dehydration to the imine.[1][3] With highly hindered substrates, the equilibrium between the starting materials and the iminium ion heavily favors the starting materials, leading to little or no product formation.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor closely for substrate decomposition.
-
Use a Dehydrating Agent: Adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium towards the imine by removing the water byproduct.
-
Switch to a Two-Step (Indirect) Procedure: For particularly stubborn cases, separating the imine formation from the reduction can be effective.[4] First, form the imine under optimized conditions (e.g., refluxing in toluene with a Dean-Stark trap to remove water). Once the imine is formed and isolated, it can then be reduced in a separate step.
-
Q2: I'm observing significant amounts of the alcohol byproduct from carbonyl reduction. How do I improve selectivity for the amine?
A2: This indicates your reducing agent is too reactive and is reducing the starting carbonyl faster than the imine/iminium intermediate is formed or reduced. This is a common issue when using powerful hydrides like sodium borohydride (NaBH₄) in a one-pot reaction.[1][2]
-
Mechanistic Insight: The key to a successful one-pot reductive amination is a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Iminium ions are generally more electrophilic and thus more reactive to mild hydrides than ketones or aldehydes.
-
Solution: Switch to a more selective, sterically hindered, or less reactive hydride source.
Figure 1: Troubleshooting carbonyl over-reduction.
Q3: Which reducing agent is best for my hindered system?
A3: The choice of reducing agent is critical. The ideal reagent should be powerful enough to reduce the sterically hindered iminium ion but selective enough to spare the starting carbonyl.
| Reducing Agent | Pros | Cons | Ideal Application & Causality |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity for imines/iminiums; commercially available; easy to handle; tolerant of mild acid.[5] | Can be slow with extremely hindered substrates. | Workhorse for hindered systems. The bulky acetate groups moderate its reactivity, preventing rapid reduction of the less-electrophilic carbonyl. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over carbonyls.[2] | Highly Toxic. Generates HCN gas in acidic conditions (pH < 7). Requires careful handling and quench procedures. | Historically popular, now often replaced by STAB. The electron-withdrawing cyanide group deactivates the hydride, making it very selective. |
| Trichlorosilane (HSiCl₃) + Lewis Base | Very effective for difficult, hindered ketones and secondary aryl amines.[3] | Moisture sensitive; requires inert atmosphere; can generate HCl. | Excellent for challenging tertiary amines. The Lewis base (e.g., TMEDA or DMF) activates the silane, which coordinates to the iminium ion for reduction. |
| H₂ with Metal Catalyst (e.g., Pd/C, Pt/C) | Atom economical; high capacity for large scale. | Can reduce other functional groups (e.g., C=C bonds, nitro groups); requires specialized hydrogenation equipment.[6] | Process chemistry. Best for substrates without other reducible groups. Steric hindrance can sometimes be overcome by higher pressure and temperature.[6] |
Protocol: Reductive Amination of a Hindered Ketone with STAB
This protocol describes a general procedure for the direct reductive amination of a sterically hindered ketone (e.g., 2,6-dimethylacetophenone) with a primary benzylamine using sodium triacetoxyborohydride (STAB).
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the hindered ketone (1.0 eq) and the benzylamine (1.1 - 1.2 eq).
-
Solvent Addition: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (AcOH, 1.1-1.5 eq). The acid catalyzes iminium ion formation, which is the species the hydride actually reduces.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate initial iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the limiting starting material.
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to afford the desired hindered benzylamine.[7]
Section 2: Troubleshooting Palladium-Catalyzed Amination
For substrates where reductive amination fails, or when coupling an amine to an aryl halide, the Buchwald-Hartwig amination is a powerful alternative. This reaction uses a palladium catalyst with a specialized phosphine ligand to form a C-N bond. Steric hindrance presents a major challenge for this methodology as well.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction is not working for my hindered primary/secondary amine. What is the likely problem?
A1: The most common failure points in hindered couplings are slow oxidative addition or slow reductive elimination. The choice of phosphine ligand is the single most critical factor in addressing these issues.[8]
-
Mechanistic Insight:
-
Oxidative Addition: The active Pd(0) catalyst must insert into the aryl-halide bond. Electron-rich ligands accelerate this step.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is made. This step is often severely retarded by steric congestion around the metal center. Bulky, sterically demanding ligands can actually accelerate reductive elimination by creating a crowded metal center that is eager to expel the product.[8]
-
-
Solution: Use a state-of-the-art, bulky, and electron-rich phosphine ligand specifically designed for challenging couplings.
Figure 2: Optimization workflow for hindered C-N cross-coupling.
Q2: Which base should I use for a coupling with a sensitive substrate?
A2: The base plays a crucial role; it deprotonates the amine in the catalytic cycle but should not react with functional groups on your substrates. A strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOtBu): The standard and highly effective base. However, its high basicity and nucleophilicity can be detrimental to base-sensitive groups like esters.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong but sterically hindered, non-nucleophilic base. Excellent for hindered systems.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Milder inorganic bases that are often effective and tolerate a wider range of functional groups. They are a good first choice when dealing with sensitive substrates.
General Recommendations for Hindered Couplings
-
Palladium Source: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald Precatalyst). These provide a reliable 1:1 ligand-to-palladium ratio and ensure efficient generation of the active Pd(0) species.
-
Solvent: Anhydrous, deoxygenated polar aprotic solvents are standard. Toluene, dioxane, or t-amyl alcohol are common choices.
-
Temperature: Reactions involving hindered substrates often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
References
-
Shcherbakov, D., Gevorgyan, A., & Gulevich, A. V. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 254-257. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 254-257. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wang, L., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1438. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
López, G., et al. (2020). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 132(1), 1-10. [Link]
-
Lee, Y. R., Kim, J. H., & Kim, B. S. (1998). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 28(13), 2505-2512. [Link]
-
Linder, M., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(4), e2300381. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2444–2451. [Link]
-
Bedell, T. A., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(2), 417–422. [Link]
-
Wei, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1073-1082. [Link]
- Spivack, J. D. (1982). Improved process for synthesis of hindered amine stabilizers for polymeric materials.
-
Vickerstaffe, E., et al. (2011). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 54(22), 7946–7957. [Link]
-
Li, Z., et al. (2013). Convenient and clean synthesis of imines from primary benzylamines. RSC Advances, 3(44), 21255-21258. [Link]
-
Olson, J. (2016). Answer to "I have a trouble in reductive amination...". ResearchGate. [Link]
-
Li, X., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(11), 1361. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
Welcome to the technical support center for the synthesis of 3,5-Di-Tert-butyl-4-hydroxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights necessary to achieve high yields and purity in your synthesis.
Introduction to the Synthesis
The synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine, a valuable sterically hindered amine antioxidant and a key building block in medicinal chemistry, typically proceeds through two primary routes:
-
Reductive Amination: This two-step process involves the initial formation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde from 2,6-di-tert-butylphenol, followed by reductive amination with ammonia.
-
Mannich Reaction: A one-pot synthesis where 2,6-di-tert-butylphenol reacts with formaldehyde and ammonia.
Both routes, while effective, are susceptible to the formation of specific side products that can impact yield and purity. This guide will address the challenges associated with both pathways.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.
Question 1: My overall yield of 3,5-di-tert-butyl-4-hydroxybenzylamine is consistently low. What are the likely causes?
Answer:
Low yields can stem from inefficiencies in either the initial aldehyde synthesis or the subsequent amination step. Let's break down the potential culprits:
For the Reductive Amination Route:
-
Inefficient Aldehyde Synthesis: The Duff reaction, a common method for synthesizing the 3,5-di-tert-butyl-4-hydroxybenzaldehyde precursor, is known for being generally inefficient.[1] Key factors to investigate include:
-
Reaction Conditions: Inadequate temperature control or insufficient reaction time can lead to incomplete conversion of the starting 2,6-di-tert-butylphenol.[1]
-
Reagent Purity: The purity of both 2,6-di-tert-butylphenol and hexamethylenetetramine (or other formylating agents) is critical. Impurities can lead to unwanted side reactions.[1]
-
Moisture: The presence of water can be detrimental, especially in the early stages of the Duff reaction, as it can hydrolyze reactive intermediates.[1]
-
-
Suboptimal Reductive Amination:
-
Imine Formation: Incomplete formation of the imine intermediate before the addition of the reducing agent will result in the reduction of the starting aldehyde to the corresponding alcohol (3,5-di-tert-butyl-4-hydroxybenzyl alcohol).
-
Reducing Agent Activity: The activity of your reducing agent (e.g., sodium borohydride) can diminish with age or improper storage.
-
For the Mannich Reaction Route:
-
Reaction Stoichiometry: The molar ratios of the phenol, formaldehyde, and ammonia are crucial. An excess or deficit of any reactant can lead to the formation of various side products and reduce the yield of the desired primary amine.
-
Temperature Control: The Mannich reaction is often exothermic. Poor temperature control can lead to the formation of polymeric materials.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low synthesis yield.
Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer:
The identity of the side products will depend on your synthetic route. Here are the most common impurities to expect:
Common to Both Routes:
-
Unreacted Starting Material: Unreacted 2,6-di-tert-butylphenol or 3,5-di-tert-butyl-4-hydroxybenzaldehyde are common impurities.
Reductive Amination Side Products:
-
3,5-di-tert-butyl-4-hydroxybenzyl alcohol: This forms when the aldehyde is reduced by the hydride reagent before it reacts with ammonia to form the imine. This is more likely if the reducing agent is added too early or if imine formation is slow.
-
N,N-bis(3,5-di-tert-butyl-4-hydroxybenzyl)amine (Secondary Amine): This is a common byproduct of over-alkylation, where the initially formed primary amine acts as a nucleophile and reacts with another molecule of the imine intermediate.
-
N,N,N-tris(3,5-di-tert-butyl-4-hydroxybenzyl)amine (Tertiary Amine): Further reaction of the secondary amine can lead to the formation of the tertiary amine.
Mannich Reaction Side Products:
-
Polymeric Materials: The reaction of formaldehyde with the phenol can lead to the formation of resinous polymers, especially under harsh conditions.
-
Bis-aminated Products: It's possible for a second aminomethyl group to be introduced onto the aromatic ring, although this is less common due to steric hindrance.
-
Methylene-bridged bisphenols: Self-condensation of the starting phenol with formaldehyde can lead to the formation of dimeric structures.
Visualizing Side Product Formation (Reductive Amination):
Caption: Formation of primary amine and key side products in reductive amination.
Question 3: My final product is discolored (yellow or brown). What causes this and how can I prevent it?
Answer:
Discoloration in phenolic compounds, especially those with a benzylamine moiety, is often due to oxidation.
-
Phenolic Oxidation: The hindered phenolic hydroxyl group is an antioxidant and can be oxidized, leading to the formation of colored quinone-type structures. This can be exacerbated by exposure to air, light, and trace metal impurities.
-
Amine Oxidation: The benzylamine group can also be susceptible to oxidation.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: Recrystallization is often effective at removing colored impurities. Activated carbon treatment during recrystallization can also be beneficial.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred, Reductive Amination or the Mannich Reaction?
A1: The choice of route often depends on the desired scale and available resources.
-
Reductive Amination is often favored in a laboratory setting for its stepwise control. You can isolate and purify the intermediate aldehyde, which can lead to a cleaner final product.
-
The Mannich Reaction is a one-pot reaction, which can be more atom-economical and efficient for large-scale industrial production. However, it can be more challenging to control and may require more extensive purification to remove byproducts.
Q2: What are the best practices for purifying the final product?
A2:
-
Extraction: After quenching the reaction, an acidic workup will protonate the amine, allowing for extraction into an aqueous layer to separate it from non-basic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will isolate the crude product.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., isopropanol, or a mixture of a polar and non-polar solvent) is a highly effective method for purifying 3,5-di-tert-butyl-4-hydroxybenzylamine.[1]
-
Column Chromatography: For small-scale purification or removal of closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking) is typically used.
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of the starting material and the formation of the product. Staining with ninhydrin can be used to visualize the amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including starting materials, intermediates, and side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the benzylic methylene protons of the amine (~3.7 ppm).
| Compound | ¹H NMR Chemical Shift (ppm, approximate) | Key Features |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | 9.8 (s, 1H, CHO), 7.7 (s, 2H, Ar-H), 5.8 (s, 1H, OH), 1.4 (s, 18H, t-Bu) | Aldehyde proton is a sharp singlet. |
| 3,5-di-tert-butyl-4-hydroxybenzylamine | 7.1 (s, 2H, Ar-H), 5.1 (s, 1H, OH), 3.7 (s, 2H, CH₂), 1.6 (br s, 2H, NH₂), 1.4 (s, 18H, t-Bu) | Disappearance of the aldehyde proton and appearance of the benzylic methylene and amine protons. |
| 3,5-di-tert-butyl-4-hydroxybenzyl alcohol | 7.2 (s, 2H, Ar-H), 5.2 (s, 1H, OH), 4.6 (s, 2H, CH₂), 1.4 (s, 18H, t-Bu) | Benzylic methylene protons are shifted downfield compared to the amine. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine via Reductive Amination
Step 1: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Modified Duff Reaction)
-
To a reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and condenser, add 2,6-di-tert-butylphenol (0.1 mole), paraformaldehyde (0.4 mole equivalent of formaldehyde), and ammonium acetate (0.8 mole) to a mixture of glacial acetic acid and water.[1]
-
Heat the mixture to reflux (approximately 111-112°C) and maintain for 6 hours.[1]
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash the filter cake thoroughly with water.[1]
-
Dry the product. For higher purity, recrystallization from isopropanol can be performed.[1]
Step 2: Reductive Amination
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (a large excess, e.g., 20-30 equivalents) and stir at room temperature for 2-4 hours to allow for imine formation.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine via Mannich Reaction
-
In a pressure vessel, combine 2,6-di-tert-butylphenol (1 equivalent), paraformaldehyde (1.2 equivalents), and a solution of ammonia in methanol (large excess).
-
Seal the vessel and heat to 100-120°C for 12-24 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an acid-base workup as described in the reductive amination protocol to isolate the crude product.
-
Purify by recrystallization or column chromatography.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
Technical Support Center: Purification of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
Welcome to the Technical Support Center for the purification of 3,5-Di-tert-butyl-4-hydroxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this sterically hindered phenolic amine. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction: The Challenge of Purifying a Sterically Hindered Phenolic Amine
3,5-Di-tert-butyl-4-hydroxybenzylamine is a valuable synthetic intermediate, often utilized in the development of antioxidants and other specialized chemicals.[1] Its molecular structure, featuring bulky tert-butyl groups flanking a phenolic hydroxyl group and a benzylamine moiety, presents unique purification challenges. These include potential oxidation, the presence of closely related impurities from its synthesis, and a delicate balance of acidic and basic functionalities.
This guide provides a systematic approach to troubleshooting common issues and offers detailed protocols for effective purification.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the purification of 3,5-Di-tert-butyl-4-hydroxybenzylamine, providing potential causes and actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Scientific Rationale |
| Low Overall Yield After Purification | 1. Incomplete Reaction: The synthesis of the amine may not have gone to completion, leaving unreacted starting materials. 2. Product Loss During Extraction: The amine's amphipathic nature can lead to partitioning into both aqueous and organic layers during workup. 3. Precipitation During Workup: Premature crystallization can occur at interfaces or upon solvent removal. 4. Degradation: The phenolic group is susceptible to oxidation, especially at elevated temperatures or in the presence of air. | 1. Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde before quenching the reaction.[2] 2. Optimize Extraction pH: As a phenolic amine, its solubility is highly pH-dependent. For an effective acid-base extraction, ensure the aqueous acidic wash is sufficiently acidic (pH < 2) to fully protonate the amine, and the basic wash for back-extraction is sufficiently basic (pH > 11).[3][4] 3. Solvent Selection: Use a solvent system for extraction in which the product is highly soluble to prevent premature precipitation. 4. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when heating, to minimize oxidation.[1] |
| Product Discoloration (Yellow to Brown) | 1. Oxidation: The hindered phenol is prone to oxidation, forming colored quinone-type byproducts.[5] 2. Residual Acid/Base: Traces of acid or base from the workup can catalyze degradation. 3. Solvent Impurities: Peroxides in solvents like ether or THF can initiate oxidation. | 1. Antioxidant Addition: Consider adding a small amount of a reducing agent like sodium bisulfite during workup. 2. Neutralization: Ensure thorough washing of the organic layer with brine to remove residual acids or bases. 3. Use Fresh, Purified Solvents: Always use freshly distilled or inhibitor-free solvents for extraction and chromatography. |
| Oily Product Instead of Crystalline Solid | 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation. 3. Supersaturation: The solution may be supersaturated. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. Re-purification: If significant impurities are detected by TLC or other analytical methods, re-purify by column chromatography or recrystallization. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Multiple Spots on TLC After Purification | 1. Co-eluting Impurities: Impurities with similar polarity may co-elute during column chromatography. 2. On-plate Decomposition: The compound may be degrading on the silica gel plate. 3. Contaminated Glassware or Solvents: Residual impurities in flasks or solvents can contaminate the final product. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for TLC to achieve better separation. A gradient elution for column chromatography may be necessary.[6] 2. Deactivate Silica Gel: For column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the amine. 3. Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and dried before use. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 3,5-Di-tert-butyl-4-hydroxybenzylamine, and what are the likely impurities?
A common and efficient method is the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[7] This reaction typically involves treating the aldehyde with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.
-
Diagram of a Plausible Synthetic Route:
Caption: Reductive amination of the precursor aldehyde.
-
Likely Impurities:
-
Unreacted Aldehyde: 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
-
Over-alkylation Product: Bis(3,5-di-tert-butyl-4-hydroxybenzyl)amine (a secondary amine).
-
Corresponding Alcohol: 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, formed from the reduction of the starting aldehyde.[8]
-
Q2: What are the recommended purification methods for 3,5-Di-tert-butyl-4-hydroxybenzylamine?
A combination of methods is often most effective:
-
Acid-Base Extraction: This is a crucial first step to separate the basic amine from neutral impurities like the starting aldehyde and the corresponding alcohol.[3][4]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography is the method of choice.
-
Workflow for Purification Method Selection:
Caption: Decision tree for purification strategy.
Q3: What are suitable solvent systems for recrystallization and column chromatography?
-
Recrystallization: A solvent pair system is often effective. A good starting point is a polar solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., water, hexane). The product is dissolved in a minimal amount of the hot polar solvent, and the non-polar solvent is added dropwise until turbidity persists. The solution is then allowed to cool slowly.
-
Column Chromatography: A mixture of a non-polar eluent (e.g., hexane or heptane) and a more polar eluent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the solvent system should be adjusted based on the TLC analysis. Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent the amine from streaking on the silica gel.
Q4: How can I assess the purity of the final product?
A combination of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic 3,5-di-tert-butyl-4-hydroxybenzylamine from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated amine.
-
Wash with Organic Solvent: Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 6 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 11). The amine will deprotonate and precipitate or form an oily layer.
-
Back-Extraction: Extract the free amine back into a fresh portion of the organic solvent. Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid amine obtained after a preliminary purification step like acid-base extraction.
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.
-
Dissolution: In a flask, add a minimal amount of the hot solvent (the one in which the amine is more soluble) to the crude solid until it is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: If using a solvent pair, add the second solvent (in which the amine is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Physicochemical Data for Related Compounds
Understanding the properties of potential impurities is crucial for designing effective purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C₁₅H₂₂O₂ | 234.33[9] | 187-192 | Soluble in hot methanol and ethanol.[10] |
| 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | C₁₅H₂₄O₂ | 236.35[11] | ~140 | Data not readily available |
References
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved January 24, 2026, from [Link]
-
Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 24, 2026, from [Link]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 24, 2026, from [Link]
- Altemimi, A., Lakhssassi, N., Bahrose, A., Dalloul, R. A., & Lightfoot, D. A. (2017). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 22(10), 1693.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 24, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzaldehyde (CAS 1620-98-0). Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation reaction of phenolic antioxidants (a), hindered amine light.... Retrieved January 24, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. Retrieved January 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Retrieved January 24, 2026, from [Link]
-
YouTube. (2020). Acid base extraction. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Retrieved January 24, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6). Retrieved January 24, 2026, from [Link]
Sources
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | 1620-98-0 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. Chromatography [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN106916051B - A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 9. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0 [m.chemicalbook.com]
- 11. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Recrystallization of 3,5-Di-tert-butyl-4-hydroxybenzylamine
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 3,5-di-tert-butyl-4-hydroxybenzylamine via recrystallization. This document offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address challenges encountered during the purification of this sterically hindered phenolic amine.
I. Understanding the Molecule and the Purification Challenge
3,5-Di-tert-butyl-4-hydroxybenzylamine is a valuable intermediate in the synthesis of various pharmaceuticals and industrial agents, largely owing to the antioxidant properties conferred by its sterically hindered phenolic group.[1] The purity of this compound is paramount for downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds.[2] However, the successful recrystallization of 3,5-di-tert-butyl-4-hydroxybenzylamine can be challenging due to its specific physicochemical properties and the nature of impurities that may be present from its synthesis.
The primary route to synthesizing 3,5-di-tert-butyl-4-hydroxybenzylamine is through the reductive amination of its precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This process can introduce several impurities that need to be removed.
Potential Impurities from Synthesis:
-
Unreacted 3,5-di-tert-butyl-4-hydroxybenzaldehyde: The starting material for the reductive amination.
-
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Formed by the over-reduction of the aldehyde.
-
Secondary amines: Resulting from the reaction of the product with the starting aldehyde followed by reduction.
-
Residual reagents: Catalysts and reducing agents from the synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 3,5-di-tert-butyl-4-hydroxybenzylamine?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. While specific solubility data for 3,5-di-tert-butyl-4-hydroxybenzylamine is not widely published, we can infer suitable solvents from its structure and the known solvents for its precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The precursor is effectively recrystallized from isopropanol, aqueous ethanol, or toluene.[1] Given the structural similarity, these are excellent starting points. A mixed solvent system, such as ethanol/water or toluene/heptane, often provides the optimal solubility profile.
Q2: My compound "oils out" during cooling instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the cooling is too rapid or the solution is too concentrated. To remedy this, try the following:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Consider using a different solvent or a solvent mixture with a lower polarity.
Q3: The recovery of my purified product is very low. How can I improve the yield?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling to an insufficient temperature: Ensure the solution is thoroughly chilled, preferably in an ice bath, to maximize crystal precipitation.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Incomplete transfer of crystals: Carefully scrape all crystals from the crystallization vessel and the filter paper.
Q4: My final product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
III. Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of 3,5-di-tert-butyl-4-hydroxybenzylamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is too dilute (too much solvent used). 2. The solution is supersaturated but requires nucleation. | 1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod. b. Adding a seed crystal of the pure compound. c. Cooling the solution in an ice bath for a longer period. |
| Crystals are very fine or powdery. | 1. The solution cooled too rapidly. 2. The solution was agitated during cooling. | 1. Allow the solution to cool slowly and without disturbance. Insulate the flask to slow down the cooling rate. 2. Avoid moving or swirling the flask as crystals are forming. |
| The melting point of the recrystallized product is broad or lower than expected. | 1. Incomplete removal of impurities. 2. The product is still wet with solvent. | 1. Perform a second recrystallization, potentially with a different solvent system. 2. Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent. |
| The product appears oily and solidifies into an amorphous mass. | 1. The presence of impurities that lower the melting point of the mixture. 2. The chosen solvent is not appropriate. | 1. Attempt to purify a small portion using a different solvent system to see if well-defined crystals can be obtained. 2. Consider a preliminary purification step like column chromatography before recrystallization if the crude product is highly impure. |
IV. Experimental Protocol: Recrystallization of 3,5-Di-tert-butyl-4-hydroxybenzylamine
This protocol provides a step-by-step method for the recrystallization of 3,5-di-tert-butyl-4-hydroxybenzylamine. The primary recommended solvent system is ethanol/water.
Materials and Equipment:
-
Crude 3,5-di-tert-butyl-4-hydroxybenzylamine
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Ice bath
-
Spatula
-
Watch glass
-
Vacuum oven or desiccator
Workflow Diagram:
Caption: Recrystallization workflow for 3,5-di-tert-butyl-4-hydroxybenzylamine.
Step-by-Step Procedure:
-
Dissolution: Place the crude 3,5-di-tert-butyl-4-hydroxybenzylamine in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Inducing Precipitation: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the solution is saturated at the boiling point.
-
Cooling and Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Carefully transfer the purified crystals to a watch glass and dry them thoroughly in a vacuum oven or a desiccator until a constant weight is achieved.
Validation:
The purity of the recrystallized 3,5-di-tert-butyl-4-hydroxybenzylamine should be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Further characterization can be performed using techniques such as NMR spectroscopy.
V. Data Summary
While specific quantitative solubility data for 3,5-di-tert-butyl-4-hydroxybenzylamine is limited, the following table provides information on its precursor, which can guide solvent selection.
Physicochemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [3] |
| Molecular Weight | 234.33 g/mol | [3] |
| Appearance | Light yellow or white to off-white crystalline powder | [1] |
| Melting Point | 185-193 °C | [1] |
| Solubility | Soluble in hot methanol, ethanol, ethers, and chloroform. | [1][4] |
Proposed Recrystallization Solvent Systems for 3,5-Di-tert-butyl-4-hydroxybenzylamine
| Solvent System | Rationale |
| Ethanol/Water | Often provides a good balance of solubility at high and low temperatures for moderately polar compounds. |
| Isopropanol/Water | Similar to ethanol/water, but isopropanol is less polar. |
| Toluene/Heptane | A non-polar/non-polar mixture that can be effective for compounds with significant hydrocarbon character. Toluene provides good solvating power at high temperatures, while heptane acts as an anti-solvent upon cooling. |
| Methanol | A polar protic solvent that may be suitable, though care should be taken as some amines can have high solubility even at low temperatures.[5] |
VI. References
-
Google Patents. (n.d.). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Google Patents. (n.d.). Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. Retrieved from
-
ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
Sources
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- 4. 3,5-Di- tert -butyl-4-hydroxybenzaldehyde 99 1620-98-0 [sigmaaldrich.com]
- 5. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
Technical Support Center: Navigating the Synthesis of Sterically Hindered Primary Amines
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of sterically hindered primary amines. These molecules, characterized by a primary amino group attached to a tertiary or quaternary carbon center, are crucial building blocks in pharmaceuticals and advanced materials due to their ability to enhance metabolic stability and modulate biological activity.[1][2][3] However, their synthesis presents a formidable challenge in organic chemistry.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these syntheses. Our approach is grounded in mechanistic understanding and field-proven insights to ensure you can overcome common hurdles and achieve your synthetic goals.
I. Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses the most frequent problems encountered during the synthesis of sterically hindered primary amines, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield in Reductive Amination
Symptom: After performing a reductive amination of a sterically hindered ketone with an ammonia source, you observe minimal or no formation of the desired primary amine.
Root Cause Analysis:
The primary obstacle in the reductive amination of sterically hindered ketones is the unfavorable equilibrium of imine formation.[4] The bulky substituents around the carbonyl group and the nitrogen atom impede the condensation reaction, favoring the starting materials. Furthermore, many common reducing agents can preferentially reduce the ketone over the imine, leading to the formation of the corresponding alcohol as a major byproduct.[4]
Strategic Solutions:
-
Drive the Imine Equilibrium: The removal of water is crucial to push the equilibrium towards the imine intermediate.
-
Experimental Protocol: Employ a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a dehydrating agent such as molecular sieves (3Å or 4Å) directly to the reaction mixture.
-
-
Select the Right Reducing Agent: A reducing agent that selectively reduces the C=N bond over the C=O bond is essential.
-
Recommended Reagents:
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder reducing agents that are more selective for imines and iminium ions over ketones.
-
Hantzsch Ester with a Thiourea Catalyst: This metal-free transfer hydrogenation system can be effective for hindered substrates under mild conditions.[5]
-
Catalytic Hydrogenation: While potentially challenging, high-pressure hydrogenation over specific catalysts like palladium on carbon (Pd/C) or Raney nickel can be effective, though optimization of conditions is critical.[6]
-
-
-
Lewis Acid Catalysis: A Lewis acid can activate the ketone towards nucleophilic attack by the amine.
-
Experimental Tip: Add a catalytic amount of a Lewis acid such as titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or zinc chloride (ZnCl₂) to the reaction mixture.
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination.
Problem 2: Competing Elimination (E2) in Nucleophilic Substitution Reactions
Symptom: When attempting to synthesize a hindered primary amine via an Sₙ2 reaction (e.g., Gabriel synthesis or alkylation of an ammonia equivalent), the major product is an alkene derived from the alkyl halide.
Root Cause Analysis:
Steric hindrance around the nitrogen nucleophile can significantly slow down the desired Sₙ2 pathway.[7] This allows the competing E2 elimination pathway to dominate, especially with secondary and tertiary alkyl halides. The nitrogen source can act as a base, abstracting a proton from the β-carbon of the alkyl halide.
Strategic Solutions:
-
Use a Less Hindered Nitrogen Source (Initially): Employ a smaller, more nucleophilic nitrogen source that can be converted to a primary amine in a subsequent step.
-
Gabriel Synthesis: Phthalimide anion is an excellent nucleophile for Sₙ2 reactions and avoids overalkylation.[7] The primary amine is then liberated by hydrazinolysis.
-
Azide Synthesis: Sodium azide (NaN₃) is a potent nucleophile that readily displaces halides. The resulting azide is then reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation.
-
-
Optimize Reaction Conditions to Favor Sₙ2:
-
Solvent Choice: Use polar aprotic solvents such as DMF or DMSO to enhance the nucleophilicity of the nitrogen source.[8]
-
Temperature Control: Lowering the reaction temperature generally favors the Sₙ2 reaction over the E2 pathway, which has a higher activation energy.
-
-
Alternative Synthetic Routes: For highly hindered substrates, consider methods that do not rely on traditional Sₙ2 reactions.
-
Ritter Reaction: This reaction involves the addition of a nitrile to a carbocation generated from a tertiary alcohol or alkene in the presence of a strong acid. The resulting amide is then hydrolyzed to the primary amine.
-
Hofmann or Curtius Rearrangement: These rearrangements of amides or acyl azides, respectively, can provide access to primary amines, including sterically hindered ones.[9]
-
Problem 3: Failure of Palladium-Catalyzed C-N Cross-Coupling
Symptom: Attempting to couple a sterically hindered primary amine with an aryl halide using a palladium catalyst results in low conversion of starting materials or decomposition.
Root Cause Analysis:
The steric bulk of the primary amine can hinder its coordination to the palladium center and subsequent reductive elimination, which is the final step in the catalytic cycle to form the C-N bond.[1][10] Standard phosphine ligands may not be bulky or electron-rich enough to promote the reaction efficiently.
Strategic Solutions:
-
Ligand Selection is Critical: The choice of ligand is paramount for the success of these couplings.
-
Bulky, Electron-Rich Biarylphosphine Ligands: Ligands such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos) are designed to facilitate C-N bond formation with challenging substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can stabilize the palladium catalyst and promote the coupling of hindered substrates.[1]
-
-
Base and Solvent Optimization:
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.
-
-
Reaction Temperature: Elevated temperatures are often necessary to overcome the high activation barrier of the reductive elimination step.[1][10]
Key Parameters for Pd-Catalyzed Cross-Coupling of Hindered Amines
| Parameter | Recommended Choice | Rationale |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0). |
| Ligand | Bulky biarylphosphines (e.g., XPhos), NHCs | Promotes reductive elimination and stabilizes the catalyst.[1] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane (anhydrous, deoxygenated) | Aprotic solvents are standard for this chemistry. |
| Temperature | 80-120 °C | Often required to drive the reaction to completion.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing a primary amine on a quaternary carbon?
A1: There is no single "best" method, as the optimal choice depends on the specific substrate and available starting materials. However, methods that form the C-N bond via non-Sₙ2 pathways are often more successful. These include:
-
Photoredox Catalysis: Recent advances have shown that photoredox catalysis can enable the coupling of radicals to form hindered C-N bonds under mild conditions.[2][3]
-
Electrochemical Synthesis: Electrochemical methods can generate reactive intermediates that can overcome the steric barriers associated with traditional methods.[11][12]
-
Curtius or Hofmann Rearrangements: These classic named reactions are reliable for converting carboxylic acids (via acyl azides) or amides into primary amines with retention of stereochemistry.[9]
Q2: How can I avoid over-alkylation when using ammonia as a nucleophile?
A2: Direct alkylation of ammonia is often difficult to control and leads to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[7] To synthesize primary amines selectively, it is better to use an "ammonia equivalent" such as:
-
Phthalimide (Gabriel Synthesis): As mentioned earlier, this is a classic and effective method.[7]
-
Sodium Azide: Followed by reduction, this provides a clean route to primary amines.
-
Protected Ammonia Equivalents: Using a reagent like lithium bis(trimethylsilyl)amide followed by deprotection.
Q3: Are there any protecting groups that are particularly well-suited for hindered primary amines?
A3: Yes, the choice of protecting group is crucial. The ideal protecting group should be easy to install, stable to the reaction conditions, and readily removable without affecting the rest of the molecule.
-
tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is stable to a wide range of conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[13]
-
Carboxybenzyl (Cbz): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenation, which may not be suitable if other reducible functional groups are present.[13]
-
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases, making it orthogonal to the Boc group.
Protecting Group Selection Guide
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Condition |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA)[13] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C)[13] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Q4: My final hindered amine product is difficult to purify. What are some effective purification strategies?
A4: The purification of sterically hindered amines can be challenging due to their basicity and potential for tailing on silica gel chromatography.
-
Acid-Base Extraction: Utilize the basicity of the amine. Extract the crude product into an acidic aqueous solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine back into an organic solvent.
-
Chromatography on Alumina: Basic or neutral alumina can be a better stationary phase than silica gel for purifying basic compounds.
-
Reverse-Phase Chromatography: For polar amines, reverse-phase HPLC can be an effective purification method.
-
Crystallization/Salt Formation: If the amine is crystalline, recrystallization can be a highly effective purification technique. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification.
III. Detailed Experimental Protocols
Protocol 1: Gabriel Synthesis of a Hindered Primary Amine
This protocol provides a general procedure for the synthesis of a primary amine from a sterically hindered alkyl halide using the Gabriel synthesis.
Reaction Scheme:
Caption: Workflow for the Gabriel synthesis of a hindered primary amine.
Step-by-Step Procedure:
-
Formation of Potassium Phthalimide:
-
To a stirred suspension of phthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or potassium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to warm to room temperature and stir for 1 hour until a clear solution is formed or deprotonation is complete.
-
-
Sₙ2 Alkylation:
-
Add the sterically hindered alkyl halide (1.1 eq) to the solution of potassium phthalimide.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction may require several hours to overnight for hindered substrates.
-
-
Hydrazinolysis (Deprotection):
-
After the alkylation is complete, cool the reaction mixture to room temperature.
-
Add ethanol to the reaction mixture, followed by hydrazine hydrate (2-4 eq).
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction as described in the FAQs to isolate the primary amine.
-
Further purify by chromatography or distillation if necessary.
-
IV. Conclusion
The synthesis of sterically hindered primary amines is a challenging yet rewarding endeavor that is critical for advancing medicinal chemistry and materials science. By understanding the underlying mechanistic principles and employing the strategic solutions outlined in this guide, researchers can effectively troubleshoot common experimental hurdles. Careful selection of reagents, optimization of reaction conditions, and consideration of alternative synthetic pathways are key to successfully accessing these valuable compounds.
References
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
-
The Synthesis of Sterically Hindered Amides. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020). PubMed. Retrieved January 24, 2026, from [Link]
-
Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
-
Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Synthesis of Primary Amines. (2020). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. (2019). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. (2022). Organic Letters. Retrieved January 24, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]
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Technical Support Center: Catalyst Effects on the Reductive Amination of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in successfully navigating this challenging yet crucial chemical transformation. The unique steric hindrance of this substrate presents specific challenges, and this guide is designed to explain the causality behind experimental choices to ensure robust and reproducible outcomes.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction, providing the foundational knowledge needed for effective troubleshooting.
Q1: What makes the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde particularly challenging?
The primary challenge stems from the significant steric hindrance imposed by the two bulky tert-butyl groups positioned ortho to the aldehyde functional group.[1] This steric bulk impedes the initial nucleophilic attack of the amine on the carbonyl carbon, a critical first step for the formation of the imine intermediate.[2][3] Consequently, reaction rates can be sluggish, requiring carefully optimized conditions to achieve high yields.
Q2: What is the general mechanism for this reaction?
Reductive amination is a one-pot method that combines two distinct chemical steps:
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a hemianilamine intermediate. This intermediate then dehydrates to form a C=N double bond, resulting in an imine (from a primary amine) or an enamine (from a secondary amine).[4] In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion. This step is reversible.[2][5]
-
Reduction: A reducing agent, introduced into the same pot, selectively reduces the iminium ion (or imine) to the corresponding amine. This reduction step is typically irreversible and drives the entire reaction to completion.[6]
Catalyst and Reagent Selection Guide
The choice of reducing agent and catalyst system is the most critical factor for success.
| Reagent / System | Pros | Cons | Key Considerations & Causality |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for iminium ions over aldehydes; excellent for one-pot reactions; tolerant of many functional groups. [6][7][8] | Moisture-sensitive; more expensive than NaBH₄. [9] | The three electron-withdrawing acetoxy groups moderate the hydride-donating ability, making it a "gentle giant" that only reacts with the highly electrophilic iminium ion. [6]This is the recommended starting point . |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at mildly acidic pH; water-tolerant. [10][7] | Highly toxic ; generates cyanide waste streams. [7] | The electron-withdrawing cyano group provides selectivity similar to STAB. [11]Its use is discouraged in modern labs due to safety concerns. |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available; powerful reducing agent. | Low selectivity ; readily reduces the starting aldehyde, leading to alcohol side products. [10][9] | Lacks the electronic deactivation of STAB or NaBH₃CN. Its reactivity must be controlled by procedural changes (i.e., adding it only after the imine has formed). [8] |
| H₂ with Metal Catalyst (e.g., Pd/C, PtO₂) | "Green" reaction (water is the only byproduct); high atom economy; catalyst can often be recycled. [5][12] | Requires specialized high-pressure equipment; potential for catalyst poisoning; may reduce other functional groups. [13] | This is a heterogeneous catalytic pathway. The choice of metal and support is crucial. For hindered substrates, noble metal catalysts like Palladium or Platinum are often required under elevated H₂ pressure and temperature. [12][13] |
Validated Experimental Protocols
Protocol A: Preferred Method using Sodium Triacetoxyborohydride (STAB)
This one-pot protocol is highly reliable for sterically hindered aldehydes and minimizes side product formation. [8]
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 equiv) and the desired amine (1.1-1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). [8][9]2. Acid Catalyst: Add glacial acetic acid (0.1-1.0 equiv) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench carefully by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is an excellent green chemistry alternative but requires access to a hydrogenation reactor. [5][12]
-
Setup: To a high-pressure reactor vessel, add 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 equiv), the amine (1.1-1.2 equiv), and a suitable solvent such as methanol or ethanol.
-
Catalyst: Add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C, typically 1-5 mol% loading).
-
Reaction: Seal the reactor. Purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-150 psi; higher pressures may be needed for hindered substrates). [5]Heat the reaction to the target temperature (e.g., 25-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or crystallization.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Klyuev, M. V., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Wang, D., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules. [Link]
-
Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Wang, Z., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
- Google Patents. (n.d.). US4009210A - Process for manufacturing 3,5-ditert.
-
Wright, A. S., et al. (1967). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. Biochemical Journal. [Link]
-
Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
Journal of Chemical Education. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
-
ResearchGate. (n.d.). 86 questions with answers in IMINES | Science topic. [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
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Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine. As a sterically hindered phenolic amine, this molecule is of significant interest for its antioxidant properties and as a building block in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols, with a core focus on the critical influence of solvent selection on reaction outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine, which is typically achieved through the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
Question: My reaction yield is consistently low. What are the likely causes related to my choice of solvent?
Answer:
Low yields in the reductive amination of the sterically hindered 3,5-di-tert-butyl-4-hydroxybenzaldehyde can often be traced back to solvent-related issues. Here’s a systematic approach to troubleshooting:
-
Poor Solubility of Reactants: The starting aldehyde is a solid with limited solubility in some common organic solvents. If your aldehyde or amine salt (e.g., ammonium acetate) is not fully dissolved, the reaction will be slow and incomplete.
-
Protic Solvents (e.g., Methanol, Ethanol): These are often a good starting point as they can dissolve both the aldehyde and amine salts. Methanol, in particular, has been noted for its high activity in some reductive amination reactions.[1] A patent for a related hindered phenol synthesis highlights methanol as a preferred solvent for catalyst formation.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): While these can be effective, you may need to use a larger volume of solvent to ensure complete dissolution, especially of the amine salt.
-
-
Imine Formation Equilibrium: The first step of reductive amination is the formation of an imine. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.
-
Use of Anhydrous Solvents: Employing anhydrous solvents is crucial, especially if you are using a water-sensitive reducing agent.
-
Water Scavengers: In some cases, the addition of a dehydrating agent, such as molecular sieves, can help drive the imine formation forward.
-
-
Reducing Agent Activity and Solvent Compatibility: The choice of reducing agent is intrinsically linked to the solvent.
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. It is most effective in protic solvents like methanol or ethanol.[2][3] However, be aware that NaBH₄ can react with the alcohol solvent, so it's often added at cooler temperatures and in excess.[3]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are effective at slightly acidic pH and can be used in a wider range of solvents, including aprotic ones.[4] They are often preferred as they are less likely to reduce the starting aldehyde.[4]
-
-
Side Reactions Promoted by the Solvent: The solvent can influence the formation of byproducts. For instance, over-alkylation of the amine can be a problem, especially when starting with ammonia or a primary amine.[2] A protic solvent might facilitate proton transfer steps that could lead to side reactions.
Question: I'm observing significant amounts of unreacted aldehyde in my final product. How can I drive the reaction to completion?
Answer:
The persistence of the starting aldehyde is a common issue, particularly with sterically hindered substrates. Here are some solvent-focused strategies:
-
Enhance Imine Formation:
-
Solvent Choice: As mentioned, ensure your reactants are fully soluble. A switch from an aprotic to a protic solvent (or vice versa) might improve solubility and reaction rates.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[5] This is particularly effective in aprotic solvents.
-
-
Optimize Reduction Conditions:
-
Solvent and Reductant Pairing: Ensure your reducing agent is active in your chosen solvent. If using NaBH₄ in an aprotic solvent, the reduction will be very slow.
-
Temperature: Gently warming the reaction mixture after the initial exotherm can help drive the reaction to completion.[3] However, be cautious, as excessive heat can lead to degradation.
-
Question: My final product is difficult to purify. What role does the solvent play in this?
Answer:
The reaction solvent has a direct impact on the ease of purification.
-
Work-up and Extraction: The choice of reaction solvent will dictate your work-up procedure. If you've used a water-miscible solvent like methanol or THF, it will need to be removed under reduced pressure before you can perform an aqueous work-up. Using a water-immiscible solvent like DCM can simplify the extraction process.
-
Recrystallization: This is a powerful technique for purifying the final product. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Screening Solvents: Test a range of solvents of varying polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol, methanol). A mixed solvent system (e.g., ethyl acetate/hexane) can also be effective. For the precursor aldehyde, isopropanol is a suitable recrystallization solvent.[6]
-
Precipitation: It might be possible to precipitate the product as a salt (e.g., hydrochloride) by adding HCl in a non-polar solvent like ether.[7] This can be a very effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3,5-di-tert-butyl-4-hydroxybenzylamine?
The most direct and widely used method is the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This is a one-pot reaction where the aldehyde is first reacted with an amine (such as ammonia, a primary amine, or a secondary amine) to form an imine, which is then reduced in situ to the corresponding amine.
Q2: Which type of solvent is generally better for this synthesis: protic or aprotic?
There is no single "best" solvent, as the optimal choice depends on the specific amine and reducing agent used.
-
Protic solvents like methanol and ethanol are excellent for dissolving the reactants and are compatible with robust reducing agents like NaBH₄.[1][2]
-
Aprotic solvents like THF and DCM are advantageous when using milder or more specialized reducing agents and can simplify the work-up process.[8]
A comparative summary is provided in the table below.
Q3: Can I use aqueous ammonia as the amine source?
While possible, using anhydrous ammonia or an ammonium salt like ammonium acetate is generally preferred to minimize the amount of water in the reaction, which can inhibit imine formation.
Q4: What are the key safety considerations for this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reducing agents like sodium borohydride can react with water and protic solvents to release hydrogen gas, which is flammable. Add them portion-wise to control the reaction rate.
-
Handle all organic solvents with care, being mindful of their flammability and potential toxicity.
Data Presentation
Table 1: Comparison of Solvent Properties for the Synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine
| Solvent Type | Examples | Advantages | Disadvantages |
| Protic | Methanol, Ethanol | Excellent solubility for reactants, including amine salts. Compatible with NaBH₄.[1][2] | Can react with some reducing agents. Can slow down imine formation due to water content if not anhydrous. |
| Aprotic | THF, DCM, 1,2-Dichloroethane | Wider range of compatible reducing agents. Can simplify aqueous work-up.[8] | May have lower solubility for amine salts. May require an acid catalyst to promote imine formation. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride in Methanol
This protocol is a representative method based on standard reductive amination procedures.
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzaldehyde
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (3.0-5.0 eq) in anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) in small portions over 30 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is consumed as indicated by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous layer, add DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Visualizations
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine.
Diagram 2: Solvent Choice Decision Tree
Caption: Decision tree for solvent selection based on the chosen reducing agent.
References
-
Fomin, M. (2018). Answer to "Aldehyde not reacting in reductive amination reaction, thoughts?". ResearchGate. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). [Image attached to a publication]. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]
- He, J., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- Google Patents. (n.d.). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
-
ResearchGate. (n.d.). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for 3,5-di-tert-butylsalicylaldehyde.
-
YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
- Li, C., et al. (2024). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Organic Letters.
-
RSC Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. Retrieved from [Link]
-
ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Optimization for Reductive Amination of Hindered Aldehydes
Welcome to the technical support center for navigating the challenges of reductive amination with sterically hindered aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish reactions, low yields, or unexpected side products when working with bulky substrates. Here, we will dissect the critical role of temperature and provide actionable troubleshooting strategies grounded in chemical principles.
Understanding the Challenge: The Steric Impasse in Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] The reaction proceeds through a two-step mechanism: the formation of an iminium ion from an aldehyde and an amine, followed by its reduction to the final amine product.
However, when dealing with sterically hindered aldehydes (e.g., pivaldehyde, 2,2-dimethylpropanal) or bulky amines, the reaction landscape changes dramatically. The large substituents impede the approach of the amine to the carbonyl carbon, making the initial imine formation the rate-limiting step.[3] This steric hindrance can lead to frustratingly slow reaction times and low conversions at standard room temperature conditions.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns encountered during the reductive amination of hindered aldehydes.
Q1: My reductive amination with a hindered aldehyde is not proceeding at room temperature. What is the first parameter I should adjust?
A1: Temperature is the most impactful initial parameter to investigate. While many standard reductive amination protocols are performed at room temperature, hindered substrates often require thermal energy to overcome the activation barrier for imine formation. A systematic increase in temperature is the logical first step.
Q2: How does increasing the temperature help the reaction?
A2: Increasing the temperature provides the necessary kinetic energy to overcome the steric repulsion between the bulky aldehyde and the amine. This accelerates the rate of the reversible imine formation. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. For sterically demanding reactions, this effect is particularly pronounced for the slow, initial nucleophilic attack.
Q3: What is a good starting point for increasing the temperature, and how should I proceed with optimization?
A3: A good starting point is to gently warm the reaction to 40-50 °C. If the reaction remains sluggish, you can incrementally increase the temperature by 10-20 °C and monitor the progress by a suitable analytical method like TLC, LC-MS, or GC-MS. It is advisable to perform a systematic temperature screen to identify the optimal balance between reaction rate and product purity. For more challenging substrates, temperatures as high as 80 °C or even higher (depending on the solvent's boiling point) may be necessary.[4]
Q4: Are there any risks associated with increasing the reaction temperature?
A4: Yes, elevated temperatures can lead to several side reactions:
-
Aldehyde Decomposition: Some aldehydes, particularly those with α-hydrogens, can undergo side reactions like aldol condensation at higher temperatures.
-
Reducing Agent Decomposition: Certain reducing agents may become unstable at elevated temperatures, leading to reduced efficacy and potential safety hazards.
-
Epimerization: If your substrate or product has a stereocenter adjacent to the reacting carbonyl group, higher temperatures can increase the risk of epimerization.
-
Byproduct Formation: Increased temperatures can promote alternative reaction pathways, leading to the formation of undesired byproducts.
Therefore, it is crucial to carefully monitor the reaction for the appearance of new spots on a TLC plate or unexpected peaks in your chromatogram.
Q5: Can I simply run the reaction at the reflux temperature of my solvent?
A5: While running the reaction at reflux can be a straightforward way to maximize the thermal energy input, it may not always be the optimal condition. The ideal temperature is one that provides a reasonable reaction rate without significant byproduct formation. It is often more effective to find the "sweet spot" below the reflux temperature. However, for particularly stubborn reactions, refluxing can be a viable option, provided the reactants and reagents are stable under those conditions.
Q6: Should I add the reducing agent at the beginning of the reaction or after a period of heating?
A6: For hindered substrates, it is often beneficial to employ a stepwise procedure .[4] This involves pre-forming the imine by heating the aldehyde and amine together in the solvent for a period (e.g., 1-2 hours) before cooling the mixture and adding the reducing agent. This approach ensures that a sufficient concentration of the iminium ion is present for reduction, which can lead to cleaner reactions and higher yields. For one-pot reactions where all components are mixed from the start, a milder reducing agent that is less likely to reduce the starting aldehyde is preferable.
Troubleshooting Guide: Low Yield with Hindered Aldehydes
Use this guide to diagnose and resolve common issues related to low yields in the reductive amination of hindered aldehydes.
| Symptom | Potential Cause | Troubleshooting Action & Scientific Rationale |
| No or minimal product formation at room temperature. | High activation energy due to steric hindrance. | 1. Increase Temperature: Begin by warming the reaction to 40-50 °C and incrementally increase as needed. This provides the kinetic energy to overcome the steric barrier for imine formation. 2. Switch to a Higher Boiling Point Solvent: If the desired temperature exceeds the boiling point of your current solvent, switch to a higher boiling point solvent (e.g., from THF to dioxane or toluene) to safely reach the required temperature. |
| Reaction starts but stalls at low conversion even with heating. | 1. Unfavorable Equilibrium: The imine formation is a reversible process. The equilibrium may still favor the starting materials. 2. Insufficiently Reactive Reducing Agent: The chosen reducing agent may not be potent enough under the applied conditions. | 1. Water Removal: Employ a Dean-Stark trap or add molecular sieves to remove the water byproduct, which will shift the equilibrium towards imine formation according to Le Chatelier's principle. 2. Change Reducing Agent: Consider switching to a more reactive reducing agent. However, be mindful that stronger reducing agents like NaBH₄ can also reduce the starting aldehyde, especially at higher temperatures.[1] Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for the iminium ion.[2] |
| Multiple side products are observed at elevated temperatures. | 1. Aldol Condensation or Other Aldehyde Side Reactions. 2. Over-alkylation of the Amine Product. 3. Decomposition of Reactants or Reagents. | 1. Lower the Temperature: Find the minimum temperature at which the desired reaction proceeds at an acceptable rate. 2. Stepwise Procedure: Pre-form the imine at a moderate temperature, then cool the reaction before adding the reducing agent. This can minimize side reactions involving the aldehyde and the reducing agent.[4] 3. Use a Milder Reducing Agent: A less reactive reducing agent may be more selective for the desired transformation. |
| Starting aldehyde is consumed, but the desired product is not formed. | The aldehyde is being reduced to the corresponding alcohol. | 1. Use a More Selective Reducing Agent: Switch to a reducing agent that is less likely to reduce aldehydes, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] 2. Stepwise Imine Formation: Ensure the imine is formed before introducing the reducing agent. |
Experimental Protocol: Temperature Screening for a Hindered Aldehyde
This protocol provides a systematic approach to optimizing the reaction temperature for the reductive amination of a novel hindered aldehyde.
Materials:
-
Hindered aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
TLC plates and appropriate eluent
-
LC-MS or GC-MS for accurate analysis
Procedure:
-
Set up Parallel Reactions: In separate reaction vials, dissolve the hindered aldehyde (1.0 mmol) and amine (1.1 mmol) in the chosen anhydrous solvent (e.g., 5 mL of DCE).
-
Add Reducing Agent: To each vial, add sodium triacetoxyborohydride (1.5 mmol).
-
Temperature Screening: Place each vial in a heating block or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, and 80 °C).
-
Monitor Reaction Progress: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it with a saturated solution of sodium bicarbonate, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS or GC-MS.
-
Data Analysis: Compare the conversion of the starting aldehyde, the yield of the desired amine product, and the formation of any byproducts at each temperature and time point.
-
Optimization: Based on the results, select the optimal temperature that provides the best balance of reaction rate and product purity. Further optimization of reaction time and stoichiometry can be performed at this determined temperature.
Visualizing the Workflow
The following diagram illustrates the decision-making process for optimizing the temperature in a challenging reductive amination.
Caption: A workflow for temperature optimization in reductive amination.
The Role of Catalysis in Lowering Temperature Requirements
For particularly challenging substrates where high temperatures lead to decomposition, the use of a catalyst can be a powerful alternative. Lewis acids, such as Ti(OiPr)₄, can activate the aldehyde carbonyl group, facilitating the nucleophilic attack of the amine and promoting imine formation at lower temperatures.[1] This can be a valuable strategy for sensitive substrates where thermal stability is a concern.
Conclusion
Optimizing the temperature for the reductive amination of hindered aldehydes is a critical step towards achieving high yields and purity. By understanding the interplay between steric hindrance, reaction kinetics, and potential side reactions, researchers can systematically troubleshoot and refine their reaction conditions. A methodical approach, starting with a gradual increase in temperature and careful monitoring, will often lead to a successful outcome. For the most challenging cases, considering procedural changes like a stepwise approach or the introduction of a catalyst can provide a pathway to the desired amine product.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Wang, C., Li, H., & Jia, X. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines via Direct Reductive Amination of Ketones with Secondary Arylamines. Molecules, 17(5), 5151-5161. [Link]
-
Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Orgnic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 24, 2026, from [Link]
-
Taranto, S., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Catalysts, 13(7), 1088. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Reductive Amination of Phenolic Aldehydes
Welcome to the technical support center for the reductive amination of phenolic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the workup of reductive aminations involving phenolic aldehydes.
Q1: My reaction seems to be complete by TLC, but I'm struggling with the workup. What is a general, robust workup procedure for these reactions?
A standard workup aims to quench the reaction, remove excess reagents and byproducts, and isolate the desired phenolic amine. The key is to carefully manage the pH to ensure your product, which is both a phenol and an amine, is in the correct protonation state for extraction.
A typical aqueous workup involves:
-
Quenching: Carefully quench the reaction mixture, often by adding water or a mild acid, to decompose any remaining reducing agent.
-
pH Adjustment (Basification): Add a base (e.g., saturated NaHCO₃ or dilute NaOH) to deprotonate the ammonium salt of your product, rendering the amine neutral and soluble in organic solvents. The phenolic hydroxyl group, being acidic, may also be deprotonated depending on the base's strength.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Washing: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
The specific choice of base and solvent is critical and depends on the pKa of your phenolic amine.
Q2: Why is pH control so critical during the extraction of my phenolic amine product?
The challenge with phenolic amines lies in their amphoteric nature. The molecule contains both a basic amine group and an acidic phenolic hydroxyl group.
-
In acidic conditions (low pH): The amine is protonated (R-NH₂⁺), making the molecule water-soluble and difficult to extract into an organic solvent.
-
In strongly basic conditions (high pH): The phenolic hydroxyl is deprotonated to a phenoxide (Ar-O⁻), which also increases water solubility.
Therefore, the goal is to find a pH "sweet spot" where the amine is in its free base form (R-NH₂) and the phenol is still protonated (Ar-OH). This typically involves adjusting the aqueous layer to a pH that is above the pKa of the ammonium ion but below the pKa of the phenol. A weak base like sodium bicarbonate (NaHCO₃) is often a good first choice.
Q3: Which reducing agent is best for phenolic aldehydes, and how does it affect the workup?
The choice of reducing agent is a balance between reactivity and selectivity.[1]
-
Sodium Borohydride (NaBH₄): A strong, cost-effective reducing agent. However, it can also reduce the starting aldehyde, so it's often added after the imine has had time to form.[2][3][4] The workup must carefully quench the excess NaBH₄.
-
Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine/iminium ion than the aldehyde, especially at mildly acidic pH (4-5), allowing for a one-pot reaction.[2][5][6] A major drawback is its high toxicity and the potential to generate toxic hydrogen cyanide (HCN) gas during an acidic workup.[5][7] Workups must be performed in a well-ventilated fume hood, and quenching should be done cautiously, often with a basic solution first.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A mild and highly selective reducing agent that is an excellent choice for one-pot reductive aminations.[5][8][9] It is less toxic than NaBH₃CN and is effective for a wide range of substrates, including those sensitive to acid.[1][9] Its byproducts are generally easier to handle during workup.
The choice impacts the workup primarily through the byproducts generated and the need to handle specific safety hazards (e.g., cyanide).
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the workup and purification of your phenolic amine.
Problem 1: Low yield after extraction. My product seems to be staying in the aqueous layer.
Causality: This is a classic pH issue. If the aqueous layer is too acidic, your amine is protonated. If it's too basic, your phenol is deprotonated. In either case, the product becomes water-soluble.
Troubleshooting Steps:
-
Verify Aqueous pH: Before discarding your aqueous layer, check its pH. If it's below ~7-8, your amine is likely protonated. If it's above ~11-12, your phenol may be deprotonated.
-
Re-adjust and Re-extract:
-
If the pH is too low, carefully add a saturated solution of a weak base like NaHCO₃ until you reach a pH of ~8-9. Then, re-extract with your organic solvent (e.g., ethyl acetate).
-
If the pH is too high, you can try to carefully add a mild acid (e.g., dilute HCl or solid NH₄Cl) to bring the pH down to ~8-9 and re-extract. This is a more delicate operation, as going too far will protonate the amine.
-
-
Consider Salting Out: Add solid NaCl to the aqueous layer to decrease the solubility of your organic product, which can improve extraction efficiency.
-
Use a Different Solvent: If using ethyl acetate, try switching to a solvent mixture with higher polarity, like 10% isopropanol in chloroform, which can sometimes improve the extraction of polar amines.
Problem 2: My final product is contaminated with unreacted aldehyde.
Causality: This indicates either incomplete imine formation or that the aldehyde is resistant to the reaction conditions. Phenolic aldehydes can sometimes be less reactive due to the electron-donating nature of the hydroxyl group.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH: Imine formation is often catalyzed by mild acid.[2] Consider adding a catalytic amount of acetic acid to the reaction mixture if you are using a reagent like STAB.[10]
-
Water Removal: The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water.[5] Adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus can drive the equilibrium toward the imine product.
-
-
Workup Solution: Bisulfite Wash
-
Aldehydes can be selectively removed from an organic mixture by washing with a saturated solution of sodium bisulfite (NaHSO₃).[11] The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer.
-
Protocol: After the initial extraction, wash the organic layer with a saturated NaHSO₃ solution. Separate the layers and then wash the organic layer again with water and brine before drying.
-
Problem 3: I have a persistent impurity that seems to be the dialkylated secondary amine.
Causality: This occurs when the newly formed primary amine product reacts with another molecule of the aldehyde, leading to a secondary amine. This is a common issue when using ammonia or primary amines.[8]
Troubleshooting Steps:
-
Reaction Stoichiometry: Use an excess of the amine starting material to favor the formation of the primary amine product.
-
Stepwise Procedure: A more controlled approach is to first form the imine and then add the reducing agent in a separate step.[8] This minimizes the time the product amine is present with unreacted aldehyde and the reducing agent.
-
Purification:
-
Column Chromatography: This is the most reliable method for separating the primary and secondary amine products.
-
Acid-Base Extraction: A careful, multi-step acid-base extraction might work if the basicity of the primary and secondary amines is sufficiently different, but this is often challenging.
-
SCX Cartridge: Solid-phase extraction using a Strong Cation Exchange (SCX) cartridge can be highly effective. The basic amines bind to the acidic resin. After washing away neutral impurities (like any remaining aldehyde), the amines can be eluted by washing the cartridge with a solution of ammonia in methanol.[12]
-
Problem 4: Should I protect the phenolic hydroxyl group before the reaction?
Causality: The acidic proton of the phenol can potentially interfere with the reaction, especially if strong bases or certain reagents are used.[13] However, for most standard reductive aminations with borohydride reagents, protection is often unnecessary.
When to Consider Protection:
-
If using metal hydrides sensitive to acidic protons: Reagents like LiAlH₄ would be quenched by the phenol.
-
If subsequent reaction steps are incompatible with a free phenol: If you plan further transformations that would react with the phenol, protecting it beforehand is wise.
-
If you observe significant byproduct formation: In some complex substrates, the phenol may direct or participate in side reactions.
Common Protecting Groups for Phenols:
-
Methyl Ether (Me): Robust, but requires harsh conditions (BBr₃) for removal.
-
Benzyl Ether (Bn): A common choice, easily removed by hydrogenolysis (H₂/Pd), which is compatible with the newly formed amine.
-
Silyl Ethers (e.g., TBS): Removed with fluoride sources (TBAF).
The decision to protect adds two steps (protection and deprotection) to your synthesis, so it should be based on necessity.[14]
Experimental Protocols & Data
Standard Workup Protocol for Reductive Amination of Vanillin with Methylamine
This protocol details a typical workup following a reaction using Sodium Triacetoxyborohydride (STAB).
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice bath.
-
Slowly and carefully add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture while stirring. Caution: Gas evolution (H₂) may occur. Continue stirring for 15-20 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add 30 mL of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with 30 mL of ethyl acetate each.
-
Combine all organic extracts.
-
-
Washing:
-
Wash the combined organic layer with 30 mL of deionized water.
-
Wash the combined organic layer with 30 mL of saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification (If Necessary):
-
Assess the purity of the crude product by NMR or LC-MS.
-
If significant impurities remain, purify the material using silica gel column chromatography, typically with a gradient of methanol in dichloromethane (DCM).
-
Data Summary: Common Reducing Agents
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages & Workup Considerations |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reductant. | Can reduce the starting aldehyde; often requires a two-step process.[2][3] Workup requires careful quenching of excess reagent. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines/iminium ions; allows for one-pot reactions.[5][6] | Highly toxic. Workup can generate toxic HCN gas, especially under acidic conditions.[5][7] Requires careful handling in a fume hood. |
| Sodium Triacetoxyborohydride | STAB | Mild, highly selective, and less toxic than NaBH₃CN.[1] Excellent for a wide range of substrates.[8][9] | Water-sensitive. Byproducts (acetic acid) must be neutralized during workup. |
Visual Workflows
General Workup Procedure
Caption: Standard aqueous workup for phenolic amine synthesis.
Troubleshooting Low Extraction Yield
Caption: Decision tree for troubleshooting low extraction yields.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]
-
OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US1942838A - Method of recovering amines and phenols from their aqueous solutions.
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]
-
Unknown Source. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
PMC. (n.d.). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Retrieved from [Link]
- Google Patents. (n.d.). US20080167499A1 - Process for the reductive amination of aldehydes and ketones.
-
University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group. Retrieved from [Link]
-
University of Oregon. (n.d.). 12BL Experiment 7: Vanillin Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. Retrieved from [Link]
-
MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Google Patents. (n.d.). CN103130652B - Method preparing aromatic primary amine compound from phenol type compound.
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Sterically Hindered Phenolic Antioxidants for Researchers and Formulation Scientists
In the landscape of material preservation and drug formulation, the battle against oxidative degradation is relentless. Sterically hindered phenolic antioxidants represent a cornerstone of stabilization strategies, crucial for extending the shelf-life and maintaining the integrity of a vast array of organic materials, from plastics and elastomers to pharmaceutical active ingredients. This guide provides an in-depth comparative study of three prominent sterically hindered phenolic antioxidants: Butylated Hydroxytoluene (BHT), Irganox 1076, and Irganox 1010. Our objective is to equip researchers, scientists, and drug development professionals with the necessary experimental data and theoretical understanding to make informed decisions in their formulation and development endeavors.
The Fundamental Mechanism of Sterically Hindered Phenolic Antioxidants
At its core, the efficacy of a sterically hindered phenolic antioxidant lies in its ability to donate a hydrogen atom from its hydroxyl group to a highly reactive free radical. This act of donation neutralizes the free radical, effectively terminating the oxidative chain reaction that leads to material degradation.[1] The "steric hindrance," typically provided by bulky alkyl groups (like tert-butyl groups) positioned ortho to the hydroxyl group, plays a pivotal role. It enhances the antioxidant's stability and prevents it from participating in unwanted side reactions, thereby ensuring its primary function as a radical scavenger.[1]
The process can be visualized as a two-step mechanism:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to a free radical (R•), forming a stable, non-reactive species and a phenoxy radical (ArO•).
-
Radical Stabilization: The resulting phenoxy radical is resonance-stabilized, and the steric hindrance provided by the bulky ortho-substituents prevents it from initiating new oxidation chains. It can further react with another free radical to form a stable, non-radical product.
This fundamental mechanism is the basis for the protective action of BHT, Irganox 1076, and Irganox 1010.
Caption: Free radical scavenging mechanism of sterically hindered phenolic antioxidants.
Comparative Performance Analysis
The selection of an appropriate antioxidant is a multifaceted decision that hinges on a variety of factors, including its intrinsic radical scavenging ability, thermal stability, volatility, and compatibility with the host material. In this section, we will compare BHT, Irganox 1076, and Irganox 1010 across these key performance metrics.
Radical Scavenging Activity: The DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward spectrophotometric method for evaluating the radical scavenging activity of antioxidants.[2] The DPPH radical is a stable free radical that exhibits a deep purple color in solution. When it reacts with a hydrogen-donating antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[3]
| Antioxidant | Molecular Weight ( g/mol ) | DPPH Radical Scavenging in Polypropylene Films (%)* | Key Observations |
| BHT | 220.35 | 79.1 - 89.1 | Higher volatility and migration potential compared to Irganox antioxidants.[4] |
| Irganox 1076 | 530.87 | Not directly compared in the same study | Lower volatility and migration than BHT due to higher molecular weight.[4] |
| Irganox 1010 | 1177.63 | Not directly compared in the same study | Very low volatility and high resistance to extraction.[5] |
*Data synthesized from a study on active polypropylene films with varying compositions. The range reflects different formulations.[4]
Interpretation for the Scientist: The higher molecular weight of the Irganox antioxidants generally leads to lower volatility and reduced migration from the polymer matrix, which is a critical consideration for applications with long service lives or in contact with food or pharmaceuticals.[4] While BHT is an effective radical scavenger, its higher vapor pressure can lead to its depletion from the material over time, especially at elevated temperatures.
Performance in Polymers: The Oxidative Induction Time (OIT) Test
The Oxidative Induction Time (OIT) test is a standard method (ASTM D3895) used to assess the thermal-oxidative stability of a material.[6] It measures the time until the onset of exothermic oxidation of a sample held at a constant elevated temperature in an oxygen atmosphere. A longer OIT indicates a higher level of stabilization provided by the antioxidant. This test is particularly valuable for quality control and for comparing the effectiveness of different antioxidant formulations in a specific polymer.
While a comprehensive dataset comparing all three antioxidants in the same polymer under identical conditions is not available, the principles of the OIT test allow us to infer their relative performance based on their chemical structures and physical properties.
| Antioxidant | Key Structural Features | Expected OIT Performance in Polyolefins | Rationale |
| BHT | Monophenolic, low molecular weight | Shorter OIT compared to Irganox antioxidants | Higher volatility leads to faster depletion of the antioxidant at the test temperature, resulting in a quicker onset of oxidation. |
| Irganox 1076 | Monophenolic with a long alkyl chain | Intermediate to long OIT | The long alkyl chain enhances its compatibility with polyolefins, and its higher molecular weight reduces volatility compared to BHT. |
| Irganox 1010 | Tetraphenolic, high molecular weight | Longest OIT | The presence of four phenolic functional groups per molecule provides a high concentration of radical-scavenging sites. Its very high molecular weight ensures extremely low volatility and excellent persistence at elevated temperatures. |
Expert Insight: The choice of antioxidant for a specific polymer application should consider the processing and end-use temperatures. For high-temperature processing or applications requiring long-term thermal stability, the lower volatility and higher molecular weight of Irganox 1010 and Irganox 1076 would likely provide a significantly longer OIT and therefore better protection.
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of materials by measuring the change in mass as a function of temperature. For antioxidants, TGA provides crucial information about their volatility and decomposition temperatures.
| Antioxidant | Onset of Decomposition (approx.) | Temperature at 10% Weight Loss (in air) | Key Characteristics |
| BHT | Lower | Not specified in the same comparative study | High volatility. |
| Irganox 1076 | ~230°C (1% weight loss) | 288°C | Good thermal stability, suitable for many polymer processing applications. |
| Irganox 1010 | Higher than Irganox 1076 | >300°C | Excellent thermal stability, ideal for high-temperature applications.[5] |
Causality in Experimental Choice: The selection of an antioxidant with appropriate thermal stability is critical to prevent its degradation during polymer processing, which often occurs at high temperatures. An antioxidant that decomposes or volatilizes at the processing temperature will be ineffective in protecting the final product. The TGA data clearly demonstrates the superior thermal stability of the Irganox antioxidants compared to BHT.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of antioxidant performance evaluation, it is imperative to follow standardized and well-validated experimental protocols. Here, we provide detailed methodologies for the DPPH radical scavenging assay and the Oxidative Induction Time test.
DPPH Radical Scavenging Assay Protocol
This protocol is designed to determine the radical scavenging activity of an antioxidant by measuring its ability to quench the DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of DPPH Stock Solution: Accurately weigh 2.4 mg of DPPH and dissolve it in 100 mL of methanol to obtain a 0.06 mM stock solution. Store this solution in a dark bottle at 4°C.
-
Preparation of Working DPPH Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Antioxidant Solutions: Prepare a series of concentrations of the antioxidant sample in methanol.
-
Reaction: Add 1 mL of the antioxidant solution to 2 mL of the DPPH working solution. A control sample is prepared by adding 1 mL of methanol to 2 mL of the DPPH working solution.
-
Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes. The incubation time is critical for the reaction to reach a steady state.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Oxidative Induction Time (OIT) Test Protocol (ASTM D3895)
This protocol describes the determination of the OIT of a polymer stabilized with an antioxidant using a Differential Scanning Calorimeter (DSC).[6][7]
Caption: Workflow for the Oxidative Induction Time (OIT) test.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a small, uniform sample of the polymer containing the antioxidant (typically 5-10 mg). The sample can be a thin film or a small piece cut from a larger part.
-
Instrument Setup: Place the sample in an open aluminum DSC pan. An empty pan is used as a reference. Place both pans in the DSC cell.
-
Inert Atmosphere Heating: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).[7] The nitrogen purge ensures that no oxidation occurs during the heating phase.
-
Isothermal Equilibration: Once the isothermal temperature is reached, allow the sample to equilibrate for a few minutes under the nitrogen atmosphere.
-
Switch to Oxidizing Atmosphere: Switch the purge gas from nitrogen to oxygen at the same flow rate. This point marks the beginning of the OIT measurement (time = 0).
-
Data Acquisition: Record the heat flow signal as a function of time. Continue the isothermal measurement until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
OIT Determination: The OIT is determined as the time from the switch to oxygen to the onset of the exothermic peak. The onset is typically determined by the intersection of the extrapolated baseline and the tangent to the steepest slope of the exotherm.
Conclusion: Selecting the Right Tool for the Job
The choice between BHT, Irganox 1076, and Irganox 1010 is not a matter of which is "best" in an absolute sense, but rather which is the most suitable for a specific application.
-
BHT is a cost-effective and efficient antioxidant for applications where high temperatures are not encountered and long-term stability is not the primary concern. Its volatility can be a disadvantage in many polymer processing and end-use scenarios.
-
Irganox 1076 offers a good balance of performance and properties. Its lower volatility and good compatibility with a wide range of polymers make it a versatile choice for many applications requiring good thermal stability.
-
Irganox 1010 is the powerhouse among the three, providing superior thermal stability and longevity due to its high molecular weight and tetra-functional nature. It is the preferred choice for demanding applications involving high processing temperatures and requiring excellent long-term protection against thermo-oxidative degradation.
By understanding the fundamental mechanisms and carefully evaluating the comparative performance data presented in this guide, researchers and formulation scientists can confidently select the optimal sterically hindered phenolic antioxidant to ensure the stability and durability of their products.
References
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Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions. (2025). ResearchGate. Retrieved from [Link]
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Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. (1980). SciSpace. Retrieved from [Link]
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Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT. (2024). PubMed. Retrieved from [Link]
-
Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. (n.d.). Frontier-Lab. Retrieved from [Link]
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Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. (2023). E3S Web of Conferences. Retrieved from [Link]
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Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. (1980). Semantic Scholar. Retrieved from [Link]
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The effect of carbon black on the oxidative induction time of medium-density polyethylene. (2025). ResearchGate. Retrieved from [Link]
-
Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (2023). ASTM International. Retrieved from [Link]
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Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions. (2025). ResearchGate. Retrieved from [Link]
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Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (n.d.). Scribd. Retrieved from [Link]
-
Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay. (2025). ResearchGate. Retrieved from [Link]
-
DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. (2023). Infinita Lab. Retrieved from [Link]
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A Guide to the Determination of Oxidation Induction Time. (n.d.). Mettler Toledo. Retrieved from [Link]
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DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]
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Astm D 3895-98 PDF. (n.d.). Scribd. Retrieved from [Link]
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Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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DPPH Radical Scavenging Assay. (2023). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Stability of 3,5-Di-Tert-butyl-4-hydroxybenzylamine and Alternative Stabilizers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of material science and pharmaceutical development, preventing degradation is paramount to ensuring product efficacy, safety, and shelf-life. Oxidative, thermal, and photo-degradation are relentless processes that can compromise the integrity of a vast array of materials, from polymers to active pharmaceutical ingredients. This guide provides an in-depth comparison of 3,5-di-tert-butyl-4-hydroxybenzylamine, a multifunctional antioxidant, with other common stabilizers, offering a technical resource for selecting the optimal protective agent for your application.
The Imperative of Stabilization: Understanding Degradation
Virtually all polymeric materials and many organic molecules are susceptible to oxidation.[1] This process, often initiated by heat, light, or mechanical stress, involves the formation of highly reactive free radicals.[1] These radicals can trigger a chain reaction, leading to changes in molecular weight, loss of mechanical properties (such as impact strength and flexibility), and discoloration.[1] To counter this, stabilizers are incorporated into materials. These are broadly classified into primary and secondary antioxidants.
-
Primary Antioxidants are radical scavengers that interrupt the degradation cycle. They are typically sterically hindered phenols or aromatic amines that donate a hydrogen atom to neutralize free radicals.[1][2]
-
Secondary Antioxidants , such as phosphites and thioesters, work by decomposing hydroperoxides—byproducts of the initial oxidation—into stable, non-radical products.[1][2] They are often used synergistically with primary antioxidants.[1]
Some molecules, known as multifunctional antioxidants, combine both primary and secondary stabilizing functions within a single chemical structure.[2][3]
Mechanism of Action: A Closer Look at Hindered Phenols
The core of many primary antioxidants, including 3,5-di-tert-butyl-4-hydroxybenzylamine and the widely used Butylated Hydroxytoluene (BHT), is the sterically hindered phenol moiety.[2] The mechanism is elegant in its efficiency:
-
A reactive peroxyl radical (ROO•) abstracts a hydrogen atom from the phenolic hydroxyl group (-OH).
-
The radical is neutralized, forming a stable hydroperoxide (ROOH).
-
The antioxidant is converted into a phenoxyl radical.
The key to the success of this process lies in the structure. The bulky tert-butyl groups positioned ortho (adjacent) to the hydroxyl group provide steric hindrance. This bulkiness stabilizes the resulting phenoxyl radical, preventing it from initiating new degradation chains.[4][5]
3,5-Di-Tert-butyl-4-hydroxybenzylamine possesses this effective hindered phenol structure. Furthermore, the presence of the benzylamine group suggests the potential for multifunctional activity, possibly involving different radical quenching pathways or synergistic interactions, setting it apart from simpler phenols like BHT. Research on various 3,5-di-tert-butyl-4-hydroxybenzyl derivatives has shown that the substituent on the benzyl group significantly influences antioxidant potency, with tertiary amine derivatives demonstrating particularly strong activity—in some cases, double that of BHT in prolonging the induction period of corn oil.[6]
Comparative Performance Analysis
The selection of a stabilizer depends critically on its performance under specific conditions. Key metrics include thermal stability and overall antioxidant efficacy. While direct, peer-reviewed comparative data for 3,5-di-tert-butyl-4-hydroxybenzylamine against a wide range of stabilizers is specialized, we can infer performance based on data for structurally similar compounds and standardized testing methods.
Table 1: Comparison of General Stabilizer Classes
| Stabilizer Class | Primary Function | Typical Application | Key Strengths | Limitations |
| Hindered Phenols (e.g., BHT, DBHBA-type) | Primary Antioxidant (Radical Scavenger) | Polyolefins, Rubbers, Adhesives, Food, Pharmaceuticals[3][7] | Effective at high temperatures, good for long-term thermal stability.[8] | Can be volatile; potential for discoloration. |
| Aromatic Amines | Primary Antioxidant (Radical Scavenger) | Carbon-black filled rubbers, Polyurethanes[1] | Highly active radical scavengers. | Limited regulatory approvals for food/pharma; can cause staining.[2] |
| Phosphites/Phosphonites | Secondary Antioxidant (Peroxide Decomposer) | Polyolefins, Engineering Plastics[2] | Excellent for processing stability, synergistic with primary AOs.[1] | Not effective as standalone radical scavengers. |
| Thioesters | Secondary Antioxidant (Peroxide Decomposer) | Polymers requiring long-term heat aging[2] | Provides excellent long-term thermal stability in synergy with phenols.[1] | Can have odor issues; less effective for processing stability. |
| Hindered Amine Light Stabilizers (HALS) | Light Stabilizer (Radical Scavenger) | Outdoor plastics, Automotive parts[9] | Extremely effective against photo-oxidation (UV degradation).[2] | Not primary thermal antioxidants. |
Thermal Stability Insights: The thermal stability of an antioxidant is crucial as it must withstand processing temperatures. Studies on phenolic antioxidants show varied performance. For instance, BHT is noted for having higher thermal stability than Butylated hydroxyanisole (BHA).[8] In a study comparing various phenolic antioxidants in synthetic ester oil, tert-butylhydroquinone (TBHQ) showed the most significant enhancement in thermal stability as measured by thermogravimetric analysis (TGA).[10] The stability of 3,5-di-tert-butyl-4-hydroxybenzylamine would be expected to be robust, similar to other high-molecular-weight hindered phenols.
Experimental Protocol: Assessing Stabilizer Performance via Oxidative Induction Time (OIT)
To provide a self-validating and trustworthy framework for comparison, a standardized experimental protocol is essential. The Oxidative Induction Time (OIT) test, governed by standards like ASTM D3895, is a cornerstone for evaluating the performance of thermal stabilizers in a material.[11][12] It measures the time until the onset of rapid, exothermic oxidation of a sample held at a constant high temperature in an oxygen atmosphere. A longer OIT indicates better stabilization.[11]
Step-by-Step Methodology (based on ASTM D3895):
-
Apparatus: A Differential Scanning Calorimeter (DSC) is required, capable of precise temperature control and gas switching.[13]
-
Sample Preparation: A small, uniform specimen of the stabilized material (typically 3-5 mg) is prepared. For polymers, this is often a thin disc cut from a compression-molded plaque to ensure homogeneity.[14]
-
Instrument Purge & Heating: The DSC cell containing the sample in an open aluminum pan is sealed. It is first heated to the isothermal test temperature (e.g., 200°C) under a continuous flow of inert gas (nitrogen) at a controlled rate (e.g., 50 mL/min).[14]
-
Equilibration: Once the isothermal temperature is reached, the sample is allowed to equilibrate for a set period (e.g., 5 minutes) to ensure thermal stability.[14]
-
Initiation of Oxidation: The gas stream is switched from nitrogen to pure oxygen at the same flow rate. This marks time zero (t=0) for the OIT measurement.[14]
-
Data Recording: The instrument records the heat flow to or from the sample over time. The sample will remain stable until the antioxidant package is depleted.
-
Determining OIT: Once the stabilizer is consumed, the material begins to oxidize rapidly, producing a sharp exothermic peak on the DSC curve. The OIT is the time elapsed from the introduction of oxygen to the onset of this exothermic event, typically determined by the intersection of the extrapolated baseline and the tangent of the peak.[14]
Causality and Trustworthiness: This protocol is a self-validating system because it directly measures the stabilizer's ability to resist oxidation under accelerated conditions. By keeping the temperature, oxygen flow, and sample mass constant, a reliable comparison between different stabilizer formulations can be made. However, it's important to note that OIT is an accelerated test, and results may not always perfectly correlate with real-world performance at ambient temperatures, especially for volatile antioxidants.[11][15]
Application and Selection Criteria
Choosing the right stabilizer is a balance of performance, cost, regulatory compliance, and physical properties.
-
3,5-Di-Tert-butyl-4-hydroxybenzylamine and its derivatives, with their strong radical-scavenging hindered phenol core and potentially multifunctional amine group, are excellent candidates for applications requiring robust, long-term thermal stability. Their higher molecular weight compared to simple phenols like BHT may also translate to lower volatility, making them more persistent during high-temperature processing.
-
BHT and BHA remain workhorse antioxidants in the food, cosmetic, and polymer industries due to their proven efficacy and cost-effectiveness.[8][16] However, their higher volatility can be a limitation in some high-temperature applications.[15]
-
For materials exposed to sunlight, HALS are indispensable and should be used, often in conjunction with a phenolic antioxidant package, to provide comprehensive protection against both thermal and UV degradation.[2]
-
In processing-intensive applications, the synergistic combination of a primary antioxidant (hindered phenol) and a secondary antioxidant (phosphite) is often the most effective approach to preserve the polymer's molecular weight and prevent discoloration.[1]
Conclusion
3,5-Di-tert-butyl-4-hydroxybenzylamine represents a potent class of stabilizers, leveraging the well-established radical-scavenging power of the hindered phenol structure. Its key differentiation lies in the benzylamine moiety, which offers avenues for enhanced or multifunctional performance compared to traditional, simpler phenolic antioxidants like BHT. Empirical testing using standardized methods like OIT is crucial for validating its performance advantage in a specific formulation. By understanding the fundamental mechanisms of degradation and the specific functions of different stabilizer classes, researchers and developers can make informed decisions to ensure the long-term stability and integrity of their products.
References
-
Wikipedia. (n.d.). Antioxidant. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved January 24, 2026, from [Link]
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ASTM International. (2023). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved January 24, 2026, from [Link]
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Sharif, M. K., et al. (2025). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. Nature. Retrieved January 24, 2026, from [Link]
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Cha, Y. N., & Heine, H. S. (1982). Comparative effects of dietary administration of 2(3)-tert-butyl-4-hydroxyanisole and 3,5-di-tert-butyl-4-hydroxytoluene on several hepatic enzyme activities in mice and rats. PubMed. Retrieved January 24, 2026, from [Link]
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ASTM International. (n.d.). D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved January 24, 2026, from [Link]
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Raudone, L., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]
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National Institutes of Health (NIH). (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved January 24, 2026, from [Link]
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National Institutes of Health (NIH). (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin. Retrieved January 24, 2026, from [Link]
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Infinitest. (2023). DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. Retrieved January 24, 2026, from [Link]
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Publisso. (2020). Butylated hydroxytoluene (BHT) – Determination of 3,5-di- tert-butyl-4-hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. Retrieved January 24, 2026, from [Link]
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PubMed. (2021). The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to the Synthetic Routes of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,5-Di-tert-butyl-4-hydroxybenzylamine, a sterically hindered phenolic amine, is a valuable building block in the synthesis of pharmaceuticals and antioxidants. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, complete with experimental data and procedural insights to inform your selection of the most appropriate method for your research and development needs.
Introduction to 3,5-Di-Tert-butyl-4-hydroxybenzylamine
The unique structural motif of 3,5-di-tert-butyl-4-hydroxybenzylamine, featuring bulky tert-butyl groups flanking a hydroxyl group, imparts significant steric hindrance and antioxidant properties. This makes it a crucial intermediate in the development of novel compounds where stability and radical scavenging are desired characteristics. The primary amino group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
This guide will dissect and compare the most prevalent synthetic strategies for obtaining this key intermediate, focusing on a comprehensive two-step approach involving formylation and subsequent reductive amination, and a one-pot Mannich reaction for a related tertiary amine.
Route 1: Two-Step Synthesis via Formylation and Reductive Amination
The most common and versatile approach to 3,5-di-tert-butyl-4-hydroxybenzylamine is a two-step process. This strategy first introduces a formyl group onto the readily available 2,6-di-tert-butylphenol, followed by the conversion of the resulting aldehyde to the desired primary amine.
Step 1: Formylation of 2,6-Di-tert-butylphenol
The introduction of a formyl group at the para-position of 2,6-di-tert-butylphenol is a critical first step. The Duff reaction is a widely utilized method for this transformation.[1][2]
Mechanism of the Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The reaction proceeds through the formation of an electrophilic iminium ion from the protonated HMTA, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring. Subsequent hydrolysis of the resulting benzylamine intermediate furnishes the desired aldehyde. Due to the significant steric hindrance from the ortho-tert-butyl groups, the formylation occurs selectively at the para-position.[2]
Experimental Protocol: Duff Reaction
-
Materials: 2,6-di-tert-butylphenol, hexamethylenetetramine, glacial acetic acid, water.
-
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, condenser, and heating mantle, a mixture of glacial acetic acid and water is prepared.
-
2,6-di-tert-butylphenol (0.1 mole) and hexamethylenetetramine (0.3 mole) are added to the stirred solution.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with reaction progress monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Upon completion, the reaction mixture is cooled to ambient temperature, and the crude product is poured onto a vacuum filter.[1]
-
The collected solid is washed with water and dried to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.[1]
-
Yield: A typical yield for this reaction is around 67.5%.[2]
Step 2: Reductive Amination of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
The conversion of the intermediate aldehyde to the primary amine is achieved through reductive amination. This reaction involves the formation of an imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction of the imine to the amine.
Mechanism of Reductive Amination: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine. A reducing agent, such as sodium borohydride, then reduces the imine to the final primary amine.[2]
Experimental Protocol: Reductive Amination
-
Materials: 3,5-di-tert-butyl-4-hydroxybenzaldehyde, ammonia source (e.g., ammonium acetate or ammonia in ethanol), a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., ethanol or methanol).
-
Procedure:
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde in a suitable solvent like ethanol.
-
Add an excess of the ammonia source to the solution to drive the imine formation.
-
After a period of stirring to allow for imine formation, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions. The use of sodium borohydride is advantageous as it is a milder reducing agent and less likely to reduce the aldehyde before imine formation.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The reaction is then quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude 3,5-di-tert-butyl-4-hydroxybenzylamine.
-
Purification can be achieved through recrystallization or column chromatography.
-
Route 2: Synthesis of a Tertiary Amine via the Mannich Reaction
For applications where a tertiary amine derivative is acceptable or even desired, the Mannich reaction offers a one-pot synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine directly from 2,6-di-tert-butylphenol.
Mechanism of the Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (2,6-di-tert-butylphenol), formaldehyde, and a secondary amine (dimethylamine). Formaldehyde and dimethylamine first react to form the electrophilic Eschenmoser's salt precursor, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring to yield the Mannich base.
Experimental Protocol: Mannich Reaction
-
Materials: 2,6-di-tert-butylphenol, formaldehyde, dimethylamine, and a solvent such as methanol or ethanol.
-
Procedure:
-
React 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in a medium of methanol or ethanol at a temperature of 80° to 90° C.[4]
-
This reaction yields a mass containing N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine along with volatile byproducts.[4]
-
The volatile products are removed by heating the reaction mass to 110° to 140° C while purging with an inert gas.[4]
-
The resulting crude product can then be further purified.
-
Yield: This method is reported to produce the desired product in high yield.[4]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: Mannich Reaction (for Tertiary Amine) |
| Starting Materials | 2,6-di-tert-butylphenol, hexamethylenetetramine, ammonia source, reducing agent | 2,6-di-tert-butylphenol, formaldehyde, dimethylamine |
| Number of Steps | Two | One |
| Intermediate Isolation | Yes (3,5-di-tert-butyl-4-hydroxybenzaldehyde) | No |
| Product | Primary Amine (3,5-di-tert-butyl-4-hydroxybenzylamine) | Tertiary Amine (N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine) |
| Reported Yield | ~67.5% for formylation step; yield for amination varies | High |
| Advantages | - Versatile intermediate aldehyde can be used for other syntheses.- Leads to the primary amine, which is often more desirable for further functionalization. | - One-pot reaction, simpler procedure.- High yielding. |
| Disadvantages | - Two-step process can be more time-consuming.- Requires isolation and purification of the intermediate. | - Produces a tertiary amine, which may not be the desired product.- Use of formaldehyde requires careful handling. |
Visualization of Synthetic Pathways
Route 1: Two-Step Synthesis
Caption: Two-step synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine.
Route 2: Mannich Reaction
Caption: One-pot Mannich reaction for a tertiary amine derivative.
Conclusion
The choice of synthetic route to 3,5-di-tert-butyl-4-hydroxybenzylamine or its derivatives is contingent upon the specific requirements of the research or development project. The two-step synthesis via formylation and reductive amination offers the flexibility of isolating a key aldehyde intermediate and ultimately yields the versatile primary amine. While this route involves an additional step, it provides greater control and a more broadly applicable final product for further chemical modifications.
Conversely, the one-pot Mannich reaction presents a more streamlined and high-yielding alternative if a tertiary amine derivative is suitable for the intended application. This method is procedurally simpler but lacks the versatility of the two-step approach.
Researchers should carefully consider the desired final product, available starting materials, and process scalability when selecting the most appropriate synthetic strategy. This guide provides the foundational knowledge and comparative data to make an informed decision, ultimately accelerating the progress of your scientific endeavors.
References
- Google Patents. (1977). Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.
-
ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]
- Google Patents. (1989). Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
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ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
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National Institutes of Health. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
- Google Patents. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol.
- Google Patents. (1984). Synthesis of hindered phenols.
-
ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Retrieved from [Link]
- Google Patents. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
- Google Patents. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol.
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A Multi-Spectroscopic Approach to the Structural Validation of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
A definitive guide to the structural elucidation of a sterically hindered phenolic amine, comparing its spectroscopic fingerprint with that of its aldehyde precursor and N,N-dimethylated analog. This guide provides an in-depth analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, complete with detailed experimental protocols and comparative data tables.
In the realm of pharmaceutical and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of robust research and development. For sterically hindered phenols, a class of compounds widely recognized for their antioxidant properties, precise structural validation is paramount. This guide focuses on 3,5-di-tert-butyl-4-hydroxybenzylamine, a primary amine derivative of the well-characterized 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Due to the limited availability of its comprehensive spectroscopic data in public databases, this guide provides a detailed, multi-technique spectroscopic analysis to unequivocally validate its structure.
This guide will navigate the comparative analysis of 3,5-di-tert-butyl-4-hydroxybenzylamine against two key comparators: its direct synthetic precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and its tertiary amine analog, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. This three-way comparison allows for a rigorous assignment of spectroscopic signals and a deeper understanding of the structural nuances.
The Logic of Spectroscopic Validation: A Workflow
Caption: A flowchart illustrating the synthesis and subsequent multi-technique spectroscopic validation of 3,5-di-tert-butyl-4-hydroxybenzylamine.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. The chemical shift (δ) of a proton is highly sensitive to its electronic environment.
Expected ¹H NMR Signals for 3,5-Di-Tert-butyl-4-hydroxybenzylamine:
Based on its structure, we anticipate the following signals:
-
tert-Butyl Protons: A singlet integrating to 18 protons, due to the two equivalent tert-butyl groups. The steric hindrance and electron-donating nature of these groups will influence the chemical shift.
-
Aromatic Protons: A singlet integrating to 2 protons. The symmetry of the benzene ring makes these two protons chemically equivalent.
-
Benzylic Protons (CH₂): A singlet integrating to 2 protons, adjacent to the amine group.
-
Amine Protons (NH₂): A broad singlet integrating to 2 protons. The broadness is due to quadrupole broadening and chemical exchange.
-
Hydroxyl Proton (OH): A singlet, the chemical shift of which can be concentration-dependent.
Comparative ¹H NMR Data:
| Compound | tert-Butyl (s, 18H) | Aromatic (s, 2H) | CH₂/CHO (s, 2H/1H) | NH₂/OH (s, 2H/1H) |
| 3,5-di-tert-butyl-4-hydroxybenzylamine (Predicted) | ~1.4 ppm | ~7.1 ppm | ~3.8 ppm | broad, variable |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde [1] | 1.48 ppm | 7.73 ppm | 9.85 ppm (CHO) | 5.86 ppm (OH) |
| N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine | ~1.4 ppm | ~7.0 ppm | ~3.4 ppm | N/A (N(CH₃)₂ ~2.2 ppm) |
Analysis:
The key differentiator for the target amine is the appearance of the benzylic CH₂ signal around 3.8 ppm, a significant upfield shift compared to the aldehydic proton of the precursor at 9.85 ppm. The presence of the broad NH₂ signal is another defining feature. The signals for the tert-butyl and aromatic protons are expected to be in similar regions for all three compounds, with minor shifts due to the different electronic effects of the substituent at the benzylic position.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Signals for 3,5-Di-Tert-butyl-4-hydroxybenzylamine:
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.
-
Aromatic Carbons: Due to symmetry, four signals are expected for the six aromatic carbons.
-
Benzylic Carbon (CH₂): A signal for the carbon attached to the amine group.
Comparative ¹³C NMR Data:
| Compound | C(CH₃)₃ | C(CH₃)₃ | Ar-C (Quaternary) | Ar-CH | Ar-C-OH | Ar-C-CH₂/CHO | CH₂/CHO |
| 3,5-di-tert-butyl-4-hydroxybenzylamine (Predicted) | ~30 ppm | ~34 ppm | ~136 ppm | ~125 ppm | ~153 ppm | ~130 ppm | ~46 ppm |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde [1] | 30.3 ppm | 34.4 ppm | 140.9 ppm | 127.9 ppm | 158.4 ppm | 130.0 ppm | 192.5 ppm |
| N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine | ~30 ppm | ~34 ppm | ~137 ppm | ~124 ppm | ~153 ppm | ~128 ppm | ~64 ppm |
Analysis:
The most telling signal in the ¹³C NMR spectrum is that of the benzylic carbon. For the target amine, this is expected around 46 ppm. This is drastically different from the aldehydic carbonyl carbon of the precursor, which appears far downfield at approximately 192.5 ppm. The N,N-dimethylated analog would show a benzylic carbon signal further downfield than the primary amine due to the electronic effect of the two methyl groups.
FT-IR Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Absorptions for 3,5-Di-Tert-butyl-4-hydroxybenzylamine:
-
O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Primary Amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic and Aromatic): Bands in the 2850-3100 cm⁻¹ region.
-
N-H Bend (Primary Amine): A band around 1590-1650 cm⁻¹.
-
C-N Stretch: A band in the 1000-1250 cm⁻¹ region.
Comparative FT-IR Data:
| Functional Group | 3,5-di-tert-butyl-4-hydroxybenzylamine (Predicted) | 3,5-di-tert-butyl-4-hydroxybenzaldehyde[1] |
| O-H Stretch | Broad, ~3400 cm⁻¹ | Broad, ~3500 cm⁻¹ |
| N-H Stretch | Two peaks, ~3300-3400 cm⁻¹ | Absent |
| C=O Stretch | Absent | Strong, sharp, ~1682 cm⁻¹ |
| N-H Bend | ~1600 cm⁻¹ | Absent |
Analysis:
The FT-IR spectrum provides a clear distinction between the amine and the aldehyde. The presence of two N-H stretching bands and an N-H bending band, coupled with the complete absence of the strong carbonyl (C=O) stretch seen in the aldehyde, is definitive proof of the successful conversion to the primary amine.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.
Expected Mass Spectrum for 3,5-Di-Tert-butyl-4-hydroxybenzylamine:
-
Molecular Ion (M⁺): A peak at m/z = 235, corresponding to the molecular weight of the compound.
-
Key Fragments: Loss of a methyl group (-15), loss of the amino group (-16), and cleavage of the benzylic bond are expected fragmentation pathways.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 3,5-di-tert-butyl-4-hydroxybenzylamine | 235 | 220 (M-CH₃), 219 (M-NH₂), 204 (M-CH₃-NH₂) |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde [2] | 234 | 219 (M-CH₃), 205 (M-CHO), 177 (M-C(CH₃)₃) |
| N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine | 263 | 248 (M-CH₃), 219 (M-N(CH₃)₂), 58 (CH₂N(CH₃)₂)⁺ |
Analysis:
The molecular ion peak is the most direct evidence of the compound's identity. The molecular weight of 235 for the amine is distinct from the 234 of the aldehyde and the 263 of the N,N-dimethylated analog. The fragmentation pattern further supports the structure, with the loss of an amino group being a characteristic feature of the primary amine.
Experimental Protocols
Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylamine via Reductive Amination:
This protocol outlines a general procedure for the synthesis of the target amine from its aldehyde precursor.
Caption: A step-by-step workflow for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine via reductive amination.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: FT-IR spectra are recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Conclusion
The structural validation of 3,5-di-tert-butyl-4-hydroxybenzylamine is achieved through a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides crucial, complementary information that, when combined, paints a complete and unambiguous picture of the molecule's architecture. The comparative analysis against its aldehyde precursor and N,N-dimethylated analog highlights the specific spectroscopic signatures of the primary benzylamine functionality within this sterically hindered phenolic framework. This comprehensive guide serves as a robust reference for researchers working with this and similar compounds, emphasizing the importance of a multi-faceted spectroscopic approach for rigorous scientific validation.
References
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ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73219, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Available from: [Link].
-
NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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performance of 3,5-DI-Tert-butyl-4-hydroxybenzylamine in polymer stabilization tests
An In-Depth Comparative Guide to the Performance of 3,5-Di-tert-butyl-4-hydroxybenzylamine in Polymer Stabilization
Introduction: The Imperative of Polymer Stabilization
Polymers are ubiquitous in modern applications, from automotive components and medical devices to everyday packaging. However, their long-term performance and integrity are under constant threat from environmental factors such as heat, oxygen, and UV radiation.[1] These stressors initiate degradative processes, primarily through the formation of highly reactive free radicals, leading to material embrittlement, discoloration, and catastrophic failure. To counteract this, stabilizers are incorporated into the polymer matrix. Among the most effective are antioxidants, which function as the frontline defense by inhibiting the auto-oxidation cascade.[2]
This guide provides a comprehensive analysis of 3,5-di-tert-butyl-4-hydroxybenzylamine, a potent antioxidant belonging to the hindered amine and phenolic stabilizer classes. We will delve into its mechanism of action, compare its performance against other common stabilizers using experimental data, and provide detailed protocols for evaluating its efficacy. This document is intended for researchers and scientists in polymer science and materials development, offering a blend of theoretical principles and practical, field-proven methodologies.
The Stabilizing Mechanism: A Dual-Action Approach
3,5-Di-tert-butyl-4-hydroxybenzylamine combines the structural features of two powerful classes of stabilizers: hindered phenolic antioxidants and hindered amine light stabilizers (HALS). This unique structure suggests a dual-action mechanism for comprehensive polymer protection.
-
Hindered Phenolic Moiety: The core of its antioxidant capability lies in the 3,5-di-tert-butyl-4-hydroxyphenyl group. The phenolic hydroxyl (-OH) group readily donates its hydrogen atom to terminate chain-propagating free radicals (like peroxyl, ROO•, and alkyl, R•) that are responsible for polymer degradation. The two bulky tert-butyl groups at the ortho positions sterically hinder the resulting phenoxy radical. This steric hindrance is crucial as it stabilizes the radical, preventing it from initiating new oxidation chains and enhancing its efficiency as a radical scavenger.[1][3]
-
Hindered Amine Moiety: The benzylamine component classifies the molecule as a Hindered Amine Light Stabilizer (HALS). The HALS mechanism is a regenerative cycle, making it highly efficient and long-lasting. The amine is oxidized to a stable nitroxyl radical (>N-O•). This nitroxyl radical then traps alkyl radicals (R•) and reacts with peroxyl radicals (ROO•) to regenerate itself, allowing a single HALS molecule to terminate multiple degradation chains. This process is famously known as the Denisov Cycle.[4][5]
The combination of these two functionalities in a single molecule provides a synergistic effect, offering robust protection against both thermal oxidation and photo-degradation.
Comparative Performance Analysis
To contextualize the performance of 3,5-di-tert-butyl-4-hydroxybenzylamine, it is essential to compare it with other industry-standard antioxidants. While direct head-to-head data for this specific molecule is proprietary, we can extrapolate its performance based on its structural components and compare it to well-characterized alternatives like a high-molecular-weight hindered phenol (e.g., Irganox 1010) and a traditional HALS (e.g., Tinuvin 770).
| Feature | 3,5-Di-tert-butyl-4-hydroxybenzylamine (Predicted) | Irganox 1010 (Hindered Phenol)[6] | Tinuvin 770 (HALS)[7] | Tris(2,4-di-tert-butylphenyl) phosphite (Phosphite)[2] |
| Primary Function | Radical Scavenger (Thermal & UV) | Primary Antioxidant (Radical Scavenger) | Light Stabilizer, Long-Term Thermal Stabilizer | Secondary Antioxidant (Hydroperoxide Decomposer) |
| Mechanism | H-donation & Regenerative Radical Trapping | H-donation from phenolic -OH | Regenerative Nitroxyl Radical Cycle | Reduces hydroperoxides to non-radical species |
| Processing Stability | Good to Excellent | Excellent | Moderate | Excellent (synergistic with primary antioxidants) |
| Long-Term Heat Aging | Excellent | Good | Excellent | Poor (when used alone) |
| UV Light Stability | Excellent | Poor | Excellent | Poor |
| Volatility | Low to Moderate | Very Low | Moderate | Moderate |
| Polymer Compatibility | Good | Good | Good | Excellent |
| Discoloration | Low | Low (can cause slight yellowing)[8] | Low | Low |
Field Insights:
-
The combination of phenolic and amine functionalities in 3,5-di-tert-butyl-4-hydroxybenzylamine suggests it would be highly effective in applications requiring both robust processing stability and long-term UV resistance, such as in polyolefins for outdoor use.
-
Compared to Irganox 1010, it would offer superior light stability.[6]
-
Compared to Tinuvin 770, it would provide better initial melt processing protection due to the phenolic component.[7]
-
For ultimate performance, it would likely be used in synergy with a phosphite stabilizer, which would decompose hydroperoxides formed during processing, thus protecting the primary antioxidant package.[9]
Experimental Protocols for Performance Validation
To empirically validate the performance of any stabilizer, a series of standardized tests must be conducted. The following protocols are designed to be self-validating systems, where the experimental choices directly correlate to key performance indicators of polymer degradation.
Thermal Stability Evaluation via Accelerated Oven Aging
This test, based on ASTM D3045, evaluates the long-term thermal stability of a polymer formulation by exposing it to elevated temperatures and measuring the change in critical physical properties over time.[10]
Causality: The rate of thermo-oxidative degradation is accelerated at elevated temperatures. By monitoring properties like mechanical strength and color, we can predict the material's service life under normal operating conditions. A slower rate of property decay indicates superior stabilization.
Methodology:
-
Sample Preparation:
-
Prepare polymer compounds (e.g., polypropylene) with 0.1 wt% of the test stabilizer (e.g., 3,5-di-tert-butyl-4-hydroxybenzylamine) and a control sample with no stabilizer.
-
Use a twin-screw extruder for melt compounding to ensure homogeneous distribution of the additive.
-
Prepare standardized test specimens (e.g., tensile bars) via injection molding.
-
-
Initial Property Measurement (Time = 0):
-
Measure the initial tensile strength and elongation at break of at least five specimens per formulation according to ASTM D638.
-
Measure the initial color (e.g., Yellowness Index) using a spectrophotometer according to ASTM E313.
-
-
Accelerated Aging:
-
Place the test specimens in a forced-air circulating oven at a constant temperature (e.g., 150°C for polypropylene).[11]
-
Ensure adequate spacing between specimens to allow for uniform air circulation.
-
-
Periodic Testing:
-
At predetermined intervals (e.g., 0, 100, 250, 500, and 1000 hours), remove a set of five specimens for each formulation.
-
Allow the specimens to cool to room temperature for at least 24 hours in a controlled environment.
-
Repeat the tensile and color measurements as described in Step 2.
-
-
Data Analysis:
-
Calculate the percentage retention of tensile strength and elongation at break for each time interval relative to the initial values.
-
Plot the property retention and Yellowness Index as a function of aging time. The formulation that maintains its properties for a longer duration is considered more stable.
-
Processing Stability via Melt Flow Index (MFI) Measurement
This test, based on ASTM D1238, assesses the effect of the stabilizer on the polymer's viscosity during processing.[12]
Causality: During melt processing, polymers undergo chain scission (degradation) or cross-linking, which alters their molecular weight and, consequently, their melt viscosity. A stable polymer will show minimal change in MFI after multiple processing cycles. MFI is inversely proportional to viscosity and molecular weight.[13] An increase in MFI signifies chain scission, while a decrease suggests cross-linking.
Methodology:
-
Sample Preparation:
-
Prepare polymer compounds as described in the oven aging protocol (0.1 wt% stabilizer).
-
-
Initial MFI Measurement (Pass 1):
-
Measure the MFI of the granulated compounds using a melt flow indexer at a specified temperature and load (e.g., 230°C/2.16 kg for polypropylene).
-
The MFI is defined as the weight of polymer in grams extruded through a standard die in 10 minutes.[13]
-
-
Multiple Extrusion Passes:
-
Subject the material to multiple passes through the twin-screw extruder to simulate the shear and thermal history of a real-world manufacturing process.
-
Collect samples of the granulated material after the 1st, 3rd, and 5th extrusion passes.
-
-
MFI Measurement After Each Pass:
-
Measure the MFI of the samples collected after each extrusion pass under the same conditions as Step 2.
-
-
Data Analysis:
-
Plot the MFI value as a function of the number of extrusion passes.
-
A formulation with a smaller change in MFI over multiple passes demonstrates superior processing stability.
-
Sources
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- 13. specialchem.com [specialchem.com]
A Head-to-Head Comparison of Benzylamine Antioxidants: A Technical Guide for Researchers
In the vast landscape of antioxidant chemistry, benzylamine derivatives represent a class of molecules with significant, yet nuanced, potential. Their application spans from stabilizing polymers and lubricants to protecting biological systems from oxidative stress. For the researcher, scientist, or drug development professional, understanding the subtle interplay between molecular structure and antioxidant efficacy is paramount to selecting or designing the optimal compound for a given application.
This guide provides an in-depth, head-to-head comparison of representative benzylamine antioxidants. Moving beyond a simple catalog of properties, we will dissect the mechanistic principles, explore the critical structure-activity relationships (SAR), and provide robust, field-proven experimental protocols to empower you to validate and compare these compounds in your own laboratory.
The Core Mechanism: How Benzylamine Antioxidants Function
The primary antioxidant function of many benzylamine derivatives, particularly those featuring a phenolic hydroxyl group, revolves around their ability to act as radical scavengers. Oxidative processes are often chain reactions propagated by highly reactive free radicals (R•). An effective antioxidant (ArOH) can donate a hydrogen atom to neutralize this radical, thereby terminating the oxidative chain.
The efficacy of this process is governed by the stability of the resulting antioxidant radical (ArO•). A more stable radical is less likely to initiate a new oxidation chain, making the parent molecule a more effective antioxidant.
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
While radical scavenging is a dominant mechanism, some benzylamine structures may also contribute to antioxidant defense by chelating metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺).[1] These metals can otherwise catalyze the formation of highly destructive hydroxyl radicals via Fenton-type reactions.
Structure-Activity Relationships (SAR): The Key to Performance
The antioxidant capacity of a benzylamine derivative is not an intrinsic property but is profoundly influenced by the nature and position of substituents on its aromatic ring and amino group. Understanding these relationships is crucial for predicting performance.
-
Phenolic Hydroxyl Group (-OH): The presence of a hydroxyl group on the benzyl ring is one of the most significant enhancers of antioxidant activity.[2] It provides the readily donatable hydrogen atom essential for radical scavenging. Dihydroxyl substitutions, particularly in a meta arrangement (e.g., 3,5-dihydroxy), can further boost activity.[2]
-
Steric Hindrance: Bulky alkyl groups (e.g., tert-butyl) positioned ortho to the hydroxyl group can sterically shield the resulting phenoxy radical, enhancing its stability and preventing it from participating in further reactions. This is a common strategy in designing highly effective industrial antioxidants.
-
Electronic Effects: Electron-donating groups (EDGs), such as alkoxy (-OR) or alkyl groups, on the aromatic ring increase the electron density on the hydroxyl group, weakening the O-H bond and facilitating hydrogen donation. Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) can decrease basicity and alter properties like lipophilicity, which influences how the antioxidant behaves in different systems.[3]
-
Lipophilicity: The solubility of an antioxidant determines its effectiveness in a specific medium. In nonpolar environments like lipids or lubricants, longer, more lipophilic alkyl chains are required for the antioxidant to be effective.[4] In aqueous systems, the opposite may be true.[4]
-
N-Substitution: Substitution on the nitrogen atom can also modulate activity. For instance, replacing hydrogen with alkyl groups can influence the molecule's electronic properties and steric profile.
Caption: Key structure-activity relationships for benzylamine antioxidants.
Head-to-Head Comparison of Benzylamine Derivatives
To illustrate these principles, we will compare four distinct benzylamine-related structures: the parent Benzylamine, the sterically hindered industrial antioxidant 4,4'-dioctyldiphenylamine (a close relative often used in similar applications), a representative phenolic benzylamine (3,5-Dimethoxy-4-hydroxybenzylamine), and a trifluoromethylated derivative (4-(Trifluoromethyl)benzylamine).
| Compound | Structure | Key Features | Radical Scavenging | Performance in Lipids | Physicochemical Impact |
| Benzylamine | C₆H₅CH₂NH₂ | Unsubstituted parent amine. | Very Low | Poor | Baseline reference.[5] |
| 4,4'-Dioctyldiphenylamine | (C₈H₁₇-C₆H₄)₂NH | Sterically hindered aromatic amine with high lipophilicity. | High | Excellent | Designed for high-temperature stability in lubricants. |
| 3,5-Dimethoxy-4-hydroxybenzylamine | (CH₃O)₂(OH)C₆H₂CH₂NH₂ | Phenolic -OH group flanked by electron-donating methoxy groups. | Very High | Moderate | Methoxy groups enhance H-donation. Lipophilicity is moderate.[4] |
| 4-(Trifluoromethyl)benzylamine | CF₃C₆H₄CH₂NH₂ | Strong electron-withdrawing -CF₃ group. | Low | Moderate | Reduced basicity (lower pKa) and increased lipophilicity compared to benzylamine.[3] |
Experimental Protocols for Performance Validation
To objectively compare antioxidant performance, a multi-assay approach is essential, as different assays reflect different aspects of antioxidant activity.[6] Here, we provide standardized, step-by-step protocols for key in vitro assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical, a process observed by a color change from purple to yellow.[7][8]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
-
Prepare a series of antioxidant stock solutions in methanol at various concentrations (e.g., 10 µM to 1 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each antioxidant concentration (or methanol as a control) to triplicate wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[7]
-
Plot % Inhibition versus antioxidant concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
Caption: Standard workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[9]
Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in water, add 16 mL glacial acetic acid, and adjust the volume to 1 L with distilled water.[10]
-
TPTZ Solution (10 mM): Dissolve 31 mg of 2,4,6-tri(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard (e.g., FeSO₄), or blank to triplicate wells in a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 4-10 minutes.[11]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄.
-
Express the results as FRAP values (in µM Fe²⁺ equivalents) by comparing the sample absorbance to the standard curve.
-
Oxidative Stability Testing for Oils and Lubricants
For applications in non-biological matrices like lubricants or edible oils, bulk oxidative stability is a more relevant metric than radical scavenging alone. The Rotating Pressure Vessel Oxidation Test (RPVOT) and the Oxidative Stability Index (OSI) are industry-standard methods.
RPVOT (ASTM D2272) Methodology:
The RPVOT is an accelerated aging test that measures an oil's resistance to oxidation under controlled conditions.[12]
-
Apparatus Setup: A specialized RPVOT apparatus is required.
-
Sample Preparation: A 50 g sample of the oil is placed in a pressure vessel with 5 g of distilled water and a polished copper catalyst coil.[13]
-
Test Conditions: The vessel is pressurized with pure oxygen to 90 psi (620 kPa), heated to 150°C, and rotated at 100 rpm.[12]
-
Measurement: The pressure inside the vessel is monitored continuously. As the oil oxidizes, it consumes oxygen, causing the pressure to drop.
-
Data Analysis: The RPVOT value is the time in minutes required for the pressure to drop by a specified amount (typically 25 psi from the maximum pressure). A longer time indicates greater oxidative stability.
Conclusion
The selection of a benzylamine antioxidant must be a data-driven decision, guided by a deep understanding of the structure-activity relationships and the specific demands of the application. While unsubstituted benzylamine offers minimal protection, the strategic addition of functional groups can transform it into a potent stabilizer. Phenolic hydroxyl groups are paramount for high radical scavenging activity, while steric hindrance and lipophilicity are critical for performance in high-temperature, non-polar environments like industrial lubricants. The trifluoromethylated derivative serves as a reminder that altering electronic properties can significantly modify a molecule's behavior.
By employing the standardized protocols provided—DPPH and FRAP for intrinsic antioxidant capacity and RPVOT for bulk stability—researchers can generate robust, comparable data to make informed decisions. This integrated approach of mechanistic understanding, SAR analysis, and empirical testing is the cornerstone of advancing the science and application of antioxidant technology.
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Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed. [Link]
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Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. PubMed. [Link]
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Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health (NIH). [Link]
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Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. MDPI. [Link]
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Benzylamine. Wikipedia. [Link]
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D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. ASTM International. [Link]
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RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. TestOil. [Link]
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STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health (NIH). [Link]
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What is RPVOT and How Should I Use It?. Lubrication Expert. [Link]
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ROTATING PRESSURE VESSEL OXIDATION TEST (RPVOT) FOR PALM-BASED LUBRICANTS. PALMOILIS. [Link]
-
Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
This guide provides a comprehensive analysis of 3,5-Di-Tert-butyl-4-hydroxybenzylamine, a sterically hindered phenolic amine, focusing on its applications, comparative performance against established alternatives, and the underlying chemical principles that govern its activity. We will delve into its primary role as an antioxidant, its utility in organic synthesis, and provide actionable experimental protocols for its evaluation.
The Chemical Foundation: Understanding the Hindered Phenol Moiety
3,5-Di-Tert-butyl-4-hydroxybenzylamine belongs to the class of compounds known as hindered phenolic antioxidants. Its efficacy is rooted in its molecular structure: a hydroxyl group on a benzene ring, flanked by two bulky tert-butyl groups. This specific arrangement is not accidental; it is a deliberate design to confer stability and reactivity.
-
The Hydroxyl Group (-OH): This is the active site. The hydrogen atom on the hydroxyl group is readily donatable.
-
Tert-butyl Groups (-C(CH₃)₃): These bulky groups provide steric hindrance. This hindrance serves two critical purposes:
The core function of this moiety is to interrupt the chain reactions initiated by free radicals, particularly reactive oxygen species (ROS).
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism is hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), neutralizing it and stopping the oxidative cascade. The resulting phenoxy radical is resonance-stabilized and non-reactive due to the steric hindrance from the adjacent tert-butyl groups.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH• in methanol. Causality: Methanol is a common solvent that readily dissolves both the DPPH radical and many phenolic compounds. Store this solution in an amber bottle in the dark to prevent photodegradation. * Prepare a stock solution of 3,5-Di-Tert-butyl-4-hydroxybenzylamine in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to test.
-
-
Reaction Mixture:
-
In a set of test tubes, add 1.0 mL of each diluted sample.
-
Add 1.0 mL of the 0.1 mM DPPH• solution to each test tube.
-
Prepare a blank sample containing 1.0 mL of methanol instead of the test sample.
-
Prepare a control sample containing 1.0 mL of the DPPH• solution and 1.0 mL of methanol.
-
-
Incubation:
-
Vortex the tubes thoroughly.
-
Incubate the tubes in complete darkness at room temperature for 30 minutes. Causality: The reaction needs time to reach completion, and darkness prevents the UV light-induced degradation of DPPH, which would otherwise confound the results.
-
-
Measurement and Analysis:
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % Inhibition against the concentration of the compound. The IC₅₀ value (the concentration required to inhibit 50% of the DPPH• radicals) can then be determined from the graph.
-
Application as a Synthon in Pharmaceutical and Materials Science
Beyond its direct antioxidant properties, the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a valuable building block (synthon) in organic synthesis. The benzylamine functional group provides a reactive handle for further chemical modifications.
-
Pharmaceutical Intermediates: The core structure is found in various pharmacologically active molecules. The amine group can be readily converted into amides, ureas, and other functional groups to synthesize dual-action drugs, such as dual COX-2/5-LOX inhibitors for anti-inflammatory applications. [2]* Polymer Additives: Hindered phenols are extensively used as stabilizers in polymers like polyethylene and polypropylene. [3]3,5-Di-Tert-butyl-4-hydroxybenzylamine can be used to synthesize larger, multi-functional antioxidant molecules (e.g., Antioxidant 311 or 330) that have lower volatility and better compatibility with polymer matrices, providing long-term protection against thermal and oxidative degradation. [3]* Biodegradable Materials: The parent aldehyde, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, is used as a starting material to synthesize biodegradable polyazomethine hydrogels, highlighting the utility of this chemical family in creating advanced materials.
Synthesis and Purification
A common route to related structures involves the formylation of 2,6-di-tert-butylphenol. While direct synthesis of the benzylamine may vary, a plausible route involves the reduction of an intermediate oxime or imine, which itself is derived from the corresponding aldehyde. A typical synthesis for the closely related 3,5-di-tert-butyl-4-hydroxybenzyl alcohol proceeds via the reduction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a reducing agent like sodium borohydride (NaBH₄). [4]
Protocol: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol from the corresponding aldehyde
This protocol illustrates a key synthetic transformation within this chemical family.
-
Dissolution: Dissolve 4 g (0.017 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde in 40 mL of absolute ethanol in a reaction flask. [4]2. Addition of Reagents: Add 1.7 g (0.02 mol) of NaHCO₃, followed by the portion-wise addition of 0.77 g (0.02 mol) of NaBH₄. [4]3. Reaction: Stir the mixture at room temperature for 2 hours. [4]4. Work-up: Perform an ether extraction. Combine the organic phases, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).
-
Isolation: Remove the solvent under reduced pressure to yield the solid product. [4]The product can be further purified by recrystallization from isopropanol. [5]
Conclusion and Future Directions
3,5-Di-Tert-butyl-4-hydroxybenzylamine and its derivatives are potent antioxidants, with performance often meeting or exceeding that of the industry-standard BHT. The core of their activity lies in the sterically hindered phenolic moiety, which efficiently neutralizes free radicals via hydrogen atom transfer. The amine functionality provides a versatile anchor for synthesizing more complex molecules, making it a valuable intermediate in the development of novel pharmaceuticals, advanced polymer stabilizers, and other fine chemicals.
For researchers and drug development professionals, further investigation is warranted. Direct, head-to-head comparative studies of 3,5-Di-Tert-butyl-4-hydroxybenzylamine using a battery of antioxidant assays (e.g., ORAC, ABTS, FRAP) would provide a more complete picture of its efficacy. [6][7]Additionally, exploring its potential in biological systems, particularly its ability to modulate endogenous antioxidant pathways, represents a promising avenue for future research.
References
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Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022-11-17). PMC NIH. [Link]
- A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
-
Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6). Cheméo. [Link]
-
The antioxidant activity of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl derivatives. Sci-Hub. [Link]
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-
The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. PubMed. [Link]
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. ChemWhat. [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. [Link]
-
Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. Iraqi Academic Scientific Journals. [Link]
-
Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin. ResearchGate. [Link]
-
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate. [Link]
-
Methods for testing antioxidant activity. ResearchGate. [Link]
-
The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions. PubMed. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]
-
3,5-di-tert-butyl-4-hydroxybenzyl ether (C30H46O3). PubChemLite. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Di-Tert-butyl-4-hydroxybenzylamine
As laboratory professionals dedicated to innovation, our work is predicated on a foundation of safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory hurdle; it is a core component of scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of 3,5-di-tert-butyl-4-hydroxybenzylamine, a sterically hindered phenolic amine. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to protect researchers, support staff, and the environment.
Hazard Identification and Risk Assessment: A Proactive Stance
The core structure is a hindered phenol, a class of compounds known for antioxidant properties but also for potential irritant effects. The presence of the benzylamine functional group (-CH₂NH₂) may add to its basicity and potential as a sensitizer compared to its aldehyde counterpart. Therefore, a conservative approach is mandated. The GHS hazard classifications for the analogous aldehyde are summarized below and should be considered the minimum expected hazard level for the benzylamine.[1][2][3]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][3] |
Causality of Hazards:
-
Skin and Eye Irritation: The phenolic hydroxyl group and the amine group can interact with proteins and lipids in skin and eye tissues, leading to irritation.
-
Respiratory Irritation: As a fine solid powder, airborne particles can irritate the mucous membranes of the respiratory tract upon inhalation.
Given this profile, all handling and disposal operations must be conducted under the assumption that 3,5-di-tert-butyl-4-hydroxybenzylamine is a hazardous substance.
Regulatory Compliance: The RCRA Framework
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] All laboratories must perform a "hazardous waste determination" for each waste stream.
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][6][7]
-
Ignitability (D001): As a high-melting-point solid, this compound is not expected to be ignitable.
-
Corrosivity (D002): While the amine group imparts mild basicity, it is unlikely to meet the pH criteria (≥12.5) for corrosivity.
-
Reactivity (D003): The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2] It is not expected to be reactive by RCRA standards.
-
Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific TCLP data, it is prudent to manage the waste as if it could be toxic.
The most direct path to compliance is to manage all 3,5-di-tert-butyl-4-hydroxybenzylamine waste as hazardous chemical waste. This approach aligns with the precautionary principle and simplifies waste management by eliminating the need for costly and complex analytical testing.
Caption: RCRA Hazardous Waste Determination Workflow.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing waste, ensure all safety measures are in place as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9] This standard requires laboratories to have a written Chemical Hygiene Plan (CHP) outlining procedures for safe chemical handling.[10][11][12]
Essential PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
Respiratory Protection: Not typically required if handling small quantities inside a certified chemical fume hood. If weighing or transferring large quantities that may generate dust, a NIOSH-approved respirator may be necessary based on your institution's CHP and a formal risk assessment.
Work Area:
-
All waste consolidation and packaging should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[13]
-
Ensure an eyewash station and safety shower are immediately accessible.
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its solutions be disposed of down the drain.[14] It must be collected for disposal by a licensed hazardous waste management company.[2][15]
Protocol 1: Disposal of Unused or Waste Product
-
Container Selection:
-
Select a waste container that is compatible with the chemical. The original container is often the best choice.[16]
-
If using a new container, it must be clean, in good condition, and have a secure, screw-top lid. Suitable materials include glass or high-density polyethylene (HDPE).
-
The container must not show any signs of damage or leakage.[16]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste 3,5-Di-Tert-butyl-4-hydroxybenzylamine." Do not use abbreviations.
-
List all components and their approximate percentages if it is a mixture.
-
Indicate the relevant hazards (Irritant).
-
-
Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed at all times except when adding waste.[16]
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents.
-
-
Requesting Pickup:
-
Once the container is full, or before the accumulation time limits set by your institution are reached (typically well under the 1-year SAA limit), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[14]
-
Protocol 2: Disposal of Contaminated Labware and Debris
-
Segregation: Collect all items grossly contaminated with 3,5-di-tert-butyl-4-hydroxybenzylamine separately from other waste streams. This includes:
-
Contaminated gloves, weigh boats, and paper towels.
-
Non-reusable glassware or plasticware.
-
-
Packaging:
-
Place all solid waste debris into a designated solid hazardous waste container. This is typically a plastic-lined, puncture-resistant box or a durable plastic pail.
-
Ensure no free liquids are present.
-
-
Labeling:
-
Label the container as "Hazardous Waste Debris Contaminated with 3,5-Di-Tert-butyl-4-hydroxybenzylamine."
-
List all known contaminants.
-
-
Disposal:
-
Manage the sealed container in your SAA and request a pickup through your EHS department.
-
Spill Management
In the event of a spill, the primary objective is to isolate the area, ensure personnel safety, and clean the material without creating dust.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS emergency line.
-
Don PPE: At a minimum, wear the essential PPE listed in Section 3.
-
Control Dust: DO NOT dry sweep the solid material. This will aerosolize the irritant powder.
-
Absorb and Collect:
-
Gently cover the spill with a damp paper towel or an appropriate chemical absorbent pad to wet the material and prevent dust formation.
-
Carefully scoop the wetted material and absorbent into a designated waste container. Use non-sparking tools if there is any remote fire concern.
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a soap and water solution.
-
Perform a final wipe with a clean, water-dampened cloth.
-
-
Dispose:
-
Collect all cleanup materials (gloves, absorbent pads, cloths) as contaminated debris and manage as hazardous waste according to Protocol 2.
-
By adhering to these systematic procedures, researchers can ensure that the disposal of 3,5-di-tert-butyl-4-hydroxybenzylamine is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of our scientific community.
References
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PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 6). Water extraction and degradation of a sterically hindered phenolic antioxidant in polypropylene films. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
- Google Patents. (n.d.). US6800228B1 - Sterically hindered phenol antioxidant granules having balanced hardness.
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U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]
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New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6). Retrieved from [Link]
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AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from [Link]
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Environmental Health & Safety, University of Washington. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]
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CpaChem. (2025, January 27). Safety data sheet. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography. Analytical Methods. Retrieved from [Link]
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Archimer. (n.d.). Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemical Hygiene Plan. Office of Research Services. Retrieved from [Link]
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Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from [Link]
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PubChemLite. (n.d.). 3,5-di-tert-butyl-4-hydroxybenzyl ether. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Di-tert-butyl-4-hydroxybenzylamine
As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides an in-depth, practical framework for the safe handling of 3,5-Di-tert-butyl-4-hydroxybenzylamine (CAS 951-49-5), a compound that, while valuable, requires meticulous attention to personal protection. The protocols outlined here are designed not just to meet regulatory standards but to instill a culture of safety that protects you, your colleagues, and the integrity of your research.
The 'Why': Understanding the Hazard Profile
Before we select our equipment, we must first understand the adversary. A thorough risk assessment is the cornerstone of any effective safety protocol. 3,5-Di-tert-butyl-4-hydroxybenzylamine, typically a solid powder, presents several potential hazards that dictate our PPE choices.
According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation : Poses a significant risk of causing serious eye irritation.[1][2]
-
Respiratory Irritation : Inhalation of dust particles may cause respiratory tract irritation.[2]
The physical form of this chemical—a fine powder—increases the risk of airborne dispersal and subsequent inhalation or contact with skin and eyes.[3][4] Our entire PPE strategy is therefore built around creating impermeable barriers for these three routes of exposure.
The 'What': Your Essential Armor - Core PPE Requirements
Minimum PPE for handling this chemical includes a lab coat, safety glasses, and appropriate gloves.[5][6] However, the specific task dictates the necessary level of protection. The following table summarizes the required equipment.
| PPE Component | Specification | Rationale & Justification |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Double-gloving recommended for bulk handling. | Prevents direct skin contact and irritation. Nitrile offers good chemical resistance for this compound class. Check manufacturer's compatibility data. |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (for small quantities). Chemical splash goggles and a full-face shield (for bulk handling or dissolution). | Safety glasses prevent incidental particle contact. Goggles provide a seal against airborne dust, and a face shield protects the entire face from splashes during solution preparation.[3] |
| Respiratory Protection | N95-rated disposable respirator or a half-mask respirator with P100 particulate filters. | Required when handling the powder outside of a certified chemical fume hood or glovebox to prevent inhalation of irritating dust.[4][7] |
| Body Protection | Flame-resistant lab coat, fully buttoned. Chemical-resistant apron for bulk transfers. | Protects skin and personal clothing from contamination.[6][8] Long pants and closed-toe shoes are mandatory baseline attire in any laboratory setting.[5][6] |
The 'How': Operational Protocols for Safe Handling
Expertise is demonstrated not just in knowing what to wear, but how and when to use it. The following protocols provide a self-validating system for safe operations.
PPE Donning & Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Fig 1. PPE Donning and Doffing Sequence
Step-by-Step Protocol: Weighing Solid 3,5-Di-tert-butyl-4-hydroxybenzylamine
This common procedure carries a high risk of generating airborne dust if not performed correctly.
-
Preparation : Ensure the analytical balance is located inside a certified chemical fume hood or a ventilated balance safety enclosure.
-
PPE Confirmation : Don the full set of PPE as specified for handling powders: lab coat, N95 respirator, chemical splash goggles, and nitrile gloves.
-
Surface Decontamination : Wipe down the balance and surrounding surfaces with 70% ethanol to reduce static and remove any potential contaminants.
-
Material Transfer : Use a dedicated, labeled spatula. Open the stock container slowly to avoid creating a plume of dust. Transfer the desired amount to a tared weigh boat or paper.
-
Clean-Up : Close the stock container tightly. Carefully wipe the spatula clean. Use a damp wipe to clean any residual powder from the balance and surrounding surfaces.
-
Disposal : Dispose of the weigh boat/paper and cleaning wipes in a designated hazardous waste container. Do not discard in regular trash.
-
Doffing PPE : Follow the prescribed doffing procedure (Fig 1) upon leaving the work area. Wash hands thoroughly with soap and water after removing all PPE.[1]
Contingency Planning: Spills and Disposal
Spill Response:
In the event of a spill, your immediate actions are critical.
-
Alert : Notify colleagues and the lab supervisor immediately.
-
Isolate : Restrict access to the affected area.
-
Assess : If the spill is large or you feel unsafe, evacuate and call emergency personnel.
-
Manage (for small spills) :
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material or a spill kit pillow to prevent further dust dispersal.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Waste Disposal:
All materials contaminated with 3,5-Di-tert-butyl-4-hydroxybenzylamine, including gloves, wipes, and excess chemical, must be treated as hazardous waste.
-
Collect all solid waste in a clearly labeled, sealed container.
-
Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Consult your EHS department for specific institutional procedures.
By integrating these principles and protocols into your daily workflow, you build a foundation of safety that empowers you to focus on your primary objective: advancing science. This guide serves as a living document; always consult the most recent Safety Data Sheet and your institution's specific safety policies before commencing work.
References
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.
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Safety Data Sheet. Fisher Scientific.
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Safety Data Sheet. Sigma-Aldrich.
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Safety Data Sheet. Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
